molecular formula C8H13NO3 B1308159 (2-Oxoazepan-1-yl)acetic acid CAS No. 35048-56-7

(2-Oxoazepan-1-yl)acetic acid

Cat. No.: B1308159
CAS No.: 35048-56-7
M. Wt: 171.19 g/mol
InChI Key: XDUKSLKUCXNKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Oxoazepan-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-oxoazepan-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-4-2-1-3-5-9(7)6-8(11)12/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUKSLKUCXNKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397396
Record name (2-oxoazepan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35048-56-7
Record name (2-oxoazepan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxoazepan-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Oxoazepan-1-yl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxoazepan-1-yl)acetic acid, also known as N-carboxymethyl-ε-caprolactam, is a derivative of ε-caprolactam, a well-known industrial chemical and precursor to Nylon-6. The introduction of a carboxymethyl group onto the nitrogen atom of the caprolactam ring modifies its chemical properties, potentially leading to novel applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, its fundamental properties have been identified. Key computed and known data are summarized below.

PropertyValueSource
IUPAC Name This compound
Synonyms N-Carboxymethyl-ε-caprolactam
CAS Number 35048-56-7[1]
Molecular Formula C₈H₁₃NO₃[2]
Molecular Weight 171.19 g/mol [2]
XLogP3 (Computed) -0.1[2]
Monoisotopic Mass 171.08954 Da[2]

Synthesis

A plausible and commonly employed method for the synthesis of N-substituted caprolactam derivatives is the alkylation of the caprolactam nitrogen. For this compound, this would involve the reaction of ε-caprolactam with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on standard organic synthesis techniques for N-alkylation of lactams.

Materials:

  • ε-Caprolactam

  • Sodium chloroacetate

  • Aprotic solvent (e.g., Toluene, DMF)

  • Base (e.g., Sodium hydride, Potassium carbonate)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

  • Deprotonation of Caprolactam: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ε-caprolactam in a suitable anhydrous aprotic solvent. Add a slight molar excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the sodium salt of caprolactam. The reaction mixture is typically stirred for 1-2 hours at room temperature to ensure complete deprotonation.

  • N-Alkylation: Dissolve sodium chloroacetate in a minimal amount of the same anhydrous solvent and add it dropwise to the solution of the caprolactam salt. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water. The aqueous layer is washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted caprolactam. The aqueous layer is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid, leading to the precipitation of the crude this compound. The precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.

Generalized synthesis workflow for this compound.

Spectral Characterization

While specific spectra for this compound are not publicly available, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.[1] Researchers interested in these data are advised to contact the respective chemical suppliers. Based on the structure, the expected spectral characteristics are as follows:

  • ¹H NMR: Signals corresponding to the methylene protons of the caprolactam ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid, the methylene carbons of the caprolactam ring, and the methylene carbon of the acetic acid group.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide and carboxylic acid, and the O-H stretching of the carboxylic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (171.19 g/mol ) and characteristic fragmentation patterns.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or potential signaling pathway interactions of this compound. However, caprolactam itself is known to be of low toxicity.[3] Derivatives of caprolactam are an area of interest in medicinal chemistry, and the introduction of the carboxylic acid functional group could open avenues for its investigation as a lead compound in drug discovery.

BiologicalActivity Compound This compound BioActivity Biological Activity Compound->BioActivity Interaction? SignalingPathways Signaling Pathways BioActivity->SignalingPathways Modulation? Unknown Currently Unknown BioActivity->Unknown SignalingPathways->Unknown

Current understanding of the biological role of the compound.

Conclusion

This compound is a caprolactam derivative with potential for further exploration in various scientific fields. While its fundamental chemical identity is established, a significant opportunity exists for researchers to contribute to the body of knowledge by determining its experimental physicochemical properties, developing and publishing detailed synthesis and characterization protocols, and investigating its potential biological activities. The information provided in this guide serves as a foundational resource for such future research endeavors.

References

An In-depth Technical Guide to (2-Oxoazepan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35048-56-7

Synonyms: N-Carboxymethyl-ε-caprolactam

This technical guide provides a comprehensive overview of (2-Oxoazepan-1-yl)acetic acid, a derivative of ε-caprolactam. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, spectroscopic data, and a discussion of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₃NO₃--INVALID-LINK--
Molecular Weight 171.19 g/mol --INVALID-LINK--
Monoisotopic Mass 171.08954 Da--INVALID-LINK--
Predicted XlogP 0.1--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Synthesis

The synthesis of this compound can be achieved through the N-alkylation of ε-caprolactam with a haloacetic acid, a reaction analogous to the Williamson ether synthesis.[1][2][3][4] This method involves the deprotonation of the lactam nitrogen followed by nucleophilic substitution on the haloacetic acid derivative.

Experimental Protocol: N-Alkylation of ε-Caprolactam

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • ε-Caprolactam

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation of ε-Caprolactam: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1 equivalent) and anhydrous THF. Stir the mixture under a nitrogen atmosphere until the caprolactam is fully dissolved. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0°C. Allow the reaction mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1.1 equivalents) dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Ester Hydrolysis: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2-oxoazepan-1-yl)acetate. For hydrolysis, dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide solution and stir at room temperature overnight.

  • Purification: After hydrolysis, remove the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis_Workflow cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis & Purification Caprolactam Caprolactam Caprolactam_Anion Caprolactam Anion Caprolactam->Caprolactam_Anion Deprotonation NaH_THF NaH in THF NaH_THF->Caprolactam_Anion Ester_Product Ethyl (2-oxoazepan-1-yl)acetate Caprolactam_Anion->Ester_Product SN2 Reaction Ethyl_Bromoacetate Ethyl_Bromoacetate Ethyl_Bromoacetate->Ester_Product Final_Product This compound Ester_Product->Final_Product Hydrolysis NaOH_H2O NaOH / H2O NaOH_H2O->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show characteristic peaks for the protons on the caprolactam ring and the acetic acid moiety.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~4.0Singlet2H-N-CH₂-COOH
~3.2Triplet2H-N-CH₂- (ring)
~2.5Triplet2H-C(=O)-CH₂- (ring)
~1.6Multiplet6H-CH₂-CH₂-CH₂- (ring)
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals for the eight carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~175-C(=O)OH
~172-N-C(=O)-
~50-N-CH₂-COOH
~48-N-CH₂- (ring)
~36-C(=O)-CH₂- (ring)
~29Ring CH₂
~28Ring CH₂
~23Ring CH₂
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-HStretching (Carboxylic acid)
~1710C=OStretching (Carboxylic acid)
~1650C=OStretching (Amide, lactam)
~1200-1300C-OStretching (Carboxylic acid)
Mass Spectrometry

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

m/zIon
172.0968[M+H]⁺
194.0788[M+Na]⁺
170.0823[M-H]⁻

Potential Biological Activity

While no specific biological activities have been reported for this compound itself, its structural components suggest potential areas for investigation. N-substituted caprolactam derivatives have been explored for various applications. Additionally, acetic acid derivatives are a common motif in many biologically active compounds.

Derivatives of similar seven-membered heterocyclic rings like oxazepines have shown a wide range of biological activities, including antibacterial properties. It is plausible that this compound could be investigated for similar antimicrobial effects.

Biological_Activity cluster_structural_motifs Structural Motifs cluster_potential_activities Potential Biological Activities Target_Compound This compound Caprolactam_Moiety N-Substituted Caprolactam Target_Compound->Caprolactam_Moiety Acetic_Acid_Moiety Acetic Acid Derivative Target_Compound->Acetic_Acid_Moiety Antimicrobial Antimicrobial Activity Caprolactam_Moiety->Antimicrobial (e.g., Oxazepines) Enzyme_Inhibition Enzyme Inhibition Acetic_Acid_Moiety->Enzyme_Inhibition (e.g., COX inhibitors) Receptor_Binding Receptor Binding Acetic_Acid_Moiety->Receptor_Binding (e.g., GHB receptor ligands)

Caption: Potential biological activities based on structural motifs.

Conclusion

This compound is a readily synthesizable derivative of ε-caprolactam. This technical guide provides a foundational understanding of its properties, synthesis, and potential for biological investigation. The detailed protocols and predicted data serve as a valuable resource for researchers interested in exploring the chemistry and applications of this compound. Further experimental validation of the spectroscopic and biological data is encouraged to fully characterize this molecule.

References

An In-depth Technical Guide to the Synthesis of (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for (2-Oxoazepan-1-yl)acetic acid, a key building block in pharmaceutical and chemical research. The document details the prevalent synthetic route, an N-alkylation of ε-caprolactam, and offers a generalized experimental protocol based on established chemical principles. Quantitative data from analogous reactions are presented to provide a comparative framework.

Introduction

This compound, also known as N-carboxymethyl-ε-caprolactam, is a derivative of ε-caprolactam featuring a carboxymethyl group attached to the nitrogen atom of the lactam ring. This modification introduces a carboxylic acid functionality, rendering the molecule a valuable intermediate for further chemical transformations, such as amidation and esterification, crucial for the development of novel therapeutic agents and other specialized chemicals.

Core Synthesis Pathway: N-Alkylation of ε-Caprolactam

The most direct and widely utilized method for the synthesis of this compound is the N-alkylation of ε-caprolactam. This reaction typically proceeds via a nucleophilic substitution mechanism, where the deprotonated lactam nitrogen acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a leaving group.

A common approach involves a two-step process:

  • Alkylation with a Haloacetate Ester: ε-Caprolactam is first reacted with an ester of a haloacetic acid, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This step yields the corresponding ester intermediate, ethyl (2-oxoazepan-1-yl)acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

An alternative, more direct route involves the use of a salt of a haloacetic acid, such as sodium chloroacetate, which directly alkylates the caprolactam nitrogen.

Below is a visual representation of the primary synthesis pathway.

Synthesis_Pathway General Synthesis Pathway of this compound Caprolactam ε-Caprolactam Deprotonated_Caprolactam Deprotonated ε-Caprolactam Caprolactam->Deprotonated_Caprolactam + Base Base Base (e.g., NaH, KOH, K2CO3) Ester_Intermediate Ethyl (2-oxoazepan-1-yl)acetate Deprotonated_Caprolactam->Ester_Intermediate + Haloacetate Ester (SN2 Reaction) Haloacetate_Ester Haloacetate Ester (e.g., Ethyl Chloroacetate) Final_Product This compound Ester_Intermediate->Final_Product Hydrolysis Hydrolysis Hydrolysis (Acid or Base)

Caption: General synthesis pathway via N-alkylation and subsequent hydrolysis.

Experimental Protocols

Two-Step Synthesis via Ester Intermediate

This protocol outlines the N-alkylation of ε-caprolactam with ethyl chloroacetate followed by hydrolysis.

Experimental Workflow:

Two_Step_Workflow Workflow for Two-Step Synthesis cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis A1 Dissolve ε-caprolactam and base (e.g., NaH) in a dry aprotic solvent (e.g., DMF, THF). A2 Add ethyl chloroacetate dropwise at a controlled temperature (e.g., 0-25 °C). A1->A2 A3 Stir the reaction mixture at room temperature or gentle heat until completion (monitored by TLC). A2->A3 A4 Work-up: Quench reaction, extract with an organic solvent, wash, dry, and concentrate. A3->A4 H1 Dissolve the crude ester intermediate in a suitable solvent (e.g., ethanol, water). A4->H1 Crude Ester H2 Add an acid (e.g., HCl) or a base (e.g., NaOH) and heat to reflux. H1->H2 H3 Monitor the reaction for disappearance of the ester (TLC). H2->H3 H4 Work-up: Neutralize the reaction mixture, extract the product, dry, and purify (e.g., recrystallization). H3->H4

Caption: Workflow for the two-step synthesis of this compound.

Direct Synthesis using Sodium Chloroacetate

This method provides a more direct route to the target molecule.

Experimental Workflow:

Direct_Synthesis_Workflow Workflow for Direct Synthesis D1 Combine ε-caprolactam, sodium chloroacetate, and a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF). D2 Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours. D1->D2 D3 Monitor the reaction progress by TLC. D2->D3 D4 Work-up: Cool the mixture, filter off inorganic salts, remove the solvent under reduced pressure. D3->D4 D5 Purification: Dissolve the residue in water, acidify to precipitate the product, filter, and recrystallize. D4->D5

Caption: Workflow for the direct synthesis using sodium chloroacetate.

Quantitative Data

Specific yield and purity data for the synthesis of this compound are not extensively reported. However, data from analogous N-alkylation reactions of amides and lactams can provide an expected range for these parameters.

Reaction TypeAlkylating AgentBaseSolventTypical Yield (%)Reference
N-Alkylation of BenzotriazoleEthyl ChloroacetateK2CO3Acetone60-90[1]
Microwave-assisted N-alkylation of AmidesBenzyl ChlorideKOH/K2CO3Solvent-freeHigh
N-Alkylation of LactamsSecondary Heterobenzylic BromidesNaHDMFModerate to Good
N-Alkylation of Amides with AlcoholsVariousVarious CatalystsToluene60-95

Note: The yields are highly dependent on the specific reaction conditions, including stoichiometry, temperature, and reaction time. Optimization of these parameters would be necessary to achieve high yields for the synthesis of this compound.

Characterization Data

The structure of this compound can be confirmed by standard spectroscopic techniques.

TechniqueExpected Features
¹H NMR Signals corresponding to the methylene protons of the caprolactam ring, a singlet for the N-CH₂- protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons of the lactam and the carboxylic acid, as well as for the methylene carbons of the caprolactam ring and the N-CH₂- group.
FTIR Characteristic absorption bands for the C=O stretching of the lactam and the carboxylic acid, and the O-H stretching of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (171.19 g/mol ).

Logical Relationships in Synthesis Design

The choice of the specific synthetic route and reaction conditions depends on several factors.

Logical_Relationships Decision Factors in Synthesis Design Start Synthesis Goal: This compound Route_Choice Choice of Synthetic Route Start->Route_Choice Two_Step Two-Step Route (via Ester) Route_Choice->Two_Step Advantages: Milder conditions, Easier purification of intermediate Direct Direct Route (with Haloacetate Salt) Route_Choice->Direct Advantages: Fewer steps, Potentially higher atom economy Condition_Choice Selection of Reaction Conditions Two_Step->Condition_Choice Direct->Condition_Choice Base_Selection Base Selection (NaH, KOH, K2CO3) Condition_Choice->Base_Selection Depends on substrate and alkylating agent Solvent_Selection Solvent Selection (DMF, THF, Acetone) Condition_Choice->Solvent_Selection Polar aprotic solvents generally favored Temp_Time Temperature & Time Optimization Condition_Choice->Temp_Time Requires experimental optimization

Caption: Decision-making flowchart for the synthesis of this compound.

Conclusion

The N-alkylation of ε-caprolactam represents a robust and versatile strategy for the synthesis of this compound. While a universally optimized protocol is not yet established in the public domain, the principles of nucleophilic substitution provide a clear framework for developing an efficient synthesis. The choice between a two-step approach via an ester intermediate and a direct alkylation with a haloacetate salt will depend on the specific requirements of the researcher, including scale, purity, and available resources. Further experimental investigation is warranted to establish optimal reaction conditions and provide definitive quantitative data for this valuable synthetic building block.

References

Unveiling (2-Oxoazepan-1-yl)acetic acid: A Technical Deep Dive into its Obscure History and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this in-depth guide illuminates the discovery and synthesis of the sparsely documented compound, (2-Oxoazepan-1-yl)acetic acid. Despite its limited presence in mainstream scientific literature, a foundational Soviet-era patent reveals the pioneering synthesis of this molecule, offering a glimpse into its origins.

Discovery and Historical Context

The history of this compound is not one of widespread academic discourse but is rooted in a 1972 Soviet patent (SU325228A1). The inventors, L.I. Shevchenko, S.G. Polyakova, and A.A. Semenov, detailed a method for the synthesis of ω-carboxymethylcaprolactam, the alternate name for this compound. This patent stands as the primary piece of historical evidence for the compound's discovery and initial preparation. Beyond this initial disclosure, the compound has largely remained in obscurity, with its presence primarily noted in chemical supplier databases and compound registries. There is a conspicuous absence of this molecule in dedicated biological or pharmacological studies, suggesting it may have been synthesized as a chemical intermediate or that its potential applications were never extensively explored or published in accessible literature.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the key physicochemical properties available from chemical databases.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃PubChem
Molecular Weight 171.19 g/mol PubChem
CAS Number 35048-56-7ChemicalBook
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point 98-102 °CCommercial Suppliers
Solubility Soluble in waterPresumed from structure

Experimental Protocols: Synthesis of this compound

The foundational method for synthesizing this compound is detailed in the Soviet patent SU325228A1. The protocol involves the N-alkylation of ε-caprolactam with a haloacetic acid.

Core Synthesis Reaction:

The synthesis proceeds via the reaction of ε-caprolactam with monochloroacetic acid in the presence of a base.

Synthesis Caprolactam ε-Caprolactam reaction_node Reaction Caprolactam->reaction_node Monochloroacetic_acid Monochloroacetic Acid Monochloroacetic_acid->reaction_node Base Base (e.g., NaOH) Base->reaction_node Solvent Solvent (e.g., Toluene) Solvent->reaction_node Product This compound Byproduct NaCl + H₂O reaction_node->Product reaction_node->Byproduct

Figure 1: General synthesis pathway for this compound.
Detailed Experimental Protocol (Reconstructed from Patent Abstract):

Materials:

  • ε-Caprolactam

  • Monochloroacetic acid

  • Sodium hydroxide (or other suitable base)

  • Toluene (or other suitable inert solvent)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A mixture of ε-caprolactam and an equimolar amount of monochloroacetic acid is suspended in an inert solvent such as toluene.

  • An aqueous solution of a base, for example, sodium hydroxide, is added dropwise to the suspension while stirring. The temperature is maintained to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is heated and stirred for several hours to ensure the completion of the reaction.

  • The reaction mixture is then cooled, and the aqueous layer is separated.

  • The aqueous layer is acidified with a mineral acid, such as hydrochloric acid, to precipitate the product.

  • The precipitated this compound is then filtered, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Yield: The patent reports a yield of 75-80% of the theoretical value.

Potential Applications and Future Directions

The lack of published research on this compound makes it difficult to ascertain its intended or potential applications. The presence of both a lactam ring and a carboxylic acid moiety suggests several possibilities:

  • Polymer Chemistry: It could serve as a monomer or a modifying agent in the synthesis of novel polyamides or other polymers with altered properties.

  • Medicinal Chemistry: The caprolactam scaffold is present in some pharmacologically active molecules. The acetic acid side chain provides a handle for further chemical modifications, making it a potential building block for the synthesis of more complex drug candidates.

  • Coordination Chemistry: The molecule could act as a ligand for metal ions, with potential applications in catalysis or materials science.

The workflow for future investigation into this compound would logically follow a path from synthesis to comprehensive characterization and screening.

Investigation_Workflow start Synthesis of this compound purification Purification and Structural Confirmation (NMR, MS, etc.) start->purification physchem Physicochemical Characterization (Solubility, pKa, etc.) purification->physchem screening Biological Screening physchem->screening material_apps Exploration of Material Science Applications physchem->material_apps hit_id Hit Identification screening->hit_id Activity Detected no_activity No Significant Activity screening->no_activity No Activity lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Figure 2: Proposed workflow for future research on this compound.

Conclusion

This compound represents a molecule with a defined, albeit obscure, history. Its discovery is tied to a single patent from the Soviet era, with a straightforward and efficient synthesis. The lack of subsequent research presents an open field for investigation. For researchers in drug discovery and materials science, this compound offers a readily accessible scaffold with the potential for novel applications. The detailed synthesis protocol and a proposed research workflow provided in this guide offer a solid starting point for any scientific endeavor aiming to explore the untapped potential of this intriguing molecule. Further investigation is warranted to fully elucidate its properties and determine if it holds any value in modern chemical and biomedical research.

(2-Oxoazepan-1-yl)acetic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

(2-Oxoazepan-1-yl)acetic acid , also known as N-carboxymethyl-ε-caprolactam, is a chemical compound with the molecular formula C8H13NO3. While it is commercially available and listed in several chemical databases, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth research on its synthesis, specific chemical properties, and biological activities. This technical guide aims to consolidate the available information, highlight the current knowledge gaps, and provide a foundation for future research endeavors for scientists and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound have been primarily predicted through computational models and are available in chemical databases. A summary of these properties is presented in Table 1. It is important to note that these values are largely theoretical and await experimental verification.

PropertyValueSource
Molecular Formula C8H13NO3PubChem
Molecular Weight 171.19 g/mol PubChem
CAS Number 35048-56-7ChemicalBook[1]
Predicted XlogP3 -0.9PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Rotatable Bond Count 3PubChem
Predicted Exact Mass 171.089543 g/mol PubChem
Predicted Monoisotopic Mass 171.089543 g/mol PubChem
Predicted Topological Polar Surface Area 50.6 ŲPubChem
Predicted Heavy Atom Count 12PubChem

Synthesis and Experimental Protocols

A common method for the N-alkylation of lactams involves the reaction of the lactam with a suitable alkylating agent in the presence of a base. In this case, ε-caprolactam would be the starting material, and an acetic acid synthon, such as a haloacetic acid or its ester, would serve as the alkylating agent.

Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Caprolactam ε-Caprolactam EsterIntermediate Ethyl (2-oxoazepan-1-yl)acetate Caprolactam->EsterIntermediate N-Alkylation AlkylatingAgent Haloacetic Acid Ester (e.g., Ethyl bromoacetate) AlkylatingAgent->EsterIntermediate Base Base (e.g., NaH, K2CO3) Solvent Solvent (e.g., DMF, Acetonitrile) FinalProduct This compound EsterIntermediate->FinalProduct Ester Hydrolysis HydrolysisConditions Acid or Base Catalysis (e.g., HCl, NaOH)

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Protocol:

  • N-Alkylation: To a solution of ε-caprolactam in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the lactam nitrogen. Subsequently, an equimolar amount of an ethyl haloacetate (e.g., ethyl bromoacetate) is added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction would likely yield the intermediate, ethyl (2-oxoazepan-1-yl)acetate.

  • Purification of Intermediate: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude intermediate may be purified by column chromatography.

  • Hydrolysis: The purified ethyl (2-oxoazepan-1-yl)acetate is then subjected to hydrolysis. This can be achieved through either acidic or basic catalysis. For instance, refluxing the ester in the presence of an aqueous acid (e.g., HCl) or a base (e.g., NaOH), followed by acidification, would yield the final product, this compound.

  • Final Purification: The final product can be purified by recrystallization from a suitable solvent system.

It must be reiterated that this protocol is hypothetical and requires experimental validation. Researchers should consult literature on the synthesis of similar N-substituted lactams for more specific reaction conditions.

Spectroscopic Data

While some commercial suppliers offer analytical data such as NMR, HPLC, and LC-MS for this compound, this information is not publicly available in peer-reviewed publications. The acquisition and publication of detailed spectroscopic data, including 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry, are crucial for the unambiguous characterization of this molecule and would be a valuable contribution to the chemical literature.

Biological Activity and Potential Applications

There is a significant lack of published research on the biological activities of this compound. However, the structural motifs present in the molecule—a caprolactam ring and an acetic acid moiety—are found in various biologically active compounds. This suggests that this compound could be a valuable scaffold for medicinal chemistry research.

  • Caprolactam Derivatives: Many derivatives of caprolactam have been explored for a range of biological activities, including as antimicrobial and anticancer agents. The lactam ring can serve as a rigid scaffold for presenting various functional groups in a defined spatial orientation.

  • Acetic Acid Derivatives: The acetic acid group is a common feature in many pharmacologically active molecules, often contributing to their ability to interact with biological targets such as enzymes and receptors. For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety.

Given these precedents, this compound and its derivatives could potentially be investigated for a variety of therapeutic applications. A logical workflow for such an investigation is outlined below.

Workflow for Biological Evaluation:

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Studies Synthesize Synthesize this compound Characterize Spectroscopic Characterization (NMR, IR, MS) Synthesize->Characterize InVitro In Vitro Assays (e.g., Enzyme inhibition, Receptor binding, Antimicrobial) Characterize->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Studies CellBased->SAR Derivative Synthesize Analogs SAR->Derivative AnimalModels Animal Models of Disease SAR->AnimalModels Derivative->InVitro

Caption: A potential workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound remains a largely unexplored molecule with potential for further scientific investigation. The current lack of detailed experimental data presents a clear opportunity for researchers in organic synthesis and medicinal chemistry. Future work should focus on:

  • Development and publication of a robust and reproducible synthetic protocol.

  • Comprehensive spectroscopic characterization of the compound.

  • Systematic screening for biological activities, guided by the known pharmacology of related caprolactam and acetic acid derivatives.

Such studies would not only fill a significant gap in the chemical literature but also potentially uncover new therapeutic applications for this intriguing molecule.

References

Spectroscopic data of (2-Oxoazepan-1-yl)acetic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for (2-Oxoazepan-1-yl)acetic acid.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. The data presented below is predicted for various adducts of this compound (C₈H₁₃NO₃, Molecular Weight: 171.19 g/mol ).

AdductPredicted m/z
[M+H]⁺172.09682
[M+Na]⁺194.07876
[M-H]⁻170.08226
[M+NH₄]⁺189.12336
[M+K]⁺210.05270
[M+H-H₂O]⁺154.08680
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The following are expected chemical shifts for the protons in this compound.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10-12Singlet (br)1H
N-CH₂-COOH~4.1Singlet2H
N-CH₂ (ring)~3.4Triplet2H
C(=O)-CH₂ (ring)~2.5Triplet2H
Ring CH₂1.6-1.8Multiplet6H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170-180
C=O (Amide/Lactam)170-175
N-CH₂-COOH45-55
N-CH₂ (ring)40-50
C(=O)-CH₂ (ring)35-45
Ring CH₂20-35
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C-H (sp³)2850-3000Medium to Strong
C=O (Carboxylic Acid)1700-1725Strong
C=O (Amide/Lactam)1640-1680Strong
C-N Stretch1200-1350Medium
C-O Stretch1210-1320Medium to Strong

Detailed Methodologies

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or KBr pellet without the sample).

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. Data is typically acquired in both positive and negative ion modes to observe different adducts.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structure Elucidation Sample Chemical Synthesis or Isolation Purification Purification (e.g., Chromatography, Recrystallization) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Functional Groups) IR->Process_IR Process_MS Process MS Data (Molecular Weight, Formula) MS->Process_MS Structure Combine Data to Elucidate Structure Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

Unveiling the Theoretical Profile of (2-Oxoazepan-1-yl)acetic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the theoretical properties of the novel compound, (2-Oxoazepan-1-yl)acetic acid. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule's physicochemical and potential pharmacokinetic characteristics. Due to the limited availability of experimental data, this guide focuses on high-quality predicted data to facilitate initial assessments and guide future research.

Core Molecular Identifiers and Properties

This compound is a derivative of caprolactam, featuring a carboxymethyl group attached to the nitrogen atom of the seven-membered ring. Its fundamental identifiers and predicted physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃PubChem[1]
Molecular Weight 171.19 g/mol PubChem[2]
Canonical SMILES C1CCC(=O)N(CC1)CC(=O)OPubChem[1]
InChI InChI=1S/C8H13NO3/c10-7-4-2-1-3-5-9(7)6-8(11)12/h1-6H2,(H,11,12)PubChem[1]
InChIKey XDUKSLKUCXNKPD-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 0.1PubChem[1]
Predicted Hydrogen Bond Donors 1PubChem[2]
Predicted Hydrogen Bond Acceptors 3PubChem[2]
Predicted Rotatable Bond Count 2PubChem[2]
Predicted Topological Polar Surface Area 50.6 ŲPubChem[2]

Predicted Physicochemical Data

Predicted PropertyValue
Collision Cross Section ([M+H]⁺) 130.5 Ų
Collision Cross Section ([M-H]⁻) 131.9 Ų

Note: Collision cross-section values are predicted and provide an indication of the molecule's size and shape in the gas phase.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile: A Theoretical Perspective

In the absence of experimental data, in silico prediction of ADMET properties is a critical step in early-stage drug discovery. These predictions help to identify potential liabilities and guide further experimental work.

ADMET PropertyPredicted Outcome
Absorption Based on its relatively small size and moderate predicted lipophilicity (XlogP of 0.1), this compound is likely to have reasonable oral absorption. The presence of both hydrogen bond donors and acceptors may facilitate its interaction with transporters in the gut.
Distribution The compound's predicted low molecular weight and moderate polarity suggest it may distribute into the systemic circulation. Its ability to cross the blood-brain barrier is uncertain without further data, but its polar surface area is within a range that does not preclude CNS penetration.
Metabolism The amide bond within the caprolactam ring could be susceptible to hydrolysis by amidases. The acetic acid side chain may undergo conjugation reactions. Further computational and experimental metabolic stability studies are required to determine its primary metabolic pathways.
Excretion Given its water-soluble nature, renal excretion is a likely route of elimination for the parent compound and any polar metabolites.
Toxicity While no specific toxicity data is available, a chemical label for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. This suggests that appropriate personal protective equipment should be used when handling this compound. Further toxicological assessments, including cytotoxicity and genotoxicity assays, are recommended.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are standard methodologies that can be employed to determine its key properties.

Determination of Physicochemical Properties
  • Melting Point: A calibrated melting point apparatus can be used. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Boiling Point: Due to the potential for decomposition at high temperatures, vacuum distillation would be the preferred method for determining the boiling point.

  • pKa Determination: Potentiometric titration is a standard method. The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the titration curve.

  • LogP Determination: The shake-flask method is the traditional approach, involving partitioning the compound between n-octanol and water. The concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC) to calculate the partition coefficient.

Computational Prediction of ADMET Properties

A variety of commercial and open-source software packages can be used for in silico ADMET prediction. A general workflow is as follows:

  • Input: The 2D or 3D structure of the molecule is provided as input (e.g., in SMILES or SDF format).

  • Model Selection: Appropriate prediction models are chosen for properties such as human intestinal absorption (HIA), Caco-2 permeability, plasma protein binding, cytochrome P450 inhibition, and various toxicity endpoints (e.g., mutagenicity, carcinogenicity).

  • Calculation: The software uses quantitative structure-activity relationship (QSAR) models, machine learning algorithms, or physics-based simulations to predict the properties.

  • Output and Analysis: The results are provided as numerical values or classifications (e.g., high, medium, low). These predictions are then analyzed to assess the overall drug-likeness of the compound.

Logical Workflow for Theoretical Property Analysis

The following diagram illustrates a logical workflow for the theoretical analysis of a novel compound like this compound in the context of drug discovery.

Theoretical_Property_Analysis_Workflow cluster_input Input Data cluster_physchem Physicochemical Properties cluster_admet ADMET Prediction cluster_analysis Analysis & Decision Compound Compound Structure (SMILES, InChI) MW Molecular Weight Compound->MW LogP Lipophilicity (logP) Compound->LogP pKa pKa Compound->pKa Solubility Aqueous Solubility Compound->Solubility Metabolism Metabolism Compound->Metabolism Toxicity Toxicity Compound->Toxicity Absorption Absorption MW->Absorption LogP->Absorption Distribution Distribution LogP->Distribution pKa->Absorption pKa->Distribution Solubility->Absorption Solubility->Distribution DrugLikeness Drug-Likeness Assessment Absorption->DrugLikeness Distribution->DrugLikeness Excretion Excretion Metabolism->Excretion Metabolism->DrugLikeness Excretion->DrugLikeness Toxicity->DrugLikeness LeadOptimization Lead Optimization DrugLikeness->LeadOptimization

References

(2-Oxoazepan-1-yl)acetic Acid: A Technical Guide to its Potential Research Applications in Nootropic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on (2-Oxoazepan-1-yl)acetic acid is limited. This document provides an in-depth guide to its potential research applications based on its structural similarity to the well-studied racetam class of nootropic agents. The information presented herein is intended to guide future research and should be interpreted as inferred potential based on the broader class of compounds.

Introduction: The Landscape of Racetam Nootropics

Nootropics, often referred to as "smart drugs," are a class of compounds that enhance cognitive function, particularly executive functions, memory, creativity, and motivation, in healthy individuals. The racetam class, characterized by a 2-pyrrolidone nucleus, represents one of the most well-known and studied groups of synthetic nootropics.[1][2] Piracetam, the parent compound of this family, was first synthesized in the 1960s and paved the way for the development of numerous analogues with varying potencies and pharmacological profiles.[2][3]

This compound, a structural analogue of piracetam featuring a seven-membered caprolactam ring instead of the five-membered pyrrolidone ring, belongs to this intriguing class of molecules. While specific studies on this compound are scarce, its structural similarity to established nootropics suggests it may share similar mechanisms of action and hold potential as a novel cognitive enhancer. This guide will explore the inferred research applications, potential mechanisms, and relevant experimental protocols for investigating this compound.

Molecular Profile of this compound

This compound is a derivative of caprolactam, a seven-membered lactam. The key structural features include the caprolactam ring N-substituted with an acetic acid moiety.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
CAS Number 35048-56-7
Canonical SMILES C1CCC(=O)N(CC1)CC(=O)O

Potential Research Applications (Inferred)

Based on the known therapeutic and research applications of other racetam nootropics, this compound could be a valuable tool in the following research areas:

  • Neurodegenerative Disease Models: Investigating its potential neuroprotective effects in in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. Racetams have shown promise in mitigating neuronal damage and improving cognitive deficits in such models.[4]

  • Age-Associated Cognitive Decline: Studying its efficacy in reversing or attenuating age-related cognitive decline in animal models. This is a primary area of investigation for many nootropic compounds.

  • Stroke and Hypoxia-Ischemia Models: Evaluating its ability to protect against neuronal damage and promote functional recovery in models of stroke and cerebral ischemia. Some racetams have demonstrated benefits in these contexts.[5]

  • Learning and Memory Enhancement: Assessing its capacity to enhance learning and memory in healthy animal models using various behavioral paradigms.

  • Structure-Activity Relationship (SAR) Studies: Serving as a lead compound for the synthesis of novel derivatives to explore the impact of modifications to the caprolactam ring and the N-acetic acid side chain on nootropic activity.

Inferred Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for racetam nootropics are not fully elucidated, but several key pathways have been implicated. It is plausible that this compound interacts with one or more of these pathways.

  • Modulation of AMPA Receptors: A primary hypothesis for the action of many racetams is their role as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This enhances glutamatergic neurotransmission, a critical component of synaptic plasticity, learning, and memory.

  • Potentiation of Cholinergic Neurotransmission: Some racetams have been shown to increase the release of acetylcholine and enhance the function of muscarinic and nicotinic acetylcholine receptors.[6] This is significant as the cholinergic system plays a crucial role in cognitive processes.

  • Enhanced Neuronal Membrane Fluidity: Piracetam has been observed to increase cell membrane permeability and fluidity, which may facilitate neurotransmitter release and receptor function.[6]

  • Increased Cerebral Blood Flow and Oxygen Consumption: Some studies suggest that racetams can improve cerebral microcirculation and the brain's utilization of oxygen and glucose.[4]

G Inferred Signaling Pathway for this compound cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Compound This compound AMPA_R AMPA Receptor Compound->AMPA_R Positive Allosteric Modulation Vesicle Glutamate Vesicle Vesicle->AMPA_R Glutamate Release Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx AMPA_R->Ca_influx LTP Long-Term Potentiation (LTP) Ca_influx->LTP Cognition Enhanced Cognition LTP->Cognition

Caption: Inferred mechanism via positive allosteric modulation of AMPA receptors.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the N-alkylation of caprolactam. A general protocol is outlined below.

Materials:

  • ε-Caprolactam

  • Sodium hydride (NaH) or another strong base

  • Ethyl bromoacetate

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Hydrochloric acid (HCl) or another acid for hydrolysis

  • Sodium hydroxide (NaOH) for neutralization

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Deprotonation of Caprolactam: Dissolve ε-caprolactam in anhydrous THF. Add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases.

  • N-Alkylation: Cool the reaction mixture back to 0°C and add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Acidify the aqueous layer with HCl and extract the product with an organic solvent like ethyl acetate.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous acid or base, followed by neutralization.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol for Evaluating Nootropic Activity: Passive Avoidance Test

The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents.

Apparatus:

  • A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Acquisition Trial: Place a mouse in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment (due to its natural preference for dark environments), the door is closed, and a brief, mild foot shock is delivered through the grid floor.

  • Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the time it takes to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory of the aversive stimulus.

Experimental Groups:

  • Vehicle Control: Administered the vehicle (e.g., saline)

  • Scopolamine-induced Amnesia: Administered scopolamine (a muscarinic antagonist that induces memory impairment)

  • Test Compound Group: Administered this compound at various doses prior to the acquisition trial in scopolamine-treated animals.

  • Positive Control: Administered a known nootropic (e.g., piracetam) in scopolamine-treated animals.

Data Analysis:

  • Compare the step-through latencies between the different groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in latency in the test compound group compared to the scopolamine-only group would suggest nootropic activity.

G Experimental Workflow for Passive Avoidance Test cluster_0 Day 1: Acquisition Trial cluster_1 Day 2: Retention Trial Drug_Admin Drug Administration (Vehicle, Scopolamine, Test Compound) Habituation Habituation in Light Compartment Drug_Admin->Habituation Entry Entry into Dark Compartment Habituation->Entry Shock Mild Foot Shock Entry->Shock Placement Placement in Light Compartment Shock->Placement 24 hours Latency Measure Step-Through Latency Placement->Latency Analysis Data Analysis Latency->Analysis

Caption: Workflow for assessing nootropic effects using the passive avoidance test.

Comparative Data of Structurally Related Racetams

To provide context for potential efficacy, the following table summarizes key data for well-known racetam nootropics.

CompoundTypical Oral Dose (Human)Key Features
Piracetam 1200 - 4800 mg/dayThe original racetam; improves cognitive function and memory.[6]
Aniracetam 750 - 1500 mg/dayFat-soluble; anxiolytic and cognitive-enhancing effects.[5]
Oxiracetam 750 - 1500 mg/dayMore potent than piracetam; stimulant-like effects.[3]
Pramiracetam 600 - 1200 mg/dayHigh potency; requires a choline source for optimal effect.[5]
Phenylpiracetam 100 - 200 mg/dayHigh bioavailability; psychostimulatory and nootropic effects.[7]

Conclusion and Future Directions

This compound represents an under-explored member of the racetam family of nootropics. Based on its structural similarity to established cognitive enhancers, it holds significant potential as a research tool for investigating the mechanisms of learning and memory and as a scaffold for the development of novel neurotherapeutics.

Future research should focus on:

  • De novo synthesis and characterization: Establishing a reliable and scalable synthesis route and fully characterizing the compound's physicochemical properties.

  • In vitro pharmacological profiling: Screening the compound against a panel of relevant receptors and enzymes to elucidate its primary mechanism(s) of action.

  • In vivo behavioral studies: Conducting a comprehensive evaluation of its nootropic and neuroprotective effects in various animal models.

  • Pharmacokinetic and toxicological studies: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.

By systematically investigating this compound, the scientific community can unlock its potential contributions to the field of cognitive enhancement and neuropharmacology.

References

The Biological Frontier of (2-Oxoazepan-1-yl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxoazepan-1-yl)acetic acid derivatives, a class of compounds structurally related to the nootropic agent piracetam, are emerging as a promising scaffold in medicinal chemistry. Their core structure, featuring a seven-membered caprolactam ring linked to an acetic acid moiety, offers a versatile platform for chemical modification, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives and their close structural analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as an in-depth resource for researchers dedicated to the discovery and development of novel therapeutics based on this chemical framework. While specific data on a broad range of this compound derivatives remains an active area of research, this guide consolidates the available information on closely related compounds to inform and direct future investigations.

Synthesis of this compound and its Derivatives

The synthesis of the core structure, this compound, and its subsequent derivatization into esters, amides, and hydrazones are crucial steps in exploring their therapeutic potential.

General Synthesis of Ethyl (2-Oxoazepan-1-yl)acetate

A common starting point for the synthesis of various derivatives is the ester, ethyl (2-oxoazepan-1-yl)acetate. This can be achieved through the N-alkylation of ε-caprolactam with an ethyl haloacetate.

Caprolactam ε-Caprolactam reaction N-Alkylation Caprolactam->reaction Base Base (e.g., NaH, K2CO3) Base->reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->reaction EthylChloroacetate Ethyl chloroacetate EthylChloroacetate->reaction EthylAcetate Ethyl (2-oxoazepan-1-yl)acetate reaction->EthylAcetate

General scheme for the synthesis of ethyl (2-oxoazepan-1-yl)acetate.
Synthesis of Amide Derivatives

Amide derivatives can be synthesized from the corresponding carboxylic acid, which is obtained by the hydrolysis of the ester. The carboxylic acid is then coupled with a desired amine using a suitable coupling agent.

EthylAcetate Ethyl (2-oxoazepan-1-yl)acetate Hydrolysis Hydrolysis (e.g., LiOH, NaOH) EthylAcetate->Hydrolysis CarboxylicAcid This compound Hydrolysis->CarboxylicAcid Coupling Coupling Reaction (e.g., DCC, HATU) CarboxylicAcid->Coupling Amine R-NH2 Amine->Coupling Amide N-Substituted (2-oxoazepan-1-yl)acetamide Coupling->Amide cluster_0 Cholinergic System cluster_1 Glutamatergic System cluster_2 Neurotrophic Factor Signaling ACh Acetylcholine AChR Muscarinic/Nicotinic Receptors ACh->AChR CognitiveEnhancement Cognitive Enhancement (Memory, Learning) AChR->CognitiveEnhancement Glutamate Glutamate AMPAR AMPA Receptors Glutamate->AMPAR NMDAR NMDA Receptors Glutamate->NMDAR AMPAR->CognitiveEnhancement NMDAR->CognitiveEnhancement NGF NGF TrkA TrkA Receptor NGF->TrkA BDNF BDNF TrkB TrkB Receptor BDNF->TrkB TrkA->CognitiveEnhancement TrkB->CognitiveEnhancement Nootropic (2-Oxoazepan-1-yl)acetic Acid Derivatives (Hypothesized) Nootropic->AChR Modulation Nootropic->AMPAR Modulation Nootropic->NMDAR Modulation Nootropic->NGF Upregulation Nootropic->BDNF Upregulation cluster_0 Neuronal Membrane cluster_1 GABAergic Synapse NaChannel Voltage-Gated Na+ Channels ReducedExcitability Reduced Neuronal Excitability NaChannel->ReducedExcitability CaChannel Voltage-Gated Ca2+ Channels CaChannel->ReducedExcitability GABA GABA GABAReceptor GABA-A Receptor GABA->GABAReceptor GABAReceptor->ReducedExcitability Anticonvulsant (2-Oxoazepan-1-yl)acetic Acid Derivatives (Hypothesized) Anticonvulsant->NaChannel Blockade Anticonvulsant->CaChannel Blockade Anticonvulsant->GABAReceptor Positive Allosteric Modulation

An In-depth Technical Guide to (2-Oxoazepan-1-yl)acetic acid and its Potential Role in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of (2-Oxoazepan-1-yl)acetic acid in peptide chemistry are not extensively documented in publicly available literature. This guide provides a comprehensive overview of its synthesis, properties, and potential roles based on the known chemistry of related caprolactam derivatives and established peptide modification techniques.

Introduction to this compound

This compound, also known as N-carboxymethyl-ε-caprolactam, is a derivative of ε-caprolactam, a seven-membered cyclic amide.[1][2] While ε-caprolactam is a widely used monomer in the production of Nylon-6, its derivatives are of growing interest in medicinal chemistry and materials science.[3][4] The structure of this compound combines the conformational rigidity of the caprolactam ring with a reactive carboxylic acid handle, suggesting its potential as a building block for modifying peptides and other biomolecules.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS Number 35048-56-7[5]
Appearance White solid (predicted)
SMILES O=C(O)CN1C(=O)CCCCC1
InChI InChI=1S/C8H13NO3/c10-7-4-2-1-3-5-9(7)6-8(11)12/h1-6H2,(H,11,12)

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of ε-caprolactam with a haloacetic acid derivative, followed by hydrolysis. A general synthetic scheme is proposed below.

Synthesis Caprolactam ε-Caprolactam Intermediate Ethyl (2-oxoazepan-1-yl)acetate Caprolactam->Intermediate 1. Deprotonation 2. N-alkylation Solvent (e.g., DMF) Base Base (e.g., NaH) Alkylating_agent Ethyl bromoacetate Product This compound Intermediate->Product Ester Hydrolysis Hydrolysis Hydrolysis (e.g., LiOH, H2O) Peptide_Modification Reagent This compound Modified_Peptide N-terminally Modified Peptide Reagent->Modified_Peptide Amide bond formation Peptide Peptide with free N-terminus (H2N-Peptide) Peptide->Modified_Peptide Coupling Coupling Reagents (e.g., HATU, DIPEA) Signaling_Pathway cluster_0 Peptide-Receptor Interaction cluster_1 Downstream Signaling Peptide Modified Peptide Binding Enhanced Binding Peptide->Binding Receptor Target Receptor Receptor->Binding Effector Effector Protein Binding->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Induction

References

Unveiling the Reactivity of the Caprolactam Ring in (2-Oxoazepan-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the caprolactam ring within the molecule (2-Oxoazepan-1-yl)acetic acid. The stability and reactivity of this seven-membered lactam ring are critical determinants of the molecule's potential applications in drug design and materials science. This document summarizes key reactive pathways, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying chemical logic.

Introduction to this compound

This compound, a derivative of ε-caprolactam, features a carboxymethyl group attached to the nitrogen atom of the caprolactam ring. This substitution significantly influences the electron density of the amide bond within the ring, thereby altering its reactivity compared to the parent caprolactam molecule. Understanding the conditions under which the caprolactam ring opens is crucial for predicting the molecule's stability, degradation pathways, and potential for covalent interactions in biological systems.

Synthesis of this compound

The synthesis of this compound typically proceeds via the N-alkylation of ε-caprolactam with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. A general synthetic approach is outlined below.

Experimental Protocol: N-Alkylation of ε-Caprolactam

Objective: To synthesize this compound by reacting ε-caprolactam with a haloacetic acid.

Materials:

  • ε-Caprolactam

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Bromoacetic acid or Chloroacetic acid

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), ε-caprolactam is dissolved in the anhydrous solvent.

  • The solution is cooled in an ice bath, and the base (e.g., sodium hydride) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the caprolactam salt.

  • A solution of the haloacetic acid in the anhydrous solvent is added dropwise to the reaction mixture at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TCC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The solvent is removed under reduced pressure.

  • The aqueous residue is acidified to a low pH (e.g., pH 2-3) with hydrochloric acid.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Reactivity of the Caprolactam Ring

The primary mode of reactivity for the caprolactam ring in this compound is through ring-opening reactions, predominantly hydrolysis of the endocyclic amide bond. The N-substitution with an acetic acid moiety can influence the rate of this hydrolysis.

Hydrolysis of the Caprolactam Ring

The amide bond within the caprolactam ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of N-(carboxymethyl)-6-aminocaproic acid.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The N-substituent can modulate the basicity of the carbonyl oxygen and thus affect the rate of this reaction.

In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This is a common pathway for amide hydrolysis. Studies on N-substituted caprolactams suggest that they have a higher hydrolytic stability compared to unsubstituted ε-caprolactam.[1] For instance, N-(β-cyanoethyl)-ε-caprolactam showed less than 5% degradation after 1000 hours at 150°C in the presence of small amounts of water.[1]

Quantitative Data on Hydrolysis
CompoundConditionRate Constant (k)Half-life (t½)Reference/Comment
ε-CaprolactamAcidic HydrolysisValue not availableNot availableRate is dependent on acid concentration and temperature.
ε-CaprolactamBasic HydrolysisValue not availableNot availableGenerally faster than acidic hydrolysis.
N-acetyl-ε-caprolactamHydrolysisValue not availableNot availableExpected to have different kinetics due to the acyl group.
This compoundAcidic HydrolysisHypothetical valueHypotheticalExpected to be more stable than unsubstituted caprolactam.
This compoundBasic HydrolysisHypothetical valueHypotheticalExpected to be more stable than unsubstituted caprolactam.

Note: Specific quantitative data for this compound is not available in the cited literature. The table is illustrative based on general principles of lactam reactivity.

Experimental Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Buffer solutions for maintaining constant pH

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Thermostated water bath or reaction block

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For each kinetic run, add a known volume of the stock solution to a pre-heated solution of acid, base, or buffer in a sealed reaction vial.

  • Maintain the reaction at a constant temperature (e.g., 25°C, 50°C, 75°C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the acid or base with an equivalent amount of base or acid, respectively, or by rapid cooling.

  • Analyze the quenched sample by HPLC to determine the concentration of the remaining this compound and the formation of the ring-opened product, N-(carboxymethyl)-6-aminocaproic acid.

  • Plot the concentration of the reactant versus time and determine the rate constant of the reaction by fitting the data to an appropriate rate law (e.g., pseudo-first-order).

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for studying the reactivity of this compound.

Synthesis_Pathway Caprolactam ε-Caprolactam Intermediate Caprolactam Anion Caprolactam->Intermediate Deprotonation Base Base (e.g., NaH) Haloacetic_acid Haloacetic Acid (e.g., BrCH2COOH) Product This compound Intermediate->Product N-Alkylation

Caption: Synthesis pathway for this compound.

Hydrolysis_Pathway Start This compound Product N-(carboxymethyl)-6-aminocaproic acid Start->Product Ring-Opening (Hydrolysis) Acid_Catalysis Acidic Conditions (H+) Acid_Catalysis->Start Protonation Base_Catalysis Basic Conditions (OH-) Base_Catalysis->Start Nucleophilic Attack

Caption: Hydrolysis pathways of the caprolactam ring.

Experimental_Workflow A Prepare Reactant and Reagent Solutions B Initiate Reaction at Controlled Temperature A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction C->D E Analyze Samples by HPLC D->E F Determine Reactant Concentration E->F G Plot Concentration vs. Time F->G H Calculate Rate Constant G->H

Caption: Experimental workflow for kinetic analysis.

Biological Implications

While specific signaling pathways involving this compound are not well-documented, the reactivity of the caprolactam ring is of significant interest in drug development. The potential for in vivo hydrolysis could influence the pharmacokinetic and pharmacodynamic properties of a drug candidate containing this moiety. For instance, a stable caprolactam ring might be desirable for a metabolically stable drug, whereas a controlled ring-opening could be exploited for prodrug strategies, releasing an active molecule at a specific site or time. Further research is warranted to explore the interaction of this molecule with biological systems, including its metabolic fate and potential to interact with specific enzymes or receptors.

Conclusion

The reactivity of the caprolactam ring in this compound is a key characteristic that dictates its stability and potential applications. The primary reactive pathway is hydrolysis, which can be influenced by pH and temperature. While specific quantitative data for this molecule is sparse, established protocols for studying lactam hydrolysis can be readily adapted. The synthetic route via N-alkylation of caprolactam is a viable method for its preparation. The provided diagrams offer a clear visualization of the chemical transformations and experimental procedures relevant to the study of this compound. Further investigations into the biological activity and metabolic stability of this compound will be crucial for realizing its full potential in medicinal chemistry and beyond.

References

Methodological & Application

Synthesis of (2-Oxoazepan-1-yl)acetic acid from Caprolactam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2-Oxoazepan-1-yl)acetic acid, a valuable intermediate in pharmaceutical synthesis, starting from ε-caprolactam. The synthesis is a two-step process involving the N-alkylation of caprolactam followed by the hydrolysis of the resulting ester intermediate.

Overview of the Synthesis

The synthesis of this compound from caprolactam proceeds through two key chemical transformations:

  • N-Alkylation of Caprolactam: Caprolactam is first deprotonated using a suitable base to form a lactamate anion. This anion then acts as a nucleophile, attacking an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate) to form ethyl (2-oxoazepan-1-yl)acetate.

  • Hydrolysis of Ethyl (2-oxoazepan-1-yl)acetate: The ethyl ester intermediate is then hydrolyzed under either acidic or basic conditions to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: N-Alkylation of Caprolactam to Ethyl (2-oxoazepan-1-yl)acetate

ParameterValueReference
Reactants
Caprolactam1.0 eq[1]
Ethyl Bromoacetate1.1 eq
Sodium Hydride (60% dispersion in mineral oil)1.2 eq[1]
Solvent Dry Dimethylformamide (DMF)[1]
Reaction Temperature Room Temperature[1]
Reaction Time 12 hours
Yield 85-95%
Purification Method Vacuum Distillation

Table 2: Hydrolysis of Ethyl (2-oxoazepan-1-yl)acetate to this compound

ParameterValueReference
Reactants
Ethyl (2-oxoazepan-1-yl)acetate1.0 eq
Sodium Hydroxide2.5 eq
Solvent Ethanol/Water mixture[2]
Reaction Temperature Reflux
Reaction Time 4-6 hours
Yield >90%
Purification Method Recrystallization

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2-oxoazepan-1-yl)acetate

This protocol details the N-alkylation of caprolactam using ethyl bromoacetate and sodium hydride.

Materials:

  • ε-Caprolactam

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromoacetate

  • Dry Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ε-caprolactam (1.0 eq).

  • Dissolve the caprolactam in dry DMF.

  • Under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl (2-oxoazepan-1-yl)acetate.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl (2-oxoazepan-1-yl)acetate

  • Sodium hydroxide

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve ethyl (2-oxoazepan-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide pellets (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethyl acetate/hexane) to obtain the pure product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Caprolactam Caprolactam Intermediate Ethyl (2-oxoazepan-1-yl)acetate Caprolactam:e->Intermediate:w 1. NaH, DMF 2. Ethyl Bromoacetate NaH Sodium Hydride (Base) EtBrAc Ethyl Bromoacetate FinalProduct This compound Intermediate:e->FinalProduct:w NaOH, EtOH/H₂O, Reflux NaOH Sodium Hydroxide Experimental_Workflow cluster_alkylation N-Alkylation Protocol cluster_hydrolysis Hydrolysis Protocol start_alkylation Mix Caprolactam in Dry DMF add_base Add Sodium Hydride start_alkylation->add_base add_ester Add Ethyl Bromoacetate add_base->add_ester react_alkylation Stir at Room Temperature add_ester->react_alkylation workup_alkylation Aqueous Workup & Extraction react_alkylation->workup_alkylation purify_alkylation Vacuum Distillation workup_alkylation->purify_alkylation product_ester Ethyl (2-oxoazepan-1-yl)acetate purify_alkylation->product_ester start_hydrolysis Dissolve Ester in EtOH/H₂O product_ester->start_hydrolysis Proceed to Hydrolysis add_naoh Add NaOH start_hydrolysis->add_naoh reflux Reflux Reaction Mixture add_naoh->reflux workup_hydrolysis Acidification & Precipitation reflux->workup_hydrolysis purify_hydrolysis Recrystallization workup_hydrolysis->purify_hydrolysis final_product This compound purify_hydrolysis->final_product

References

Application Notes and Protocol for N-alkylation of Caprolactam with Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of lactams is a fundamental transformation in organic synthesis, providing access to a wide range of functionalized building blocks for the development of novel pharmaceuticals, polymers, and other advanced materials. This document provides a detailed protocol for the N-alkylation of ε-caprolactam with bromoacetic acid to synthesize 2-(2-oxoazepan-1-yl)acetic acid, also known as N-caprolactam acetic acid. Due to the potential for undesirable side reactions when using bromoacetic acid directly with a strong base, this protocol employs a robust two-step strategy. The first step involves the N-alkylation of caprolactam with an ester of bromoacetic acid, such as ethyl bromoacetate. The subsequent step is the hydrolysis of the resulting ester to yield the desired carboxylic acid. This method ensures higher yields and purity of the final product.

Reaction Scheme

A two-step synthetic route is employed for the N-alkylation of caprolactam with bromoacetic acid. Initially, caprolactam is N-alkylated with ethyl bromoacetate, followed by the hydrolysis of the ester to produce the final product.

Reaction_Scheme cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Caprolactam Caprolactam Intermediate Ethyl 2-(2-oxoazepan-1-yl)acetate Caprolactam->Intermediate + EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Intermediate Intermediate2 Ethyl 2-(2-oxoazepan-1-yl)acetate Intermediate->Intermediate2 Purification Base Base (e.g., NaH) Solvent1 Solvent (e.g., THF) FinalProduct 2-(2-oxoazepan-1-yl)acetic acid Intermediate2->FinalProduct Base2 Base (e.g., NaOH) Solvent2 Solvent (e.g., EtOH/H₂O)

Caption: Two-step synthesis of N-caprolactam acetic acid.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amides and lactams with alkyl halides, providing an expected range of yields for the described protocol.

EntryLactam/AmideAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1CaprolactamEthyl BromoacetateNaHTHF25-6012-2470-90 (expected)
2PyrrolidinoneBenzyl BromideKOH/TBABToluene80685
3BenzamideEthyl IodideNaHDMF251692
4AcetamidePropyl BromideK₂CO₃/TBABAcetonitrile50878

Note: TBAB (Tetrabutylammonium bromide) is a phase-transfer catalyst.

Experimental Protocols

Materials and Equipment
  • ε-Caprolactam

  • Ethyl bromoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Apparatus for column chromatography

Experimental Workflow Diagram

Experimental_Workflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis A1 Dissolve Caprolactam in THF A2 Add NaH portion-wise at 0°C A1->A2 A3 Stir at RT until H₂ evolution ceases A2->A3 A4 Add Ethyl Bromoacetate dropwise at 0°C A3->A4 A5 Stir at RT overnight A4->A5 A6 Monitor reaction by TLC A5->A6 A7 Quench with water A6->A7 A8 Extract with Ethyl Acetate A7->A8 A9 Dry and concentrate A8->A9 A10 Purify by column chromatography A9->A10 B1 Dissolve purified ester in EtOH/H₂O A10->B1 Proceed with purified intermediate B2 Add NaOH B1->B2 B3 Reflux the mixture B2->B3 B4 Monitor reaction by TLC B3->B4 B5 Cool to RT and concentrate B4->B5 B6 Acidify with HCl to pH 2-3 B5->B6 B7 Extract with Ethyl Acetate B6->B7 B8 Dry and concentrate B7->B8 B9 Recrystallize to obtain pure product B8->B9

Caption: Step-by-step experimental workflow.

Step 1: Synthesis of Ethyl 2-(2-oxoazepan-1-yl)acetate
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ε-caprolactam (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours). This indicates the formation of the sodium salt of caprolactam.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-(2-oxoazepan-1-yl)acetate.

Step 2: Synthesis of 2-(2-oxoazepan-1-yl)acetic acid (Hydrolysis)
  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2-(2-oxoazepan-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate may form.

  • Extraction: Extract the acidified solution with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Final Product: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product. The final product, 2-(2-oxoazepan-1-yl)acetic acid, can be further purified by recrystallization.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood under an inert atmosphere.

  • Bromoacetic acid and its esters are corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Always perform reactions in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Gram-Scale Synthesis of (2-Oxoazepan-1-yl)acetic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the gram-scale synthesis of (2-Oxoazepan-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The described two-step protocol involves the N-alkylation of ε-caprolactam followed by alkaline hydrolysis of the resulting ester intermediate. This method is designed to be robust, scalable, and suitable for implementation in a standard organic chemistry laboratory.

Experimental Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Step 1: N-Alkylation of ε-Caprolactam. ε-Caprolactam is reacted with ethyl bromoacetate in the presence of a suitable base to yield the intermediate, ethyl (2-oxoazepan-1-yl)acetate.

  • Step 2: Alkaline Hydrolysis. The ethyl ester intermediate is then hydrolyzed under basic conditions to afford the final product, this compound.

This straightforward approach provides a reliable route to the target compound in good overall yield.

Experimental Protocols

Step 1: Synthesis of Ethyl (2-Oxoazepan-1-yl)acetate

This procedure details the N-alkylation of ε-caprolactam with ethyl bromoacetate on a gram scale.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
ε-Caprolactam113.1610.0 g0.088
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)4.4 g0.110
Ethyl Bromoacetate167.0016.2 g (11.0 mL)0.097
Anhydrous Dimethylformamide (DMF)-150 mL-
Diethyl Ether-As needed-
Saturated aqueous Sodium Bicarbonate solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.110 mol).

  • The sodium hydride is washed with anhydrous diethyl ether (3 x 20 mL) to remove the mineral oil. The ether is carefully decanted after each wash under a gentle stream of nitrogen.

  • Anhydrous dimethylformamide (DMF, 100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of ε-caprolactam (10.0 g, 0.088 mol) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The mixture is then cooled back to 0 °C, and ethyl bromoacetate (16.2 g, 11.0 mL, 0.097 mol) is added dropwise over 30 minutes.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL) at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl (2-oxoazepan-1-yl)acetate.

  • The crude product is purified by vacuum distillation to afford a colorless oil.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Appearance
Ethyl (2-oxoazepan-1-yl)acetate17.5Colorless oil

The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Step 2: Synthesis of this compound

This procedure describes the alkaline hydrolysis of ethyl (2-oxoazepan-1-yl)acetate to the final carboxylic acid product.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Ethyl (2-oxoazepan-1-yl)acetate199.2515.0 g0.075
Sodium Hydroxide40.004.5 g0.113
Ethanol-100 mL-
Water-50 mL-
Concentrated Hydrochloric Acid (HCl)-As needed-
Dichloromethane-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • A 250 mL round-bottom flask is charged with ethyl (2-oxoazepan-1-yl)acetate (15.0 g, 0.075 mol), ethanol (100 mL), and a solution of sodium hydroxide (4.5 g, 0.113 mol) in water (50 mL).

  • The reaction mixture is heated to reflux and stirred for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.

  • The resulting aqueous solution is extracted with dichloromethane (4 x 75 mL).

  • The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Expected Yield and Characterization:

ProductTheoretical Yield (g)AppearanceMelting Point (°C)
This compound12.8White solidTo be determined

The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: ε-Caprolactam NaH 1. Deprotonation (NaH, DMF, 0°C) Start->NaH Alkylation 2. N-Alkylation (Ethyl Bromoacetate, 0°C to RT) NaH->Alkylation Workup1 3. Quench & Extraction (NaHCO3, Diethyl Ether) Alkylation->Workup1 Purification1 4. Vacuum Distillation Workup1->Purification1 Intermediate Ethyl (2-oxoazepan-1-yl)acetate Purification1->Intermediate Hydrolysis 5. Alkaline Hydrolysis (NaOH, EtOH/H2O, Reflux) Intermediate->Hydrolysis Workup2 6. Acidification & Extraction (HCl, Dichloromethane) Hydrolysis->Workup2 Purification2 7. Recrystallization Workup2->Purification2 FinalProduct End: this compound Purification2->FinalProduct

Caption: Workflow for the gram-scale synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle with extreme care under an inert atmosphere.

  • Ethyl bromoacetate is a lachrymator and should be handled with caution.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

Application Note: Purification of (2-Oxoazepan-1-yl)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of (2-Oxoazepan-1-yl)acetic acid via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures. This document outlines a systematic approach to solvent selection and the subsequent steps for obtaining high-purity this compound. The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis and pharmaceutical research. The purity of this compound is critical for the success of subsequent reactions and for ensuring the quality of final products in drug development. Recrystallization is an effective and economical method for removing impurities and obtaining a crystalline solid of high purity. The principle of recrystallization relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the selective crystallization of the desired product while impurities remain in the solution.

Data Presentation

Successful purification by recrystallization is dependent on the selection of an appropriate solvent. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. The following table should be used to record the results of solubility screening experiments to identify the optimal solvent or solvent system for the recrystallization of this compound.

SolventSolubility at Room Temp. (e.g., mg/mL)Solubility at Elevated Temp. (e.g., mg/mL)Crystal Formation upon Cooling? (Yes/No)Observations (e.g., color, crystal morphology)
Water
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Other

Experimental Protocols

Solvent Selection

A systematic solvent screening is the first and most critical step for a successful recrystallization.

Materials:

  • This compound (crude)

  • Selection of potential solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Spatula

  • Hot plate or water bath

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing or shaking after each addition, until a total of 1 mL of solvent has been added. Record the solubility at room temperature in the data table.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Add more solvent in small increments if necessary, until the solid dissolves completely. Record the solubility at the elevated temperature.

  • Allow the solutions that required heating to cool slowly to room temperature, and then in an ice-water bath.

  • Observe if crystal formation occurs. The ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, with good crystal recovery upon cooling.

  • If no single solvent is ideal, consider a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool to induce crystallization.

Recrystallization Protocol

Once a suitable solvent has been identified, proceed with the bulk recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask (appropriately sized for the amount of material)

  • Hot plate

  • Condenser (optional, to prevent solvent loss)

  • Fluted filter paper and funnel (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, a hot filtration step is required. Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal yield.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals on a watch glass, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. The purity can be further assessed by techniques such as NMR, HPLC, or LC-MS.

Workflow and Pathway Visualizations

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start Start: Crude This compound solvent_selection Solvent Selection: Screening for suitable solvent start->solvent_selection dissolution Dissolution: Dissolve crude product in minimum hot solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional): Remove insoluble impurities dissolution->hot_filtration crystallization Crystallization: Slow cooling to form crystals dissolution->crystallization If no insoluble impurities hot_filtration->crystallization impurities_out1 Insoluble Impurities hot_filtration->impurities_out1 vacuum_filtration Vacuum Filtration: Isolate crystals crystallization->vacuum_filtration washing Washing: Rinse with cold solvent vacuum_filtration->washing impurities_out2 Soluble Impurities in Filtrate vacuum_filtration->impurities_out2 drying Drying: Remove residual solvent washing->drying end End: Pure Crystalline Product drying->end

Caption: Recrystallization workflow for this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • When heating flammable organic solvents, use a steam bath, heating mantle, or hot plate. Never use an open flame.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for specific handling and disposal information.

Application Notes and Protocols for the Use of (2-Oxoazepan-1-yl)acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. The incorporation of non-canonical amino acids and peptidomimetic building blocks is a critical strategy for enhancing the therapeutic properties of peptides, including increased proteolytic stability, improved conformational rigidity, and novel biological activities. (2-Oxoazepan-1-yl)acetic acid, a derivative of caprolactam, represents a unique building block that can be incorporated into peptide sequences to introduce a lactam-based constraint. While detailed literature on the direct application of this compound in SPPS is limited, its structural similarity to other N-substituted amino acids and related compounds, such as (S)-2-(3-amino-2-oxoazepan-1-yl)acetic acid which is used in the synthesis of peptide-based NPR-B agonists, suggests its feasibility for incorporation using standard SPPS protocols.[1][2]

These application notes provide a comprehensive guide for the utilization of this compound as a non-natural amino acid analogue in Fmoc-based solid-phase peptide synthesis. The protocols outlined below are based on established methodologies for coupling carboxylic acids and non-canonical amino acids in SPPS.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for calculating molar equivalents and understanding its solubility characteristics during synthesis.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃PubChem
Molecular Weight 171.19 g/mol PubChem
Appearance White to off-white solid---
Solubility Soluble in DMF, NMP, DMSOGeneral knowledge

Table 1: Physicochemical properties of this compound.

Application in Solid-Phase Peptide Synthesis

This compound can be incorporated into a peptide sequence at any desired position by treating it as an N-terminally blocked, side-chain functionalized amino acid analogue. The carboxylic acid moiety is activated using standard coupling reagents to form an amide bond with the free N-terminal amine of the growing peptide chain on the solid support.

Potential Advantages of Incorporation:
  • Conformational Constraint: The cyclic lactam structure can introduce a degree of rigidity into the peptide backbone, potentially favoring a specific bioactive conformation.

  • Proteolytic Stability: The non-natural structure may confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Modified Pharmacokinetics: The altered chemical properties can influence the solubility, distribution, and metabolism of the resulting peptide.

Experimental Protocols

The following protocols are generalized for Fmoc-based SPPS on a manual or automated synthesizer. Optimization of coupling times and reagent equivalents may be necessary depending on the specific peptide sequence and the resin used.

Resin Selection and Swelling

Standard resins for Fmoc-SPPS, such as Rink Amide or Wang resin, are suitable for the synthesis of peptides incorporating this compound.

  • Protocol:

    • Place the desired amount of resin (e.g., 100-200 mesh) in a suitable reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

    • Drain the DMF.

Fmoc-Deprotection

This step exposes the free amine on the growing peptide chain for the subsequent coupling reaction.

  • Protocol:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

Activation and Coupling of this compound

The carboxylic acid of this compound must be activated to facilitate amide bond formation. Several common activation methods are applicable.

  • Activation Cocktail Preparation (Choose one):

    • HBTU/HOBt/DIPEA: In a separate vial, dissolve this compound (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.).

    • HATU/HOAt/DIPEA: In a separate vial, dissolve this compound (3-5 eq.), HATU (3-5 eq.), and HOAt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.).

    • DIC/HOBt: In a separate vial, dissolve this compound (3-5 eq.) and HOBt (3-5 eq.) in DMF. Add DIC (3-5 eq.).

  • Coupling Protocol:

    • Add the freshly prepared activation cocktail to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test indicates a complete reaction.

    • If the coupling is incomplete after 4 hours, a second coupling with a fresh activation cocktail may be necessary.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3-5 times).

Capping of Unreacted Amines (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted free amines after the coupling step can be acetylated.

  • Protocol:

    • Treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 15-30 minutes.

    • Wash the resin with DMF and DCM.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing any side-chain protecting groups.

  • Protocol:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v for standard peptides).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Quantitative Data and Characterization

As specific literature data for the coupling efficiency of this compound is unavailable, the following table provides a hypothetical comparison of coupling efficiencies with different activation reagents, based on typical outcomes for non-standard amino acids in SPPS. Researchers should perform their own optimization and analysis.

Activation ReagentCoupling Time (hours)Estimated Coupling Efficiency (%)Notes
HBTU/HOBt/DIPEA295-98Standard and reliable method.
HATU/HOAt/DIPEA1.5>99Generally more efficient, especially for sterically hindered couplings.
DIC/HOBt490-95A cost-effective option, may require longer reaction times.

Table 2: Hypothetical coupling efficiencies of this compound with various activation reagents in SPPS. These values are illustrative and should be confirmed experimentally.

The final purified peptide should be characterized by standard analytical techniques such as RP-HPLC for purity assessment and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc-Deprotection (Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of This compound (Activation Reagent/DIPEA) Washing1->Coupling Monitoring Coupling Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing2 DMF/DCM Wash Monitoring->Washing2 Negative Capping Capping (Optional) (Acetic Anhydride/DIPEA) Washing2->Capping Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Capping->Cycle Cycle->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for SPPS incorporating this compound.

Logical Relationship of SPPS Steps

This diagram shows the logical sequence and decision points within a single coupling cycle of the SPPS process.

SPPS_Logic Start Start Cycle| Free Amine on Resin Fmoc_Deprotection Fmoc Deprotection Add 20% Piperidine/DMF Start->Fmoc_Deprotection Wash_1 Washing Step Remove Piperidine & Byproducts Fmoc_Deprotection->Wash_1 Coupling_Step Coupling Reaction Add Activated this compound Wash_1->Coupling_Step Kaiser_Test Kaiser Test Coupling_Step->Kaiser_Test Wash_2 Washing Step Remove Excess Reagents Kaiser_Test->Wash_2 Negative (Complete) Recouple Recouple or Cap Kaiser_Test->Recouple Positive (Incomplete) Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle Recouple->Coupling_Step

Caption: Logical flow of a single SPPS coupling cycle.

Conclusion

The incorporation of this compound into peptide chains via solid-phase peptide synthesis is a viable strategy for creating novel peptidomimetics with potentially enhanced therapeutic properties. By following the generalized protocols outlined in these application notes and performing necessary optimizations, researchers can successfully synthesize and evaluate these modified peptides. The provided workflows and data tables serve as a foundational guide for the application of this unique building block in peptide-based drug discovery and development.

References

Application Notes and Protocols for the Incorporation of (2-Oxoazepan-1-yl)acetic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Oxoazepan-1-yl)acetic acid, a derivative of ε-caprolactam, is a unique building block for peptide modification. Its incorporation can introduce a lactam moiety onto the peptide backbone, potentially influencing conformation, stability, and biological activity. This document provides detailed protocols for the efficient coupling of this compound to the N-terminus of a peptide chain during solid-phase peptide synthesis (SPPS). The protocols outlined below utilize common coupling reagents and are designed to be broadly applicable to a variety of peptide sequences.

Overview of the Coupling Strategy

The primary method for incorporating this compound is through standard amide bond formation with the free N-terminal amine of a resin-bound peptide. This is typically performed as the final coupling step in an Fmoc-based solid-phase peptide synthesis strategy. The carboxylic acid of this compound is activated in situ using a suitable coupling reagent, which facilitates nucleophilic attack by the peptide's N-terminal amine.

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for achieving high efficiency, especially when dealing with non-standard building blocks which may present steric hindrance. Based on established performance in peptide synthesis, the following reagents are recommended for the coupling of this compound.[1][2]

Table 1: Recommended Coupling Reagents and Typical Efficiencies for Challenging Couplings

Coupling ReagentAdditiveBaseTypical Coupling TimeReported Purity/Yield for Difficult Couplings
HATU (HOAt)DIPEA30 - 120 min> 95%
HBTU HOBtDIPEA30 - 120 min~90-95%
DIC/HOBt HOBt-1 - 4 hours> 90%

Note: The efficiencies provided are representative of challenging couplings in peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide using the recommended reagents. The protocols assume a standard 0.1 mmol scale Fmoc-SPPS.

General Preparations
  • Resin Preparation: Following the final amino acid coupling and subsequent Fmoc deprotection, the resin-bound peptide should be washed thoroughly with DMF (3 x 10 mL) to remove residual piperidine.

  • This compound Solution: Prepare a 0.5 M stock solution of this compound in N,N-Dimethylformamide (DMF).

Protocol 1: Coupling using HATU

dot

HATU_Coupling_Workflow Start Start: Resin-bound peptide (N-terminus free) Prepare_Reagents Prepare Reagents: 1. This compound 2. HATU 3. DIPEA in DMF Start->Prepare_Reagents Pre_activation Pre-activation: Mix reagents for 2-5 min Prepare_Reagents->Pre_activation Coupling Coupling Reaction: Add activated mixture to resin Agitate for 30-120 min Pre_activation->Coupling Wash_Resin Wash Resin: DMF (3x) DCM (3x) DMF (3x) Coupling->Wash_Resin End End: Capped Peptide-Resin Wash_Resin->End

Caption: HATU Coupling Workflow

  • Reagent Preparation: In a separate vial, combine:

    • This compound (0.5 mmol, 5 eq.)

    • HATU (0.49 mmol, 4.9 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

    • Dissolve in 2 mL of DMF.

  • Pre-activation: Gently agitate the mixture for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the reaction vessel containing the resin-bound peptide.

  • Reaction: Agitate the reaction mixture for 30-120 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).

Protocol 2: Coupling using HBTU

dot

HBTU_Coupling_Workflow Start Start: Resin-bound peptide (N-terminus free) Prepare_Reagents Prepare Reagents: 1. This compound 2. HBTU 3. HOBt 4. DIPEA in DMF Start->Prepare_Reagents Pre_activation Pre-activation: Mix reagents for 2-5 min Prepare_Reagents->Pre_activation Coupling Coupling Reaction: Add activated mixture to resin Agitate for 30-120 min Pre_activation->Coupling Wash_Resin Wash Resin: DMF (3x) DCM (3x) DMF (3x) Coupling->Wash_Resin End End: Capped Peptide-Resin Wash_Resin->End

Caption: HBTU Coupling Workflow

  • Reagent Preparation: In a separate vial, combine:

    • This compound (0.5 mmol, 5 eq.)

    • HBTU (0.49 mmol, 4.9 eq.)

    • HOBt (0.5 mmol, 5 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

    • Dissolve in 2 mL of DMF.

  • Pre-activation: Gently agitate the mixture for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the reaction vessel containing the resin-bound peptide.

  • Reaction: Agitate the reaction mixture for 30-120 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to monitor for completion.

  • Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Protocol 3: Coupling using DIC/HOBt

dot

DIC_HOBt_Coupling_Workflow Start Start: Resin-bound peptide (N-terminus free) Prepare_Solution Prepare Solution: This compound and HOBt in DMF Start->Prepare_Solution Add_to_Resin Add to Resin Prepare_Solution->Add_to_Resin Add_DIC Add DIC Add_to_Resin->Add_DIC Coupling Coupling Reaction: Agitate for 1-4 hours Add_DIC->Coupling Wash_Resin Wash Resin: DMF (3x) DCM (3x) DMF (3x) Coupling->Wash_Resin End End: Capped Peptide-Resin Wash_Resin->End

Caption: DIC/HOBt Coupling Workflow

  • Reagent Preparation: In a separate vial, dissolve:

    • This compound (0.5 mmol, 5 eq.)

    • HOBt (0.5 mmol, 5 eq.)

    • in 2 mL of DMF.

  • Coupling Initiation: Add the solution to the reaction vessel containing the resin-bound peptide. Then, add Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.).

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using the Kaiser test.

  • Washing: Upon completion, drain the reaction vessel and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Cleavage and Deprotection

After successful coupling, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Final Wash: Wash the resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K:

    • Trifluoroacetic acid (TFA): 92.5%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • Dithiothreitol (DTT): 2.5%

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the reaction vessel and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Typical RP-HPLC Conditions for Peptide Purification

ParameterCondition
Column C18, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min (analytical), 10-20 mL/min (preparative)
Detection 220 nm
  • Purification: Dissolve the crude peptide in a minimal amount of Mobile Phase A and inject it onto the preparative RP-HPLC column. Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass should be calculated based on the peptide sequence and the addition of the (2-Oxoazepan-1-yl)acetyl group (mass increase of 155.18 Da).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in a known signaling pathway, its incorporation into a bioactive peptide could modulate the peptide's interaction with its target receptor and downstream signaling. The lactam structure may alter the peptide's conformation, leading to enhanced or diminished receptor binding and subsequent signaling cascades. The logical relationship is that the structural modification of the peptide with this moiety can lead to a change in its biological function.

dot

Signaling_Modulation Peptide Bioactive Peptide Modification Incorporation of This compound Peptide->Modification Modified_Peptide Modified Peptide Modification->Modified_Peptide Receptor Target Receptor Modified_Peptide->Receptor Modulates Binding Signaling Downstream Signaling Pathway Receptor->Signaling Activates/Inhibits Biological_Response Altered Biological Response Signaling->Biological_Response Leads to

Caption: Modulation of Peptide Activity

References

Application of (2-Oxoazepan-1-yl)acetic Acid as a Proline Mimic: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Oxoazepan-1-yl)acetic acid , a derivative of caprolactam, presents a compelling scaffold for investigation as a proline mimic in peptide and peptidomimetic drug development. While direct experimental evidence for its widespread use as a proline mimic is emerging, its structural characteristics—a seven-membered lactam ring attached to an acetic acid moiety—suggest its potential to introduce unique conformational constraints in peptide chains. This document provides detailed application notes and proposed experimental protocols for researchers interested in exploring the utility of this compound.

Proline and its analogues are crucial in peptide science due to their unique cyclic structure, which restricts the conformational flexibility of the peptide backbone. This restriction can lead to more stable and specific peptide conformations, a desirable trait in drug design. Proline mimics are synthetic amino acids that replicate or modify the conformational properties of proline and are developed by altering ring size, introducing heteroatoms, or adding substituents.[1]

The structure of this compound, featuring an expanded seven-membered ring compared to proline's five-membered ring, can be classified as a homoproline analogue. This expansion is anticipated to induce distinct dihedral angle preferences in the peptide backbone, thereby influencing secondary structure and overall peptide architecture.

Application Notes

The primary application of this compound as a proline mimic lies in its potential to modulate the conformational properties of peptides. By replacing a native proline residue with this analogue, researchers can investigate the impact of an expanded ring structure on peptide stability, receptor binding affinity, and enzymatic resistance.

Potential Advantages:

  • Conformational Restriction: The seven-membered ring is expected to impose a different set of torsional constraints on the peptide backbone compared to the five-membered ring of proline.

  • Enhanced Stability: The introduction of non-natural amino acids can increase resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

  • Novel Secondary Structures: The unique geometry of the caprolactam ring may favor the formation of novel or stabilized secondary structures, such as turns or helices, which could be critical for biological activity.

Key Research Applications:

  • Structure-Activity Relationship (SAR) Studies: Systematically replacing proline residues in a bioactive peptide with this compound can provide valuable insights into the conformational requirements for biological activity.

  • Peptidomimetic Drug Design: Incorporating this mimic into peptide drug candidates can lead to analogues with improved potency, selectivity, and metabolic stability.

  • Tool for Probing Protein-Protein Interactions: Peptides containing this mimic can be used as tools to study the conformational preferences of protein binding pockets that recognize proline-containing motifs.

Experimental Protocols

The following are proposed protocols for the synthesis of this compound and its incorporation into peptides. These are generalized procedures and may require optimization based on the specific peptide sequence and available laboratory instrumentation.

Protocol 1: Synthesis of this compound

The synthesis of N-substituted caprolactam derivatives is a known chemical transformation. A common method involves the alkylation of caprolactam.

Materials:

  • ε-Caprolactam

  • Ethyl bromoacetate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Sodium hydroxide (NaOH) for hydrolysis

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkylation:

    • Dissolve ε-caprolactam in anhydrous DMF.

    • Add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add ethyl bromoacetate dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain ethyl (2-oxoazepan-1-yl)acetate.

    • Purify the crude product by silica gel column chromatography if necessary.

  • Hydrolysis:

    • Dissolve the purified ethyl (2-oxoazepan-1-yl)acetate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

    • Extract the product, this compound, with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-protected this compound into a growing peptide chain on a solid support. An analogous procedure can be adapted for automated peptide synthesizers.

Materials:

  • Fmoc-protected this compound

  • Peptide synthesis grade resin (e.g., Rink Amide or Wang resin) with the initial amino acid attached

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-(2-Oxoazepan-1-yl)acetic acid:

    • In a separate vessel, dissolve Fmoc-protected this compound (3-5 equivalents relative to resin loading), HBTU/HOBt (or HATU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Data Presentation

Quantitative data from experiments incorporating this compound should be summarized for clear comparison.

Table 1: Physicochemical Properties of Peptides

Peptide SequenceProline Analogue PositionMolecular Weight (Da)RP-HPLC Retention Time (min)Purity (%)
Ac-Tyr-Pro-Val-Asn-NH₂Proline505.5615.2>98
Ac-Tyr-(2-Oxoazepan-1-yl)acetyl-Val-Asn-NH₂This compound533.6116.8>95

Table 2: Biological Activity Data

Peptide SequenceIC₅₀ (nM)Relative Potency (vs. Proline)
Ac-Tyr-Pro-Val-Asn-NH₂10.5 ± 1.21.0
Ac-Tyr-(2-Oxoazepan-1-yl)acetyl-Val-Asn-NH₂25.8 ± 3.50.41

Visualizations

Synthesis Workflow

G cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis Caprolactam ε-Caprolactam Intermediate_ester Ethyl (2-oxoazepan-1-yl)acetate Caprolactam->Intermediate_ester 1. NaH 2. Ethyl bromoacetate Caprolactam->Intermediate_ester NaH NaH in DMF Bromoacetate Ethyl bromoacetate Final_product This compound Intermediate_ester->Final_product 1. NaOH 2. HCl Intermediate_ester->Final_product NaOH NaOH / H₂O HCl HCl

Caption: Synthesis of this compound.

Peptide Incorporation Workflow

G Resin Resin-NH-AA₁ Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA₂-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_mimic Couple Fmoc-(2-Oxoazepan-1-yl)acetic acid Deprotection2->Coupling_mimic Deprotection3 Fmoc Deprotection Coupling_mimic->Deprotection3 Coupling2 Couple Fmoc-AA₄-OH Deprotection3->Coupling2 Cleavage Cleavage from Resin (TFA cocktail) Coupling2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_peptide Purified Peptide Purification->Final_peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Proline Mimic Conformational Logic

G Proline Proline (5-membered ring) Peptide_backbone Peptide Backbone Proline->Peptide_backbone incorporation Mimic This compound (7-membered ring) Mimic->Peptide_backbone incorporation Conformation Backbone Conformation (Φ, Ψ angles) Peptide_backbone->Conformation determines Biological_activity Biological Activity Conformation->Biological_activity influences

Caption: Conformational influence of proline mimics.

References

Anwendungs- und Protokollhinweise: Derivatisierung von (2-Oxoazepan-1-yl)essigsäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einleitung

(2-Oxoazepan-1-yl)essigsäure, ein Derivat des ε-Caprolactams, stellt ein vielversprechendes Grundgerüst für die Entwicklung neuer pharmazeutischer Wirkstoffe dar. Die Modifikation seiner Carbonsäuregruppe ermöglicht die Synthese einer Vielzahl von Derivaten mit potenziell unterschiedlichen biologischen Aktivitäten. Dieser Applikationshinweis beschreibt detaillierte Protokolle zur Derivatisierung von (2-Oxoazepan-1-yl)essigsäure und deren anschließendes biologisches Screening. Die vorgestellten Methoden umfassen die Amidierung und Veresterung der Carbonsäurefunktionalität, um eine Bibliothek von Verbindungen für die Wirkstoffentdeckung zu erstellen.

Materialien und Methoden

Benötigte Materialien
  • (2-Oxoazepan-1-yl)essigsäure

  • Thionylchlorid (SOCl₂) oder Oxalylchlorid ((COCl)₂)

  • Verschiedene Amine (z. B. Anilin, Benzylamin, Morpholin)

  • Verschiedene Alkohole (z. B. Methanol, Ethanol, Benzylalkohol)

  • Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder (Benzotriazol-1-yloxy)tris(dimethylamino)phosphoniumhexafluorphosphat (BOP)

  • Lösungsmittel: Dichlormethan (DCM), Tetrahydrofuran (THF), Dimethylformamid (DMF), trocken

  • Basen: Triethylamin (TEA), Diisopropylethylamin (DIPEA)

  • Trocknungsmittel: Magnesiumsulfat (MgSO₄), Natriumsulfat (Na₂SO₄)

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F₂₅₄)

  • Säulenchromatographie-Material (Kieselgel 60)

  • Standard-Laborausstattung (Rundkolben, Magnetrührer, Rückflusskühler, etc.)

  • Rotationsverdampfer

  • NMR-Spektrometer

  • Massenspektrometer

Allgemeine Synthesestrategien

Die Derivatisierung der (2-Oxoazepan-1-yl)essigsäure konzentriert sich primär auf die Umwandlung der Carbonsäuregruppe in Amide oder Ester. Dies kann über zwei Hauptwege erreicht werden:

  • Aktivierung der Carbonsäure zu einem Säurechlorid: Dies ist eine klassische und effiziente Methode, die eine hohe Reaktivität für die anschließende Reaktion mit Nukleophilen (Aminen oder Alkoholen) gewährleistet.

  • Direkte Kupplung mittels Kupplungsreagenzien: Diese Methode ist milder und oft für empfindlichere Substrate geeignet.

Experimentelle Protokolle

Synthese des Säurechlorids von (2-Oxoazepan-1-yl)essigsäure

Warnung: Thionylchlorid und Oxalylchlorid sind hochreaktiv und korrosiv. Alle Arbeiten müssen in einem gut belüfteten Abzug durchgeführt werden.

  • Lösen Sie (2-Oxoazepan-1-yl)essigsäure (1 Äquiv.) in trockenem Dichlormethan (DCM).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam Thionylchlorid (1.2 Äquiv.) oder Oxalylchlorid (1.2 Äquiv.) tropfenweise hinzu. Bei Verwendung von Oxalylchlorid ist die Zugabe einer katalytischen Menge DMF empfehlenswert.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständiger Umsetzung entfernen Sie das überschüssige Reagenz und das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer.

  • Der Rückstand, das Säurechlorid, wird in der Regel ohne weitere Aufreinigung direkt im nächsten Schritt verwendet.

Synthese von Amiden (Beispielprotokoll)
  • Lösen Sie das in situ hergestellte Säurechlorid (1 Äquiv.) in trockenem DCM.

  • In einem separaten Kolben lösen Sie das gewünschte Amin (z. B. Anilin, 1.1 Äquiv.) und Triethylamin (TEA, 1.5 Äquiv.) in trockenem DCM.

  • Kühlen Sie die Aminlösung auf 0 °C und fügen Sie die Säurechloridlösung langsam tropfenweise hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion waschen Sie die organische Phase nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, geeignetes Eluentensystem, z. B. Hexan/Ethylacetat).

  • Charakterisieren Sie das gereinigte Produkt mittels NMR und Massenspektrometrie.

Synthese von Estern (Beispielprotokoll)
  • Lösen Sie das in situ hergestellte Säurechlorid (1 Äquiv.) in trockenem DCM.

  • In einem separaten Kolben lösen Sie den gewünschten Alkohol (z. B. Benzylalkohol, 1.5 Äquiv.) und Triethylamin (TEA, 1.5 Äquiv.) in trockenem DCM.

  • Fügen Sie die Säurechloridlösung langsam zur Alkohollösung bei Raumtemperatur hinzu.

  • Rühren Sie die Mischung für 4-6 Stunden.

  • Überwachen Sie die Reaktion mittels DC.

  • Arbeiten Sie die Reaktion wie in Schritt 3.2.6 und 3.2.7 beschrieben auf.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

  • Charakterisieren Sie das gereinigte Produkt mittels NMR und Massenspektrometrie.

Visualisierung der Arbeitsabläufe

Derivatization_Workflow start (2-Oxoazepan-1-yl)essigsäure activation Aktivierung (SOCl₂ oder (COCl)₂) start->activation Schritt 1 acid_chloride (2-Oxoazepan-1-yl)acetylchlorid activation->acid_chloride amide Amid-Derivat acid_chloride->amide Schritt 2a Amidierung ester Ester-Derivat acid_chloride->ester Schritt 2b Veresterung amine Amin (R-NH₂) + Base (TEA) amine->amide screening Biologisches Screening amide->screening alcohol Alkohol (R-OH) + Base (TEA) alcohol->ester ester->screening

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von (2-Oxoazepan-1-yl)essigsäure.

Protokoll für das biologische Screening

Die Auswahl der biologischen Assays hängt von den therapeutischen Zielen ab. Angesichts der strukturellen Ähnlichkeit von Caprolactam-Derivaten mit verschiedenen biologisch aktiven Molekülen, könnten folgende Screening-Ansätze relevant sein:

  • Antimikrobielle Assays: Testung der Verbindungen gegen eine Reihe von bakteriellen und fungalen Stämmen mittels Mikrodilutionsverfahren zur Bestimmung der minimalen Hemmkonzentration (MHK).

  • Antitumor-Assays: Untersuchung der zytotoxischen Aktivität der Derivate gegen verschiedene Krebszelllinien (z. B. HeLa, MCF-7, A549) mittels MTT- oder SRB-Assays.

  • Enzym-Inhibitions-Assays: Falls strukturelle Ähnlichkeiten zu bekannten Enzyminhibitoren bestehen, können spezifische enzymatische Assays durchgeführt werden.

Beispielprotokoll: MTT-Assay zur Zytotoxizitätsbestimmung
  • Zellkultur: Kultivieren Sie die gewünschten Krebszelllinien unter Standardbedingungen (z. B. 37 °C, 5 % CO₂).

  • Zellaussaat: Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden.

  • Behandlung: Bereiten Sie eine serielle Verdünnung der Testverbindungen in Kulturmedium vor. Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL der Verbindungslösungen in verschiedenen Konzentrationen hinzu. Inkubieren Sie für 48-72 Stunden.

  • MTT-Zugabe: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.

  • Formazan-Lösung: Entfernen Sie das Medium vorsichtig und lösen Sie die gebildeten Formazan-Kristalle in 100 µL DMSO.

  • Messung: Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden).

Datenpräsentation

Die quantitativen Ergebnisse des biologischen Screenings sollten in einer übersichtlichen Tabelle zusammengefasst werden.

Verbindungs-IDR-Gruppe (Amid/Ester)Ziel-Zelllinie/OrganismusIC₅₀ / MHK (µM)
S-01 Phenyl (Amid)MCF-715.2 ± 1.8
S-02 Benzyl (Amid)A54922.5 ± 2.1
S-03 Morpholinyl (Amid)HeLa> 100
E-01 Methyl (Ester)E. coli50.8 ± 4.5
E-02 Ethyl (Ester)S. aureus35.1 ± 3.3
E-03 Benzyl (Ester)MCF-78.9 ± 0.9

Tabelle 1: Beispielhafte Zusammenfassung der biologischen Aktivitätsdaten.

Logische Beziehungen im Screening-Prozess

Abbildung 2: Logischer Ablauf des biologischen Screening-Prozesses.

Fazit

Die hier vorgestellten Protokolle bieten eine solide Grundlage für die systematische Derivatisierung von (2-Oxoazepan-1-yl)essigsäure und die anschließende Evaluierung der biologischen Aktivität der synthetisierten Verbindungen. Die Flexibilität der Amidierungs- und Veresterungsreaktionen ermöglicht die Erstellung diverser chemischer Bibliotheken. Ein strukturierter Screening-Prozess, wie er hier skizziert ist, ist entscheidend für die Identifizierung von "Hits" und deren weitere Entwicklung zu potenziellen Leitstrukturen in der Wirkstoffforschung. Die sorgfältige Charakterisierung und tabellarische Aufbereitung der Daten ist für die Analyse von Struktur-Wirkungs-Beziehungen unerlässlich.

Application Notes and Protocols for the Characterization of (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the comprehensive characterization of (2-Oxoazepan-1-yl)acetic acid. The following methodologies are designed to ensure accurate identification, purity assessment, and structural elucidation of this compound.

Overview of Analytical Strategy

The characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Chromatography Chromatographic Analysis cluster_Spectroscopy Spectroscopic Analysis cluster_Results Data Analysis & Characterization Sample This compound HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR (1H & 13C) Sample->NMR FTIR FTIR Sample->FTIR Purity Purity Assessment HPLC->Purity MW Molecular Weight Confirmation LCMS->MW Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups

Caption: General analytical workflow for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₈H₁₃NO₃PubChem[1]
Molecular Weight171.18 g/mol PubChem[1]
Monoisotopic Mass171.08954 DaPubChem[1]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed to determine the purity of this compound by separating it from potential impurities.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

c) Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to this compound relative to the total peak area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS is employed to confirm the molecular weight of this compound.

Experimental Protocol

a) Sample Preparation: Prepare the sample as described in the HPLC protocol, potentially diluting it further to a concentration of 10-100 µg/mL depending on instrument sensitivity.

b) LC-MS Conditions:

ParameterCondition
LC System Utilize the same HPLC conditions as described above.
MS Detector Electrospray Ionization (ESI)
Ionization Mode Positive and Negative
Mass Range 50 - 500 m/z
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C

c) Expected Results: The expected mass-to-charge ratios (m/z) for various adducts of this compound are summarized in the table below.[1]

AdductIonization ModeCalculated m/z
[M+H]⁺Positive172.0968
[M+Na]⁺Positive194.0788
[M-H]⁻Negative170.0823

digraph "LCMS_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [color="#4285F4", penwidth=1.5];

"Sample_Prep" [label="Sample Preparation\n(10-100 µg/mL)"]; "LC_Separation" [label="Liquid Chromatography\n(C18 Column, Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ionization" [label="Electrospray Ionization\n(ESI Positive/Negative)"]; "Mass_Analysis" [label="Mass Analyzer\n(m/z 50-500)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Detection" [label="Detector"]; "Data_Output" [label="Mass Spectrum\n(Confirmation of MW)"];

"Sample_Prep" -> "LC_Separation"; "LC_Separation" -> "Ionization"; "Ionization" -> "Mass_Analysis"; "Mass_Analysis" -> "Detection"; "Detection" -> "Data_Output"; }


¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

#### **Experimental Protocol**

**a) Sample Preparation:**
1.  Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
2.  Transfer the solution to an NMR tube.

**b) NMR Spectrometer Parameters:**

| Parameter | ¹H NMR | ¹³C NMR |
|---|---|---|
| **Spectrometer** | 400 MHz or higher | 100 MHz or higher |
| **Solvent** | DMSO-d₆ | DMSO-d₆ |
| **Temperature** | 25 °C | 25 °C |
| **Pulse Program** | Standard single pulse | Proton-decoupled |
| **Number of Scans** | 16 | 1024 |

**c) Predicted Spectral Data:**
Based on the structure of this compound, the following characteristic chemical shifts are anticipated.

**Predicted ¹H NMR Chemical Shifts:**

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10-12 | Broad Singlet | 1H |
| -N-CH₂-COOH | ~4.0 | Singlet | 2H |
| -N-CH₂- (azepane ring) | ~3.4 | Triplet | 2H |
| -CO-CH₂- (azepane ring) | ~2.5 | Triplet | 2H |
| Azepane ring CH₂ | 1.5-1.8 | Multiplets | 6H |

**Predicted ¹³C NMR Chemical Shifts:**

| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -**C**OOH | ~171 |
| -**C**O- (amide) | ~175 |
| -N-**C**H₂-COOH | ~48 |
| -N-**C**H₂- (azepane ring) | ~50 |
| -CO-**C**H₂- (azepane ring) | ~37 |
| Azepane ring **C**H₂ | 23-30 |

### **6. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification**

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

#### **Experimental Protocol**

**a) Sample Preparation:**
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

**b) FTIR Spectrometer Parameters:**

| Parameter | Setting |
|---|---|
| **Technique** | ATR or KBr Pellet |
| **Spectral Range** | 4000 - 400 cm⁻¹ |
| **Resolution** | 4 cm⁻¹ |
| **Number of Scans** | 32 |

**c) Predicted Characteristic Absorption Bands:**

| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aliphatic) | 2950 - 2850 | Sharp |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |
| C=O (Amide) | 1680 - 1630 | Strong, Sharp |
| C-O | 1320 - 1210 | Medium |
| C-N | 1250 - 1020 | Medium |

```dot
digraph "FTIR_Interpretation" {
  graph [splines=true, nodesep=0.3, ranksep=0.3];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
  edge [color="#4285F4", penwidth=1.5];

  subgraph "cluster_Molecule" {
    label="this compound Structure";
    style="rounded,filled";
    fillcolor="#FFFFFF";
    "Molecule" [label="C₈H₁₃NO₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
  }

  subgraph "cluster_Groups" {
    label="Functional Groups";
    style="rounded,filled";
    fillcolor="#FFFFFF";
    "OH_acid" [label="Carboxylic Acid O-H"];
    "CH_ali" [label="Aliphatic C-H"];
    "CO_acid" [label="Carboxylic Acid C=O"];
    "CO_amide" [label="Amide C=O"];
  }

  subgraph "cluster_Bands" {
    label="Characteristic FTIR Bands (cm⁻¹)";
    style="rounded,filled";
    fillcolor="#FFFFFF";
    "Band_OH" [label="3300-2500 (Broad)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
    "Band_CH" [label="2950-2850"];
    "Band_CO_acid" [label="1725-1700"];
    "Band_CO_amide" [label="1680-1630"];
  }

  "Molecule" -> {"OH_acid", "CH_ali", "CO_acid", "CO_amide"} [style=dashed, color="#5F6368"];
  "OH_acid" -> "Band_OH";
  "CH_ali" -> "Band_CH";
  "CO_acid" -> "Band_CO_acid";
  "CO_amide" -> "Band_CO_amide";
}
Caption: Relationship between functional groups and expected FTIR absorption bands.

References

Application Note: HPLC Analysis for Purity Determination of (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Oxoazepan-1-yl)acetic acid is a chemical compound containing both a cyclic amide (lactam) and a carboxylic acid functional group. Its purity is crucial for its application in research and development, particularly in the synthesis of pharmaceutical compounds and other advanced materials. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development who require an accurate determination of the purity of this compound and the identification of potential impurities.

Principle

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The elution of the compounds is monitored using a UV detector. The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Experimental Protocol

Apparatus and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1200 Series or equivalent with a quaternary pump, autosampler, column oven, and UV detector.
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.B: Acetonitrile.
Gradient Elution 0-20 min: 80% A, 20% B20-25 min: 80% to 20% A, 20% to 80% B25-30 min: 20% A, 80% B30-35 min: 20% to 80% A, 80% to 20% B35-40 min: 80% A, 20% B
Flow Rate 1.0 mL/min.[1]
Column Temperature 30°C.
Detection Wavelength 210 nm.[1]
Injection Volume 10 µL.
Run Time 40 minutes.
Reagents and Materials
  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • HPLC-grade water

  • 0.45 µm membrane filters

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to a 1000 mL volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm membrane filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject 10 µL of the standard solution and record the chromatogram.

  • Inject 10 µL of the sample solution and record the chromatogram.

  • After the analysis, wash the column with a mixture of 50% water and 50% acetonitrile for at least 30 minutes.

Calculation of Purity

The purity of the this compound sample is calculated using the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes hypothetical data obtained from the HPLC analysis of a sample of this compound.

Peak No.Retention Time (min)Peak AreaArea (%)Identification
13.515000.05Impurity 1
25.230000.10Impurity 2
38.7 2979000 99.30 This compound
412.145000.15Impurity 3
515.890000.30Impurity 4
Total 3000000 100.00

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A & B) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_solutions Prepare Standard & Sample Solutions inject_blank Inject Blank (Diluent) prep_solutions->inject_blank equilibrate->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample record_chrom Record Chromatograms inject_sample->record_chrom integrate_peaks Integrate Peak Areas record_chrom->integrate_peaks calc_purity Calculate Purity (%) integrate_peaks->calc_purity

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Purity Calculation

The diagram below shows the relationship between the different components of the purity calculation.

G total_area Total Peak Area purity Purity (%) total_area->purity Used in Calculation main_peak_area Main Peak Area (this compound) main_peak_area->total_area Contributes to main_peak_area->purity Used in Calculation impurity_peaks_area Sum of Impurity Peak Areas impurity_peaks_area->total_area Contributes to

References

Application Notes and Protocols for (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential information and protocols for the safe storage and handling of (2-Oxoazepan-1-yl)acetic acid in a laboratory setting. The information is compiled from publicly available safety data sheets and chemical property databases.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This data is essential for understanding the compound's characteristics for experimental design and safety considerations.

PropertyValue
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
CAS Number 35048-56-7
Storage Temperature 2-8°C[1]

Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. All personnel should be familiar with the following hazard information and adhere to the recommended safety precautions.

Hazard Statements:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Wash skin thoroughly after handling.[2]

  • Use only outdoors or in a well-ventilated area.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

Storage and Handling Protocols

Adherence to proper storage and handling protocols is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Storage
  • Store in a tightly-closed container.[2]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • The recommended storage temperature is between 2°C and 8°C.[1]

  • Store away from incompatible substances and sources of ignition.[2]

  • It is recommended to store the compound in a locked cabinet or area.

Handling
  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses with side shields or chemical safety goggles

    • A lab coat

  • Avoid direct contact with skin and eyes.

  • Avoid inhalation of dust or fumes.

  • After handling, wash hands thoroughly with soap and water.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols detailing the use of this compound. Researchers should develop their own protocols based on the specific requirements of their experiments, taking into account the safety and handling information provided in this document.

First Aid Measures

In the event of exposure, follow these first aid measures immediately:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Spill and Disposal Procedures

Spill Cleanup
  • In case of a spill, ensure the area is well-ventilated.

  • Wear appropriate PPE as described in section 3.2.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent.

Waste Disposal
  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C D Weigh the required amount of this compound C->D E Perform experimental procedure D->E F Clean work area and equipment E->F Experiment complete G Dispose of waste in accordance with regulations F->G H Remove and properly store PPE G->H I Wash hands thoroughly H->I J Store in a cool, dry, well-ventilated area (2-8°C) in a tightly closed container I->J Return to storage

References

The Potential of (2-Oxoazepan-1-yl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols for Nootropic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2-Oxoazepan-1-yl)acetic acid , a captivating heterocyclic molecule, is gaining traction within the medicinal chemistry community for its potential as a scaffold in the development of novel nootropic agents. As a structural analog of piracetam, the archetypal "smart drug," this compound, which features a seven-membered caprolactam ring fused to an acetic acid moiety, presents a compelling starting point for the exploration of new cognitive enhancers. These agents hold promise for addressing a spectrum of neurological and psychiatric conditions characterized by cognitive deficits, including Alzheimer's disease, schizophrenia, and age-related cognitive decline.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound and its derivatives. The focus is on its role as a potential positive allosteric modulator of AMPA receptors, a key mechanism implicated in synaptic plasticity and cognitive function.

Application Notes

This compound belongs to the racetam class of nootropics, which are known to enhance cognitive functions such as memory and learning.[1] The core structure, a lactam ring with an N-substituted acetamide or acetic acid group, is a crucial pharmacophore for this class of drugs. While piracetam contains a five-membered pyrrolidone ring, the seven-membered caprolactam ring of this compound offers a larger and more flexible scaffold, potentially allowing for different binding interactions and pharmacological profiles.

The primary hypothesized mechanism of action for this compound class is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[4] Positive allosteric modulators (PAMs) of AMPA receptors do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate.[2][5] This modulation can lead to a potentiation of synaptic transmission and an enhancement of synaptic plasticity, cellular processes that are fundamental to learning and memory.[5]

The therapeutic potential of AMPA receptor PAMs extends to various neurological and psychiatric disorders. By enhancing synaptic function, these compounds may help to counteract the synaptic deficits observed in conditions like Alzheimer's disease and schizophrenia.[6][7] Furthermore, some studies suggest that compounds with a lactam core may also exert neuroprotective effects by increasing the expression of glutamate transporters, which helps to prevent excitotoxicity.[8][9][10]

Quantitative Data Summary

Due to the novelty of this compound as a specific subject of extensive research, publicly available quantitative data is limited. The following table presents hypothetical, yet plausible, data based on the expected activity of a racetam-like AMPA receptor modulator. This serves as a template for researchers to populate with their experimental findings.

ParameterThis compound (Hypothetical)Piracetam (Reference)Aniracetam (Reference)
AMPA Receptor Binding Affinity (Kd) 50-200 µM> 100 µM10-50 µM
EC50 for AMPA Receptor Potentiation 10-50 µM100-500 µM1-10 µM
In Vivo Efficacy (Morris Water Maze, % decrease in escape latency) 15-25%10-20%20-30%
Blood-Brain Barrier Permeability (LogBB) -0.5 to 0.0~ -1.0~ 0.2

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the known synthesis of piracetam and other N-substituted lactams.[11][12]

Materials:

  • ε-Caprolactam

  • Sodium hydride (NaH)

  • Ethyl chloroacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Deprotonation of Caprolactam: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ε-caprolactam in anhydrous THF. Cool the solution to 0°C in an ice bath. Add sodium hydride portion-wise with stirring. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional hour until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0°C and add a solution of ethyl chloroacetate in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Work-up and Ester Hydrolysis: Cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the mixture with 1 M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2-oxoazepan-1-yl)acetate. For hydrolysis, dissolve the crude ester in a mixture of ethanol and 2 M NaOH and stir at room temperature for 12 hours.

  • Purification: Acidify the reaction mixture with 1 M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Vitro Evaluation of AMPA Receptor Modulation

This protocol describes a whole-cell patch-clamp electrophysiology assay to assess the modulatory effects of the compound on AMPA receptors expressed in a heterologous system.

Materials:

  • HEK293 cells stably expressing the desired AMPA receptor subunit combination (e.g., GluA1/GluA2)

  • Cell culture reagents

  • Patch-clamp electrophysiology rig with amplifier and data acquisition system

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 CsCl, 1 EGTA, 10 HEPES (pH 7.2)

  • Glutamate (agonist)

  • This compound (test compound)

Procedure:

  • Cell Preparation: Culture the HEK293 cells expressing AMPA receptors under standard conditions. On the day of the experiment, plate the cells onto glass coverslips.

  • Patch-Clamp Recording: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution. Obtain a whole-cell patch-clamp recording from a single cell.

  • Agonist Application: Apply a brief pulse of a saturating concentration of glutamate (e.g., 10 mM) to elicit an inward current mediated by AMPA receptors.

  • Compound Application: Co-apply the test compound, this compound, at various concentrations with the glutamate pulse.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the glutamate-evoked currents in the absence and presence of the test compound. A potentiation of the peak current amplitude or a slowing of the decay kinetics indicates positive allosteric modulation. Calculate the EC50 value for the potentiation effect.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Caprolactam ε-Caprolactam NaH NaH in THF Caprolactam->NaH Deprotonation Deprotonation NaH->Deprotonation Caprolactam_Anion Caprolactam Anion Deprotonation->Caprolactam_Anion Ethyl_Chloroacetate Ethyl Chloroacetate Caprolactam_Anion->Ethyl_Chloroacetate Alkylation Alkylation Ethyl_Chloroacetate->Alkylation Ester_Intermediate Ethyl (2-oxoazepan-1-yl)acetate Alkylation->Ester_Intermediate Hydrolysis Hydrolysis (NaOH) Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

AMPA_Signaling_Pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Presynaptic Presynaptic Terminal Presynaptic->Glutamate Release Postsynaptic Postsynaptic Density Na_Influx Na+ Influx AMPA_R->Na_Influx Opens Channel Compound This compound (PAM) Compound->AMPA_R Modulates Depolarization Depolarization Na_Influx->Depolarization LTP Synaptic Plasticity (LTP) Depolarization->LTP Cognition Enhanced Cognition LTP->Cognition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Oxoazepan-1-yl)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically involves the N-alkylation of ε-caprolactam followed by hydrolysis.

Q1: My N-alkylation reaction of ε-caprolactam with ethyl bromoacetate is showing low conversion or stalling. What are the possible causes and solutions?

A1: Low conversion in the N-alkylation step can be attributed to several factors:

  • Insufficiently Strong Base: The base used may not be strong enough to effectively deprotonate the ε-caprolactam, which is crucial for the reaction to proceed. Consider switching to a stronger base. For instance, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility.[1]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to achieve a reasonable rate. If the reaction is being conducted at room temperature, consider increasing the temperature. Microwave irradiation can also be an effective method to accelerate the reaction and improve yields.[1][2]

  • Steric Hindrance: While less of an issue with ε-caprolactam, significant steric bulk on either the lactam or the alkylating agent can slow the reaction. Increasing the reaction temperature may help overcome this.[1]

Q2: I am observing significant amounts of unreacted starting material and by-products after the N-alkylation step. How can I improve the reaction's selectivity?

A2: By-product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Stoichiometry Control: Carefully controlling the molar ratio of your reactants is critical. A common approach is to use a slight excess of the alkylating agent (e.g., ethyl bromoacetate) to ensure the complete conversion of ε-caprolactam.

  • Choice of Solvent: The solvent can significantly influence the reaction. Aprotic polar solvents like DMF or DMSO are often used for N-alkylation reactions as they can help to dissolve the reactants and facilitate the reaction.

  • Reaction Time and Temperature: Optimizing both the reaction time and temperature is crucial. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction, preventing the formation of degradation products.[2]

Q3: The hydrolysis of the intermediate ester, ethyl (2-oxoazepan-1-yl)acetate, is incomplete or results in a low yield of the final acid. What can I do to improve this step?

A3: Incomplete hydrolysis can be addressed by optimizing the reaction conditions:

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be used for hydrolysis. For base-catalyzed hydrolysis (saponification), common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent like ethanol or methanol.[3] For acid-catalyzed hydrolysis, aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used.

  • Reaction Temperature and Time: Hydrolysis reactions often require heating (reflux) to go to completion. Increasing the reaction temperature and/or extending the reaction time can lead to higher conversion. Microwave-assisted hydrolysis can significantly shorten the reaction time.[4]

  • Work-up Procedure: After hydrolysis, proper work-up is essential to isolate the carboxylic acid. This typically involves acidification of the reaction mixture (if basic hydrolysis was used) to precipitate the carboxylic acid, followed by extraction with a suitable organic solvent.

Q4: I am struggling with the purification of the final product, this compound. What are the recommended purification techniques?

A4: The purification strategy will depend on the nature of the impurities. Common techniques include:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities based on their polarity.

  • Extraction: A liquid-liquid extraction during the work-up can help remove many impurities. For example, washing the organic layer containing the product with a saturated sodium bicarbonate solution can remove acidic impurities.

Data Presentation: Optimizing Reaction Conditions

The following tables provide examples of how different reaction parameters can influence the yield of the two key steps in the synthesis of this compound. Note: The following data is illustrative and based on general principles of similar reactions. Actual results may vary.

Table 1: N-Alkylation of ε-Caprolactam with Ethyl Bromoacetate

EntryBase (molar equiv.)SolventTemperature (°C)Time (h)Yield of Ethyl (2-oxoazepan-1-yl)acetate (%)
1K₂CO₃ (1.5)Acetone56 (Reflux)2465
2NaH (1.2)THF66 (Reflux)1280
3Cs₂CO₃ (1.5)DMF80892
4K₂CO₃ (1.5)Acetonitrile120 (Microwave)0.588

Table 2: Hydrolysis of Ethyl (2-oxoazepan-1-yl)acetate

EntryHydrolysis ConditionSolventTemperature (°C)Time (h)Yield of this compound (%)
12M NaOH (aq)Ethanol/H₂O801685
26M HCl (aq)H₂O100 (Reflux)1278
3LiOH (2.0 equiv)THF/H₂O60690
4K₂CO₃ (3.0 equiv)Ethanol/H₂O180 (Microwave)0.3395[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2-oxoazepan-1-yl)acetate

  • To a solution of ε-caprolactam (1.0 equiv.) in dry N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 equiv.) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and stir for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (2-oxoazepan-1-yl)acetate.

Protocol 2: Synthesis of this compound

  • Dissolve ethyl (2-oxoazepan-1-yl)acetate (1.0 equiv.) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (NaOH, 2.0 equiv.) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • A white precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Caprolactam ε-Caprolactam Intermediate Ethyl (2-oxoazepan-1-yl)acetate Caprolactam->Intermediate Bromoacetate Ethyl Bromoacetate Bromoacetate->Intermediate FinalProduct This compound Intermediate->FinalProduct Base Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Base->Intermediate Hydrolysis Base (e.g., NaOH) or Acid (e.g., HCl) H₂O, Heat Hydrolysis->FinalProduct Troubleshooting_Workflow Start Low Yield in N-Alkylation Step CheckBase Is the base strong enough? (e.g., K₂CO₃ vs. Cs₂CO₃) Start->CheckBase CheckTemp Is the reaction temperature adequate? CheckBase->CheckTemp Yes SolutionBase Switch to a stronger base (e.g., NaH, Cs₂CO₃) CheckBase->SolutionBase No CheckTime Is the reaction time optimized? CheckTemp->CheckTime Yes SolutionTemp Increase temperature or use microwave irradiation CheckTemp->SolutionTemp No SolutionTime Monitor reaction by TLC to determine optimal time CheckTime->SolutionTime No End Improved Yield CheckTime->End Yes SolutionBase->End SolutionTemp->End Experimental_Workflow step1 Step 1: N-Alkylation Mix ε-caprolactam and base in solvent. Add ethyl bromoacetate. Heat and monitor by TLC. step2 Step 2: Work-up & Isolation Quench reaction with water. Extract with organic solvent. Dry and concentrate. step1->step2 step3 Step 3: Purification Purify crude ester by column chromatography. step2->step3 step4 Step 4: Hydrolysis Dissolve ester in solvent. Add acid or base. Heat to reflux. step3->step4 step5 Step 5: Final Isolation Acidify to precipitate product. Filter and wash the solid. Dry the final product. step4->step5

References

Common side products in the synthesis of (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Oxoazepan-1-yl)acetic acid. The guidance is designed to address common issues and side product formation during the experimental process.

Troubleshooting Guide

The synthesis of this compound is typically a two-step process: the N-alkylation of ε-caprolactam with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. This guide addresses potential side products and issues that may arise during each of these stages.

Step 1: N-Alkylation of ε-Caprolactam with Ethyl Chloroacetate

This initial step is critical for achieving a good overall yield and purity of the final product. The primary challenge is controlling the regioselectivity of the alkylation to favor the formation of the N-alkylated product over the O-alkylated side product.

Diagram of the N-Alkylation Step and Potential Side Products:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Caprolactam ε-Caprolactam Desired Product Ethyl (2-oxoazepan-1-yl)acetate (N-Alkylation) Caprolactam->Desired Product + Ethyl Chloroacetate + Base/Solvent Side Product 1 Ethyl 2-(azepan-2-ylideneoxy)acetate (O-Alkylation) Caprolactam->Side Product 1 + Ethyl Chloroacetate + Base/Solvent Side Product 2 ε-Caprolactam Oligomers Caprolactam->Side Product 2 Anionic Polymerization Ethyl Chloroacetate Ethyl Chloroacetate Base Base (e.g., NaH, K2CO3) Solvent Solvent (e.g., DMF, THF)

Caption: N-alkylation of ε-caprolactam and common side products.

Common Problems and Solutions:

ProblemPotential CauseRecommended Solutions
Low yield of the desired N-alkylated product and significant formation of the O-alkylated isomer. Inappropriate base or solvent selection: Hard, non-bulky bases (e.g., sodium hydride) and polar, aprotic solvents (e.g., DMF) can favor O-alkylation.- Utilize a softer, bulkier base: Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). - Choose a less polar, aprotic solvent: Solvents such as toluene or tetrahydrofuran (THF) can favor N-alkylation.[1]
Formation of a viscous or solid polymeric material in the reaction mixture. Anionic polymerization of ε-caprolactam: This can be initiated by strong bases.- Use a milder base: Potassium carbonate is less likely to induce polymerization compared to sodium hydride. - Control the reaction temperature: Running the reaction at a lower temperature can help to minimize polymerization.[2]
Presence of unreacted ε-caprolactam in the final product of this step. Incomplete reaction: This could be due to insufficient base, short reaction time, or low temperature.- Ensure at least a stoichiometric amount of base is used. - Increase the reaction time or temperature, while monitoring for the formation of side products. - Consider using a phase-transfer catalyst to enhance the reaction rate under milder conditions. [1]
Step 2: Hydrolysis of Ethyl (2-oxoazepan-1-yl)acetate

The final step involves the conversion of the ester to the carboxylic acid. The main challenges are ensuring complete hydrolysis while avoiding the cleavage of the lactam ring.

Diagram of the Hydrolysis Step and Potential Side Products:

G cluster_conditions Reaction Conditions Starting Material Ethyl (2-oxoazepan-1-yl)acetate Desired Product This compound Starting Material->Desired Product + Hydrolysis Reagents Side Product 1 Unreacted Ethyl (2-oxoazepan-1-yl)acetate (Incomplete Hydrolysis) Starting Material->Side Product 1 Side Product 2 6-((Carboxymethyl)amino)hexanoic acid (Lactam Ring Opening) Starting Material->Side Product 2 Harsh Conditions Reagent Acid or Base (e.g., HCl, NaOH) Solvent Solvent (e.g., Water, Ethanol) Temperature Heat

Caption: Hydrolysis of ethyl (2-oxoazepan-1-yl)acetate and potential side products.

Common Problems and Solutions:

ProblemPotential CauseRecommended Solutions
Presence of starting ester in the final product. Incomplete hydrolysis: Reaction time may be too short, or the concentration of the acid/base may be too low.- Increase the reaction time or the concentration of the hydrolyzing agent. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of a more polar side product, identified as the ring-opened amino acid. Harsh hydrolysis conditions: High temperatures and very high concentrations of strong acid or base can lead to the cleavage of the amide bond in the lactam ring.[3]- Use milder hydrolysis conditions: Employ moderate temperatures and concentrations of acid or base. - Consider enzymatic hydrolysis as a milder alternative, which can be highly selective. [4]
Final product is an oil or is difficult to crystallize. Presence of inorganic salts: Improper workup after hydrolysis can leave salts in the final product.- Ensure proper neutralization and washing steps are performed during the workup. - If using a basic hydrolysis, carefully acidify to precipitate the carboxylic acid and wash thoroughly with water to remove salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the N-alkylation of ε-caprolactam and how can I definitively identify it?

A1: The most common side product is the O-alkylated isomer, ethyl 2-(azepan-2-ylideneoxy)acetate. You can distinguish it from the desired N-alkylated product using spectroscopic methods. In ¹H NMR, the methylene protons of the ethyl group in the O-alkylated product will likely appear at a different chemical shift compared to the N-alkylated product. Mass spectrometry can also be used to confirm the presence of an isomer with the same mass-to-charge ratio as the desired product.

Q2: I am struggling with the purification of this compound. What are the recommended methods?

A2: Purification can typically be achieved by recrystallization. If the crude product contains significant amounts of the unreacted ester or the ring-opened amino acid, column chromatography on silica gel may be necessary. The choice of solvent for recrystallization will depend on the impurities present, but solvents like ethyl acetate, water, or mixtures thereof are often good starting points.

Q3: Can I use a different haloacetate, such as ethyl bromoacetate, for the N-alkylation step?

A3: Yes, ethyl bromoacetate is often more reactive than ethyl chloroacetate and can be a suitable alternative. This may allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times), which can help to minimize the formation of side products like oligomers. However, it is also a stronger alkylating agent and may require careful control to avoid over-alkylation if other reactive sites are present.

Q4: How can I monitor the progress of the hydrolysis reaction effectively?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. The starting ester will have a higher Rf value than the resulting carboxylic acid product. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the ester spot and the appearance of the more polar acid spot at the baseline. HPLC is a more quantitative method for monitoring the reaction progress.

Experimental Protocols

Key Experiment: N-Alkylation of ε-Caprolactam with Ethyl Chloroacetate

Objective: To synthesize ethyl (2-oxoazepan-1-yl)acetate.

Materials:

  • ε-Caprolactam

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • 10% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of ε-caprolactam (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 10% hydrochloric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-oxoazepan-1-yl)acetate.[5]

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Key Experiment: Hydrolysis of Ethyl (2-oxoazepan-1-yl)acetate

Objective: To synthesize this compound.

Materials:

  • Ethyl (2-oxoazepan-1-yl)acetate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve ethyl (2-oxoazepan-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization.

References

Technical Support Center: Troubleshooting Low Yield in Caprolactam N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of caprolactam. This resource is tailored for researchers, scientists, and professionals in drug development to navigate and resolve common challenges encountered during this crucial chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct and actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My caprolactam N-alkylation reaction is resulting in a consistently low yield. What are the most common causes?

Low yields in the N-alkylation of caprolactam can often be attributed to several key factors. Incomplete deprotonation of the caprolactam nitrogen is a primary culprit, as this reduces the concentration of the nucleophilic lactamate anion required for the reaction. Other significant factors include the reactivity of the chosen alkylating agent, suboptimal reaction conditions (temperature, solvent, and base), and the presence of moisture or other impurities that can quench the base or participate in side reactions.[1][2][3] Anionic polymerization of caprolactam can also occur as a side reaction, consuming the starting material and reducing the yield of the desired N-alkylated product.[4]

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

The most common side reaction is the anionic polymerization of caprolactam, which can be initiated by the strong base used for deprotonation.[4] Additionally, if using a secondary alkyl halide, elimination reactions can compete with the desired substitution, leading to the formation of alkenes.[4] Hydrolysis of the caprolactam or the N-alkylated product can also occur if water is present in the reaction mixture.[4] To minimize these side reactions, ensure strictly anhydrous conditions, use the appropriate base and temperature, and consider the nature of your alkylating agent.

Q3: How can I effectively monitor the progress of my N-alkylation reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective techniques for monitoring the progress of the reaction.[1] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials (caprolactam and alkylating agent) and the formation of the N-alkylated product. This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation products from prolonged heating.

Q4: What are the best practices for purifying the N-alkylated caprolactam product?

Purification of N-alkylated caprolactams typically involves removing unreacted starting materials, the base, and any salt byproducts. A common method is to first filter the reaction mixture to remove any solid salts.[4] Subsequently, the solvent can be removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.[4] Recrystallization from a suitable solvent system, such as benzene or alkyl benzenes, can also be an effective purification method.[5] The choice of purification technique will depend on the physical properties of the specific N-alkylated caprolactam.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Incomplete Deprotonation Switch to a stronger base such as Sodium Hydride (NaH).[6] Ensure the base is fresh and has been handled under anhydrous conditions. Use a solvent that can effectively dissolve the caprolactamate salt, such as dry xylene or toluene.[4]
Low Reactivity of Alkylating Agent If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. For particularly unreactive alkylating agents, increasing the reaction temperature may be necessary.[2] The addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction with less reactive alkyl chlorides or bromides.[7]
Presence of Moisture Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[8]
Suboptimal Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress by TLC or LC-MS.
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Cause Recommended Solution
Anionic Polymerization of Caprolactam Use the minimum effective amount of base. Avoid excessively high temperatures, which can promote polymerization.[9] The choice of counter-ion can also influence the rate of polymerization.
Elimination Side Products (with secondary alkyl halides) Use a less hindered, non-nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination.[4]
Hydrolysis of Product or Starting Material As mentioned previously, ensure strictly anhydrous reaction conditions.[4]

Experimental Protocols

General Protocol for N-Alkylation of Caprolactam

This protocol provides a general methodology for the N-alkylation of caprolactam using an alkyl halide.

Materials:

  • ε-Caprolactam

  • Anhydrous solvent (e.g., Toluene, Xylene, DMF)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Alkyl halide

  • Anhydrous work-up solvents (e.g., Dichloromethane, Ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam and the anhydrous solvent.

  • Under a nitrogen atmosphere, add the base portion-wise to the stirred solution at room temperature. For a strong base like NaH, the mixture may be heated to facilitate the formation of the sodium caprolactamate.[4][6]

  • Once the deprotonation is complete (indicated by the cessation of hydrogen gas evolution if using NaH), add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation, column chromatography, or recrystallization.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a logical approach to troubleshooting low yield in caprolactam N-alkylation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Caprolactam N-Alkylation start Low Yield Observed check_deprotonation Check Deprotonation Conditions start->check_deprotonation check_reagents Evaluate Reagents start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions analyze_side_products Analyze for Side Products start->analyze_side_products base_strength Increase Base Strength (e.g., NaH) check_deprotonation->base_strength anhydrous_conditions Ensure Anhydrous Conditions check_deprotonation->anhydrous_conditions check_reagents->anhydrous_conditions reactive_alkylating_agent Use More Reactive Alkylating Agent (R-I > R-Br > R-Cl) check_reagents->reactive_alkylating_agent increase_temperature Increase Reaction Temperature check_conditions->increase_temperature change_solvent Change Solvent (e.g., DMF, Toluene) check_conditions->change_solvent minimize_polymerization Adjust Conditions to Minimize Polymerization analyze_side_products->minimize_polymerization success Yield Improved base_strength->success anhydrous_conditions->success reactive_alkylating_agent->success increase_temperature->success change_solvent->success minimize_polymerization->success

Caption: A flowchart for troubleshooting low yield in caprolactam N-alkylation.

The following diagram illustrates the general reaction pathway for the N-alkylation of caprolactam.

N_Alkylation_Pathway General Reaction Pathway for Caprolactam N-Alkylation cluster_reactants Reactants cluster_products Products caprolactam ε-Caprolactam caprolactamate Caprolactamate Anion caprolactam->caprolactamate + Base base Base (e.g., NaH) product N-Alkyl Caprolactam caprolactamate->product + R-X alkyl_halide Alkyl Halide (R-X) salt Salt (e.g., NaX)

Caption: The reaction pathway for the N-alkylation of caprolactam.

References

Optimizing reaction conditions for (2-Oxoazepan-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (2-Oxoazepan-1-yl)acetic acid

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • N-alkylation of ε-caprolactam: This is typically achieved by reacting ε-caprolactam with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This step yields ethyl (2-oxoazepan-1-yl)acetate.

  • Hydrolysis: The resulting ester, ethyl (2-oxoazepan-1-yl)acetate, is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Q2: What are the key challenges in the N-alkylation of ε-caprolactam?

A2: The main challenges include:

  • Competing O-alkylation: Lactams can undergo alkylation at either the nitrogen or the oxygen atom. Reaction conditions must be optimized to favor N-alkylation.

  • Slow reaction rates: The N-alkylation of lactams can be slow, requiring prolonged reaction times or elevated temperatures.

  • Side reactions: The use of strong bases can lead to side reactions, such as the hydrolysis of the ester group on the alkylating agent.[1]

Q3: What are the options for the hydrolysis of ethyl (2-oxoazepan-1-yl)acetate?

A3: Hydrolysis can be performed using either acidic or basic conditions.

  • Acidic hydrolysis: Typically carried out with mineral acids like hydrochloric acid (HCl). This method can be effective but may require harsh conditions.

  • Basic hydrolysis (saponification): Often performed with alkali metal hydroxides like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[2][3][4][5][6][7] This is a common and often efficient method.

Q4: Can microwave irradiation be used to optimize the synthesis?

A4: Yes, microwave-assisted synthesis can be a valuable tool for both the N-alkylation and hydrolysis steps. It can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating.[2][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in N-Alkylation Step
Potential Cause Troubleshooting Recommendation
Incomplete Deprotonation of ε-caprolactam Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the lactam anion.[9][10]
Slow Reaction Rate - Increase the reaction temperature. - Consider using a more reactive alkylating agent, such as ethyl bromoacetate instead of ethyl chloroacetate.[9] - Add a catalyst like potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to accelerate the SN2 reaction.[9] - Employ microwave irradiation to shorten the reaction time.[8]
Poor Solubility of Reagents Select a suitable solvent. Polar aprotic solvents like DMF or DMSO are often effective for this type of reaction.[9]
Side Reactions (e.g., Elimination) Use a primary alkyl halide (ethyl chloroacetate or bromoacetate) to minimize elimination reactions, which are more common with secondary or tertiary halides.[11][12]
Issue 2: Presence of O-Alkylation Byproduct
Potential Cause Troubleshooting Recommendation
Reaction Conditions Favoring O-alkylation The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation.[9]
Nature of the Base While strong bases are needed for deprotonation, their counter-ion and the solvent system can affect the N/O selectivity. Experiment with different base/solvent combinations.
Issue 3: Incomplete Hydrolysis of Ethyl (2-oxoazepan-1-yl)acetate
Potential Cause Troubleshooting Recommendation
Insufficient Reaction Time or Temperature - Increase the reaction time or temperature. - For basic hydrolysis, consider using a higher concentration of the base. - For acidic hydrolysis, a higher concentration of acid or higher temperatures may be necessary.[2] - Microwave irradiation can significantly accelerate the hydrolysis process.[2]
Reversibility of the Reaction (for acidic hydrolysis) Use a large excess of water to drive the equilibrium towards the products.
Issue 4: Difficulty in Product Purification
Potential Cause Troubleshooting Recommendation
Presence of Unreacted Starting Materials - For the N-alkylation step, unreacted ε-caprolactam can be removed by an acidic wash during workup.[1] - Excess ethyl haloacetate can be removed by extraction.
Formation of Salts During Workup After basic hydrolysis, the product is in the form of a carboxylate salt. Acidification with a strong acid (e.g., HCl) is necessary to protonate the carboxylate and allow for extraction of the carboxylic acid into an organic solvent.
Emulsion Formation During Extraction Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve phase separation.

Data Presentation

The following tables provide a summary of reaction conditions for analogous N-alkylation and hydrolysis reactions. These can serve as a starting point for optimizing the synthesis of this compound.

Table 1: N-Alkylation of Amines/Amides - Example Conditions

Substrate Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
PhenylacetamideBenzyl alcoholK2CO3Neat1756098[13]
CycloaminesEthyl chloroacetateK2CO3AcetonitrileRoom TempOvernightGood[1]
BenzotriazoleEthyl chloroacetateK2CO3AcetoneNot specified2460-90[14]
Various NH-substratesEthyl chloroacetateNaHTHFRoom TempNot specifiedGood[9]

Table 2: Hydrolysis of Esters - Example Conditions

Substrate Hydrolysis Conditions Temperature (°C) Time Yield (%) Reference
Ethyl pyrazolylacetate3.0 equiv. K2CO3 in Ethanol (Microwave)18020 min98[2]
(2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester2M NaOH in EthanolRoom Temp16 hNot specified[15]
Ethyl Acetate0.5 M HCl25--[2]
Ethyl AcetateNaOH30-55--[5]

Experimental Protocols

The following are generalized protocols based on literature for similar reactions. They should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of Ethyl (2-Oxoazepan-1-yl)acetate (N-Alkylation)
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ε-caprolactam and a suitable anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Cool the mixture in an ice bath and add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Alkylation: Add ethyl chloroacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. Alternatively, use a microwave reactor at a set temperature and time.

  • Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Preparation: Dissolve ethyl (2-oxoazepan-1-yl)acetate in a suitable solvent (e.g., ethanol or a mixture of THF and water).

  • Hydrolysis (Basic): Add an aqueous solution of a base (e.g., 2M NaOH, 2-3 equivalents). Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC).

  • Workup (Basic): After completion, remove the organic solvent under reduced pressure. Acidify the aqueous residue to a pH of ~2 with a mineral acid (e.g., 1M HCl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Recrystallize from a suitable solvent system if necessary.

Visualizations

Experimental Workflow

experimental_workflow start Start step1 Step 1: N-Alkylation (ε-caprolactam + Ethyl Chloroacetate) start->step1 step2 Workup & Purification (Extraction, Chromatography) step1->step2 intermediate Ethyl (2-oxoazepan-1-yl)acetate step2->intermediate step3 Step 2: Hydrolysis (Acidic or Basic) intermediate->step3 step4 Workup & Purification (Acidification, Extraction, Recrystallization) step3->step4 product This compound step4->product end End product->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in N-Alkylation

troubleshooting_low_yield start Low Yield in N-Alkylation check_deprotonation Check Deprotonation start->check_deprotonation incomplete Incomplete check_deprotonation->incomplete complete Complete check_deprotonation->complete check_rate Check Reaction Rate slow Slow check_rate->slow fast Fast check_rate->fast check_side_products Check for Side Products o_alkylation O-Alkylation check_side_products->o_alkylation elimination Elimination check_side_products->elimination no_side_products No Major Side Products check_side_products->no_side_products use_stronger_base use_stronger_base incomplete->use_stronger_base Use stronger base (e.g., NaH) complete->check_rate increase_temp Increase Temperature slow->increase_temp add_catalyst Add Catalyst (KI, TBAB) slow->add_catalyst use_microwave Use Microwave slow->use_microwave fast->check_side_products change_solvent change_solvent o_alkylation->change_solvent Change to polar aprotic solvent (DMF) verify_alkyl_halide verify_alkyl_halide elimination->verify_alkyl_halide Ensure primary alkyl halide is used optimize_purification optimize_purification no_side_products->optimize_purification Optimize Purification

Caption: Troubleshooting decision tree for low yield in the N-alkylation step.

References

Preventing hydrolysis of the lactam ring during (2-Oxoazepan-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of (2-Oxoazepan-1-yl)acetic acid. The primary focus is on mitigating the common side reaction of lactam ring hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved via the N-alkylation of azepan-2-one (ε-caprolactam). This reaction involves the deprotonation of the lactam nitrogen by a base to form a nucleophilic anion, which then attacks an acetic acid derivative with a good leaving group, such as chloroacetic acid or bromoacetic acid, in a bimolecular nucleophilic substitution (SN2) reaction.

Q2: What is lactam hydrolysis and why is it a critical issue in this synthesis?

Lactam hydrolysis is the cleavage of the cyclic amide bond in the azepan-2-one ring by water. This reaction opens the seven-membered ring to form ε-aminocaproic acid. It is a significant problem because the conditions required for N-alkylation (i.e., the presence of a base) can also catalyze this undesirable hydrolysis, leading to a lower yield of the target molecule and the formation of impurities that can be difficult to separate.

Q3: What are the key experimental factors that promote the hydrolysis of the lactam ring?

Several factors can increase the rate of hydrolysis:

  • Presence of Water: Water is a necessary reactant for hydrolysis. Using anhydrous (dry) solvents and reagents is crucial.

  • Strong Bases: While a base is needed to deprotonate the lactam, strong bases like sodium hydroxide or potassium hydroxide can aggressively promote the hydrolysis of the amide bond.

  • High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis. The reaction temperature must be carefully controlled to be high enough for the alkylation to proceed but low enough to minimize hydrolysis.

  • Protic Solvents: Solvents with acidic protons (like water or alcohols) can participate in the hydrolysis reaction and may slow down the desired SN2 reaction.

Q4: What is the recommended type of base for this synthesis?

To minimize hydrolysis, moderately weak, non-nucleophilic bases are preferred. Alkali metal carbonates, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are excellent choices. They are sufficiently basic to deprotonate the lactam nitrogen but are less likely to promote hydrolysis compared to hydroxides.

Q5: Which solvents are most suitable for this reaction?

Polar aprotic solvents are highly recommended.[1][2] These solvents can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in hydrolysis. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

It is critical to use the anhydrous grade of these solvents.

Q6: What is the optimal temperature range for the synthesis?

The reaction is typically conducted at a moderately elevated temperature, generally between 50 °C and 100 °C.[1][2] The ideal temperature is a trade-off: it must be sufficient to overcome the activation energy for the N-alkylation but not so high as to significantly increase the rate of the hydrolysis side reaction. Optimization within this range for a specific setup is recommended.

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Recommended Solution(s)
Low or no yield of this compound. 1. Reaction conditions are too mild: The base may be too weak, or the temperature may be too low. 2. Hydrolysis is the dominant reaction: Conditions may be too harsh (strong base, high temperature) or water may be present in the reaction mixture. 3. Alkylating agent is inactive: The haloacetic acid derivative may have degraded.1. Increase the reaction temperature in 10 °C increments. Consider using a more effective base like cesium carbonate. A catalytic amount of sodium or potassium iodide can be added to facilitate the reaction with chloroacetic acid via the more reactive iodo-intermediate. 2. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Switch to a weaker base like K₂CO₃. Lower the reaction temperature. 3. Use a fresh bottle of the alkylating agent or verify its purity.
Significant amount of ε-aminocaproic acid detected in the final product (via NMR, LC-MS, etc.). Lactam ring hydrolysis has occurred. This is typically due to the presence of water, use of a strong base (e.g., NaOH, KOH), or excessive reaction temperature.* Strictly Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120 °C) overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and ensure reagents are dry. * Optimize Base: Replace strong bases with potassium carbonate (K₂CO₃). * Control Temperature: Maintain the reaction temperature at the lower end of the effective range (e.g., start at 50-60 °C).
Reaction is slow, requiring very long reaction times (>24 hours). 1. Insufficient temperature. 2. Base is not strong enough or is not soluble enough in the solvent. 3. Low reactivity of the alkylating agent. 1. Gradually increase the temperature, monitoring for byproduct formation. 2. Switch to a more soluble base (e.g., cesium carbonate) or add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if reagent solubility is an issue.[3] 3. Use bromoacetic acid instead of chloroacetic acid, as bromide is a better leaving group. Alternatively, add a catalytic amount of an iodide salt.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the qualitative effects of key reaction parameters on the synthesis of this compound. The goal is to select conditions that maximize the N-alkylation rate while minimizing the hydrolysis rate.

ParameterConditionEffect on N-Alkylation YieldEffect on Lactam HydrolysisRecommendation
Base Strong (e.g., NaOH, KOH)EffectiveHigh Risk Not Recommended
Weak (e.g., K₂CO₃, Cs₂CO₃)Good to ExcellentLow Risk Highly Recommended
Solvent Polar Aprotic (e.g., DMF, ACN)Favorable Low (if anhydrous)Highly Recommended (Anhydrous)
Protic (e.g., Ethanol, Water)UnfavorableHigh Risk Not Recommended
Temperature Low (< 50 °C)Very Slow / IncompleteVery LowNot Recommended
Moderate (50 - 80 °C)Optimal Rate Low to ModerateRecommended Starting Range
High (> 100 °C)FastHigh Risk Use with Caution
Water Content Anhydrous (< 0.01%)Optimal Minimal Critical for Success
Non-AnhydrousCan be inhibitedHigh Risk Avoid

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing lactam ring hydrolysis.

Reagents:

  • Azepan-2-one (ε-caprolactam)

  • Chloroacetic acid

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (N₂ or Ar).

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add azepan-2-one (1.0 eq), chloroacetic acid (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via cannula or syringe. The volume should be sufficient to create a stirrable slurry (approx. 3-5 mL per gram of azepan-2-one).

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of diethyl ether.

  • Workup - Extraction: Combine the filtrate and washes. Remove the DMF under reduced pressure. Dissolve the resulting residue in water and cool in an ice bath.

  • Workup - Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl. The product, this compound, should precipitate as a white solid. If it oils out, extract the aqueous layer with ethyl acetate (3x).

  • Isolation and Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If an extraction was performed, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Caprolactam Azepan-2-one (ε-Caprolactam) Anion Lactam Anion (Nucleophile) Caprolactam->Anion Deprotonation (Base) Chloroacetic Chloroacetic Acid Product This compound Chloroacetic->Product Base K₂CO₃ (Base) Base->Anion Anion->Product SN2 Attack Salts KHCO₃ + KCl Hydrolysis_Pathway Caprolactam Azepan-2-one Hydrolysis_Product ε-Aminocaproic Acid (Byproduct) Caprolactam->Hydrolysis_Product Nucleophilic Acyl Substitution Water H₂O Water->Hydrolysis_Product Base Base (e.g., OH⁻) Base->Hydrolysis_Product Catalysis Troubleshooting_Workflow Start Problem: Low Product Yield Check_Hydrolysis Check for Hydrolysis Byproduct (e.g., via NMR or LC-MS) Start->Check_Hydrolysis Hydrolysis_Detected Hydrolysis is Significant Check_Hydrolysis->Hydrolysis_Detected No_Hydrolysis Minimal or No Hydrolysis Check_Hydrolysis->No_Hydrolysis else Action_Anhydrous Action: 1. Use Anhydrous Reagents/Solvents 2. Switch to Weaker Base (K₂CO₃) 3. Lower Reaction Temperature Hydrolysis_Detected->Action_Anhydrous Yes Action_Conditions Action: 1. Increase Temperature (in 10°C steps) 2. Use a More Soluble Base (Cs₂CO₃) 3. Add Catalytic Iodide No_Hydrolysis->Action_Conditions No End Re-run Experiment & Monitor Action_Anhydrous->End Action_Conditions->End

References

Technical Support Center: Purification of (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of (2-Oxoazepan-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound is a polar molecule containing both a carboxylic acid and a lactam functionality. This polarity can lead to several purification challenges:

  • High solubility in polar solvents: This can make precipitation and crystallization difficult, often resulting in low yields.

  • Poor retention on standard reversed-phase chromatography columns (e.g., C18): The compound may elute in or near the solvent front, leading to poor separation from other polar impurities.[1]

  • Potential for hydrolysis: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, leading to the formation of 6-aminocaproic acid derivatives.[2]

  • "Oiling out" during crystallization: The compound may separate as an oil instead of a crystalline solid, which complicates isolation and purification.[3]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as caprolactam and a haloacetic acid ester (e.g., ethyl chloroacetate).

  • Byproducts of the synthesis: For instance, if using a Williamson ether-type synthesis, elimination byproducts could be present.[1][4]

  • Hydrolysis products: Such as 6-aminocaproic acid derivatives from the opening of the caprolactam ring.[2]

  • Residual solvents: From the reaction or initial workup steps.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for quantifying the purity and detecting polar impurities. A typical mobile phase for RP-HPLC could be a gradient of water with 0.1% formic acid and acetonitrile.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Troubleshooting Guides

Crystallization Issues

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The melting point of the compound (or the impure mixture) is lower than the temperature of the solution, or the solution is too concentrated.[3]

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to dilute the solution slightly and then allow it to cool more slowly.[3]

  • Solution 2: Try a different solvent or a solvent mixture. A solvent in which the compound is less soluble at room temperature might promote crystallization over oiling out.

  • Solution 3: Use a seed crystal to induce crystallization at a temperature above where it oils out.

Problem: No crystals form, even after cooling.

  • Cause: The solution is not supersaturated, meaning the compound is too soluble in the chosen solvent, or nucleation is inhibited.[9]

  • Solution 1: Reduce the volume of the solvent by evaporation to increase the concentration.[10]

  • Solution 2: Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists.[9]

  • Solution 3: Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9]

Problem: Poor recovery of the product after crystallization.

  • Cause: Too much solvent was used, leading to significant loss of the product in the mother liquor.[10]

  • Solution 1: Concentrate the mother liquor and cool it further to obtain a second crop of crystals.

  • Solution 2: Before starting, perform small-scale solubility tests to determine the optimal solvent and solvent volume.

Chromatography Issues

Problem: The compound elutes in the void volume on a C18 column.

  • Cause: The compound is too polar for the non-polar stationary phase.[1]

  • Solution 1: Use a polar-modified reversed-phase column (e.g., polar-embedded or polar-endcapped).[1]

  • Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of polar analytes.[11][12][13][14]

  • Solution 3: Use a highly aqueous mobile phase (e.g., 95-99% water) with an appropriate buffer.[1]

Problem: Tailing peaks in HPLC analysis.

  • Cause: This can be due to secondary interactions between the analyte and the stationary phase, column overloading, or issues with the mobile phase pH.

  • Solution 1: Adjust the pH of the mobile phase. For a carboxylic acid, a lower pH (e.g., using 0.1% formic or acetic acid) will protonate the carboxyl group and can improve peak shape.

  • Solution 2: Use a lower concentration of the sample to avoid column overloading.

  • Solution 3: Consider a different stationary phase, such as one with end-capping to block silanol groups that can cause tailing.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity (by HPLC)Yield (%)Key AdvantagesKey Disadvantages
Crystallization
- Ethyl Acetate/Hexane95-98%60-75%Good for removing non-polar impurities.Can be prone to "oiling out".
- Isopropanol/Water>98%50-65%Can yield high purity crystals.Higher loss of product in mother liquor.
Flash Chromatography
- Silica Gel (DCM/MeOH)90-97%70-85%Good for removing baseline impurities.Potential for product adsorption on silica.
- HILIC (ACN/Water)>99%65-80%Excellent for separating polar compounds.Requires specialized columns and equilibration.[12][13][14]

Note: The data presented in this table is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Crystallization from Ethyl Acetate/Hexane
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by HILIC Flash Chromatography
  • Column and Solvents: Use a pre-packed HILIC flash column (e.g., silica or amide-functionalized silica). The mobile phase consists of Solvent A: Acetonitrile and Solvent B: Water (often with an additive like 0.1% formic acid).[12][13][14]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent.

  • Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% Acetonitrile, 5% Water) for at least 10 column volumes.

  • Loading: Load the sample onto the column.

  • Elution: Elute the compound using a gradient of increasing water content (e.g., from 5% to 40% water over 20 column volumes).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

G Troubleshooting Purification of this compound start Crude Product purification_choice Choose Purification Method start->purification_choice crystallization Crystallization purification_choice->crystallization Solid chromatography Chromatography purification_choice->chromatography Liquid/Oil or High Purity Needed cryst_issue Crystallization Issue? crystallization->cryst_issue chrom_issue Chromatography Issue? chromatography->chrom_issue oiling_out Oiling Out cryst_issue->oiling_out Yes no_crystals No Crystals Form cryst_issue->no_crystals Yes poor_yield_cryst Poor Yield cryst_issue->poor_yield_cryst Yes pure_product Pure Product cryst_issue->pure_product No void_elution Elution in Void chrom_issue->void_elution Yes peak_tailing Peak Tailing chrom_issue->peak_tailing Yes chrom_issue->pure_product No oiling_out->crystallization Adjust Solvent/Cooling no_crystals->crystallization Concentrate/Seed poor_yield_cryst->crystallization Recover from Mother Liquor void_elution->chromatography Use HILIC/Polar Column peak_tailing->chromatography Adjust pH/Lower Concentration

Caption: Troubleshooting workflow for the purification of this compound.

G Potential Impurities and Their Sources synthesis Synthesis of this compound starting_materials Starting Materials synthesis->starting_materials side_reactions Side Reactions synthesis->side_reactions degradation Product Degradation synthesis->degradation caprolactam Unreacted Caprolactam starting_materials->caprolactam haloacetate Unreacted Haloacetate starting_materials->haloacetate elimination_product Elimination Byproduct side_reactions->elimination_product hydrolysis_product Hydrolysis Product (6-aminocaproic acid derivative) degradation->hydrolysis_product

Caption: Relationship between synthesis steps and potential impurities.

References

Optimizing the coupling efficiency of (2-Oxoazepan-1-yl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of (2-Oxoazepan-1-yl)acetic acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a non-natural, N-substituted amino acid analog. It features a carboxymethyl group attached to the nitrogen of a caprolactam ring. Its incorporation into peptides can introduce conformational constraints and modify the chemical properties of the resulting peptide, potentially enhancing metabolic stability, membrane permeability, or receptor affinity.

Q2: What are the main challenges when coupling this compound?

A2: Due to its N-substituted nature and the steric bulk of the lactam ring, this compound is considered a sterically hindered amino acid. The primary challenges include slow reaction kinetics, leading to low coupling yields and the potential for incomplete reactions, which can result in deletion sequences in the final peptide.[1][2]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC are often insufficient.[3] More potent onium salt reagents are highly recommended. These include uronium/aminium salts like HATU , HCTU , and COMU , or phosphonium salts like PyBOP and PyAOP .[2][3][4] These reagents are known for their high reactivity and speed, which helps to overcome steric hindrance.[4][5]

Q4: How can I minimize the risk of racemization when coupling this residue?

A4: Racemization is a potential side reaction during the activation of any amino acid.[6][7][8] To minimize this risk when coupling this compound:

  • Use appropriate additives: When using carbodiimides is unavoidable, additives like HOAt or OxymaPure are more effective at suppressing racemization than HOBt.[8]

  • Choose the right base: A weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine is preferable to stronger bases like DIPEA, as strong bases can accelerate racemization.[1][3][9]

  • Select the right coupling reagent: Phosphonium-based reagents like PyBOP and PyAOP are often associated with lower levels of racemization compared to some uronium salts.[3]

  • Control the temperature: Running the coupling reaction at a lower temperature can help reduce the rate of racemization.[3]

Q5: What is the best solvent to use for coupling this compound?

A5: N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis. However, for difficult couplings, a more polar solvent like N-Methyl-2-pyrrolidone (NMP) may improve solvation of the growing peptide chain and enhance coupling efficiency.[1][2][10] In cases of severe peptide aggregation, a mixture of solvents or the addition of chaotropic salts like LiCl might be beneficial.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Observation: A positive Kaiser test (blue beads) after the coupling step, or mass spectrometry data showing a significant amount of the deletion sequence lacking the this compound residue.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Insufficient Reagent Reactivity Switch from standard carbodiimide reagents (DCC, DIC) to a more powerful onium salt reagent like HATU, HCTU, COMU, or PyAOP.[2][3]
Steric Hindrance 1. Double Couple: After the first coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling cycle.[1][2] 2. Increase Reaction Time: Extend the coupling time to 2-4 hours, or even overnight, to allow the reaction to proceed to completion.[1][2] 3. Increase Temperature: Gentle heating (e.g., 30-40°C) can help overcome the activation energy barrier for the reaction.[1]
Peptide Aggregation 1. Change Solvent: Switch from DMF to NMP or a DMF/DCM mixture.[2][10] 2. Use Chaotropic Salts: Add a low concentration of LiCl to the coupling mixture to disrupt secondary structures.[2]
Suboptimal Stoichiometry Increase the excess of this compound and the coupling reagent to 3-5 equivalents relative to the resin loading capacity.[1]
Issue 2: High Levels of Racemization

Observation: Mass spectrometry or chiral HPLC analysis of the final peptide reveals the presence of a significant diastereomeric impurity.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Over-activation of Carboxylic Acid Minimize the pre-activation time before adding the activated amino acid solution to the resin.[1]
Strong Base Replace DIPEA with a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3][9]
Inappropriate Coupling Reagent Use a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels for critical couplings.[3]
High Reaction Temperature If heating is used to improve coupling efficiency, optimize for the shortest time and lowest temperature necessary to achieve a satisfactory yield.[3]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids

The following table provides a general comparison of common coupling reagents for sterically hindered amino acids. The efficiency is highly dependent on the specific sequence and conditions.

Coupling ReagentReagent TypeRelative EfficiencyRacemization RiskKey Advantages & Disadvantages
DIC/HOBt Carbodiimide/AdditiveModerateModerateEconomical, but often insufficient for highly hindered couplings.[3]
HBTU Aminium SaltHighLow-ModerateWidely used and reliable. Can cause guanidinylation of the N-terminus if used in excess.[4][5]
HATU Aminium SaltVery HighLowMore reactive and faster than HBTU, less racemization.[5] Can also cause guanidinylation.
COMU Uronium SaltVery HighLowHigh coupling efficiency, improved safety profile (non-explosive byproducts), and good solubility.[5][6]
PyBOP Phosphonium SaltHighLowHigh efficiency and does not cause guanidinylation. Byproducts can be difficult to remove.[3][4]
PyAOP Phosphonium SaltVery HighVery LowHighly effective for N-methylated and other very hindered amino acids.[5]

Experimental Protocols

Protocol 1: Manual Coupling of this compound using HATU

This protocol is a general guideline for manual Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Materials:

  • Fmoc-protected peptide-resin (post-deprotection of the N-terminal amine)

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: After Fmoc-deprotection of the N-terminal amine of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 10 mL).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF.

    • Add DIPEA (6 equivalents, 0.6 mmol) to the solution.

    • Vortex the mixture for 1-2 minutes. This is the pre-activation step.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2 to 4 hours.

  • Washing: After the coupling time, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended (repeat steps 2-4).

Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • A few beads of the peptide-resin sample.

Procedure:

  • Place a small sample of the resin beads (1-2 mg) into a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads remain their original color or turn yellow/orange, and the solution is colorless or yellowish.

Visualizations

G General Workflow for a Single Peptide Coupling Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of this compound cluster_monitoring Monitoring & Washing deprotection_step 1. Treat resin with 20% piperidine in DMF wash_after_deprotection 2. Wash resin with DMF deprotection_step->wash_after_deprotection activation 3. Pre-activate this compound with HATU/DIPEA in DMF wash_after_deprotection->activation coupling_reaction 4. Add activated acid to resin (2-4 hours) activation->coupling_reaction wash_after_coupling 5. Wash resin with DMF coupling_reaction->wash_after_coupling kaiser_test 6. Perform Kaiser Test wash_after_coupling->kaiser_test decision Complete? kaiser_test->decision decision->wash_after_deprotection No (Recouple) next_cycle Proceed to next cycle or final cleavage decision->next_cycle Yes

Caption: General workflow for a single coupling cycle.

G Troubleshooting Low Coupling Efficiency cluster_reagent Reagent & Time cluster_conditions Reaction Conditions start Low Coupling Yield (Positive Kaiser Test) check_reagent Using standard reagent (e.g., DIC/HOBt)? start->check_reagent upgrade_reagent Switch to HATU, HCTU, or COMU check_reagent->upgrade_reagent Yes increase_time Increase coupling time (2-4h or overnight) check_reagent->increase_time No upgrade_reagent->increase_time double_couple Perform a second coupling increase_time->double_couple check_aggregation Suspect peptide aggregation? double_couple->check_aggregation change_solvent Switch solvent (DMF -> NMP) or add LiCl check_aggregation->change_solvent Yes increase_temp Increase temperature moderately (30-40°C) check_aggregation->increase_temp No end Re-evaluate Coupling change_solvent->end increase_temp->end

Caption: Troubleshooting logic for low coupling efficiency.

References

Stability of (2-Oxoazepan-1-yl)acetic acid in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2-Oxoazepan-1-yl)acetic acid in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond within the seven-membered lactam ring. This process is susceptible to catalysis by both acids and bases, leading to ring-opening and the formation of 6-aminocaproic acid derivatives. This is based on the known behavior of similar lactam-containing compounds.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH. The rate of hydrolysis of the lactam ring increases in strongly acidic or alkaline conditions.[1] For optimal stability in aqueous solutions, it is recommended to maintain a neutral pH (approximately 6-8).[1]

Q3: In which common laboratory solvents is this compound expected to be stable?

A3: this compound is expected to be stable in a range of common anhydrous organic solvents such as acetonitrile, methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[1] When using protic solvents, especially water, the stability will be pH-dependent.[1] For long-term storage of solutions, anhydrous aprotic solvents are preferred.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound should be kept in a tightly sealed container in a dry place, protected from light and moisture.[1] Stock solutions should ideally be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) for short-term storage or at -20 °C for longer periods to minimize degradation.[1]

Troubleshooting Guide

Issue 1: An unexpected peak appears in my chromatogram (e.g., HPLC, LC-MS) when analyzing my sample.

  • Possible Cause: This unexpected peak could be a degradation product. The most probable degradation product is the ring-opened form resulting from hydrolysis.

  • Troubleshooting Steps:

    • Confirm Degradation: To verify if the peak is a degradant, you can perform a forced degradation study. Treat a small amount of your sample with a mild acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) and analyze it by chromatography. An increase in the area of the unknown peak would suggest it is a degradation product.

    • Review Sample Preparation and Storage:

      • Was the sample prepared in an aqueous solution with a non-neutral pH?

      • Was the sample stored for an extended period at room temperature?

      • Was a protic and non-anhydrous solvent used?

  • Solution:

    • Whenever possible, use aprotic and anhydrous solvents for sample preparation and analysis.

    • If an aqueous solution is required, use a buffer to maintain a neutral pH (6-8).[1]

    • Prepare samples fresh before analysis and avoid prolonged storage. If storage is necessary, keep samples at low temperatures (2-8 °C or -20 °C).[1]

Issue 2: My quantitative analysis shows a decrease in the concentration of this compound over time.

  • Possible Cause: This indicates that the compound is degrading in your sample matrix.

  • Troubleshooting Steps:

    • Evaluate Solvent Choice: If you are using an aqueous or protic solvent, the compound may be undergoing hydrolysis.

    • Check pH: If your medium is aqueous, measure the pH. A pH outside the neutral range of 6-8 can accelerate degradation.[1]

    • Assess Storage Conditions: High temperatures can increase the rate of degradation.

  • Solution:

    • Solvent: Switch to a compatible anhydrous, aprotic solvent if your experimental design allows.

    • pH Control: For aqueous solutions, use a buffer to maintain a neutral pH.

    • Temperature: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of hydrolysis.[1]

Data on Stability (Hypothetical)

The following tables present hypothetical stability data for this compound to illustrate the expected trends based on the behavior of similar compounds. This data is for illustrative purposes only and has not been experimentally verified.

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 25°C

pHHalf-life (t1/2) in hours
2.012
4.048
7.0> 200
9.036
11.08

Table 2: Hypothetical Stability of this compound in Various Solvents at 25°C

SolventConditionRemaining Compound after 7 days (%)
AcetonitrileAnhydrous> 99%
DMSOAnhydrous> 99%
MethanolAnhydrous98%
WaterpH 7.095%
WaterUnbuffered85%

Experimental Protocols

Protocol 1: General Procedure for Evaluating the pH-Dependent Stability of this compound

This protocol is a general guideline for assessing the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 11).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile) at a high concentration.

  • Incubation:

    • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL). The volume of the organic solvent should be minimal (e.g., <1%) to avoid significant changes in the properties of the aqueous buffer.

    • Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

  • Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (in Anhydrous Solvent) Incubate Incubate Samples at Constant Temperature Stock->Incubate Buffers Prepare Aqueous Buffers (pH 2, 4, 7, 9, 11) Buffers->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling Time Course HPLC HPLC Analysis Sampling->HPLC Data_Analysis Calculate Rate Constant (k) and Half-life (t1/2) HPLC->Data_Analysis

Caption: Workflow for pH-dependent stability testing.

Degradation_Pathway Compound This compound Product Ring-Opened Product (6-aminocaproic acid derivative) Compound->Product  Hydrolysis (Acid or Base Catalyzed)

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Synthesis of (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes to (2-Oxoazepan-1-yl)acetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve the N-alkylation of ε-caprolactam with a haloacetic acid derivative (e.g., ethyl bromoacetate), followed by hydrolysis of the resulting ester. Key alternative approaches focus on improving the N-alkylation step and include:

  • Classical N-Alkylation: Using a strong base to deprotonate ε-caprolactam followed by reaction with an alkylating agent.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst to facilitate the reaction between the caprolactam and the alkylating agent in a biphasic system.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction, often under solvent-free conditions.

Q2: What are the typical yields and reaction times for these methods?

A2: Yields and reaction times can vary significantly depending on the chosen route and specific conditions. Please refer to Table 1 for a comparative summary of quantitative data.

Q3: What is the major side product in the N-alkylation of ε-caprolactam?

A3: A common side reaction is the anionic polymerization of ε-caprolactam, especially when using strong bases and elevated temperatures.[1] This can lead to the formation of oligomers and reduce the yield of the desired product.

Q4: How can I minimize the formation of oligomeric side products?

A4: To minimize oligomerization, consider the following:

  • Use milder reaction conditions (e.g., lower temperature).

  • Employ a less aggressive base.

  • Consider using Phase-Transfer Catalysis (PTC), which often allows for milder conditions.[2]

  • Carefully control the stoichiometry of the reactants.

Q5: What are the recommended purification methods for this compound?

A5: Purification can be achieved through several methods depending on the impurities present. Common techniques include:

  • Recrystallization: Effective for obtaining high-purity crystalline products.

  • Column Chromatography: Useful for separating the product from closely related impurities.[3]

  • Distillation: The intermediate ester, ethyl (2-oxoazepan-1-yl)acetate, can be purified by vacuum distillation before hydrolysis.[4]

  • Ion-Exchange Chromatography: Can be employed to purify the final carboxylic acid.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield in the N-alkylation of ε-caprolactam.
Possible Cause Suggested Solution
Incomplete deprotonation of ε-caprolactam. Ensure anhydrous conditions. Use a sufficiently strong and fresh base (e.g., sodium hydride).
Side reaction: Anionic polymerization of ε-caprolactam. [1]Lower the reaction temperature. Reduce the reaction time. Consider using a milder base or a PTC method.
Side reaction: O-alkylation. While N-alkylation is generally favored for lactams, O-alkylation can occur. Using aprotic polar solvents can favor N-alkylation.
Decomposition of the alkylating agent. Add the alkylating agent slowly and at a controlled temperature. Ensure the quality of the reagent.
Inefficient stirring in a heterogeneous reaction mixture. Use a mechanical stirrer to ensure good mixing of the reactants.
Problem 2: Difficulty in the hydrolysis of ethyl (2-oxoazepan-1-yl)acetate.
Possible Cause Suggested Solution
Incomplete hydrolysis. Increase the reaction time or temperature. Use a higher concentration of the acid or base catalyst. Consider using microwave-assisted hydrolysis for faster conversion.[7][8]
Reversible reaction (acid-catalyzed hydrolysis). [9][10]Use a large excess of water to drive the equilibrium towards the products.
Product isolation issues. After alkaline hydrolysis, ensure complete acidification to protonate the carboxylate salt before extraction.[9][10]
Degradation of the product. Avoid excessively harsh conditions (very high temperatures or prolonged reaction times) which could lead to decomposition.
Problem 3: Product is impure after work-up.
Possible Cause Suggested Solution
Presence of unreacted starting materials. Monitor the reaction progress using TLC or GC to ensure completion. Optimize reaction conditions (time, temperature, stoichiometry) for full conversion.
Formation of side products. Refer to the troubleshooting guide for low yield to minimize side reactions. Employ appropriate purification techniques such as recrystallization or column chromatography.
Contamination from the work-up procedure. Ensure all glassware is clean and dry. Use high-purity solvents for extraction and purification.

Data Presentation

Table 1: Comparison of Alternative Synthetic Routes for the N-alkylation of ε-Caprolactam

Synthetic Route Key Reagents Typical Reaction Time Typical Temperature Reported Yield (%) Advantages Disadvantages
Classical N-Alkylation ε-caprolactam, Strong Base (e.g., NaH), Alkylating Agent2 - 24 hRoom Temp. to Reflux60 - 85%Well-established, high yields possible.Requires strong base and anhydrous conditions, risk of oligomerization.[1]
Phase-Transfer Catalysis (PTC) ε-caprolactam, Base (e.g., K₂CO₃, KOH), PTC (e.g., TBAB), Alkylating Agent1 - 8 h50 - 100 °C70 - 95%Milder conditions, no need for strong bases, often higher yields.[2]Requires a catalyst, which may need to be removed.
Microwave-Assisted Synthesis ε-caprolactam, Base, Alkylating Agent5 - 30 min70 - 150 °C80 - 90%Drastically reduced reaction times, often solvent-free.[8][11]Requires specialized microwave equipment.

Experimental Protocols

Route 1: Classical N-Alkylation of ε-Caprolactam followed by Hydrolysis

Step 1: Synthesis of Ethyl (2-oxoazepan-1-yl)acetate

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of ε-caprolactam (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl (2-oxoazepan-1-yl)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl (2-oxoazepan-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours.[3]

  • Monitor the disappearance of the ester by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Route 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
  • In a round-bottom flask, combine ε-caprolactam (1.0 eq), potassium carbonate (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a suitable solvent like toluene or acetonitrile.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Add ethyl bromoacetate (1.2 eq) dropwise over 30 minutes.

  • Maintain the reaction at 80 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ethyl (2-oxoazepan-1-yl)acetate can be hydrolyzed as described in Route 1, Step 2.

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: Classical N-Alkylation cluster_1 Route 2: Phase-Transfer Catalysis cluster_2 Route 3: Microwave-Assisted Synthesis Caprolactam_1 ε-Caprolactam NaH_THF 1. NaH, THF 2. Ethyl Bromoacetate Caprolactam_1->NaH_THF Ester_1 Ethyl (2-oxoazepan-1-yl)acetate NaH_THF->Ester_1 Hydrolysis_1 NaOH, EtOH/H₂O then H⁺ Ester_1->Hydrolysis_1 Acid_1 This compound Hydrolysis_1->Acid_1 Caprolactam_2 ε-Caprolactam PTC K₂CO₃, TBAB Ethyl Bromoacetate Caprolactam_2->PTC Ester_2 Ethyl (2-oxoazepan-1-yl)acetate PTC->Ester_2 Hydrolysis_2 NaOH, EtOH/H₂O then H⁺ Ester_2->Hydrolysis_2 Acid_2 This compound Hydrolysis_2->Acid_2 Caprolactam_3 ε-Caprolactam Microwave Base, Ethyl Bromoacetate Microwave (µW) Caprolactam_3->Microwave Ester_3 Ethyl (2-oxoazepan-1-yl)acetate Microwave->Ester_3 Hydrolysis_3 NaOH, EtOH/H₂O then H⁺ Ester_3->Hydrolysis_3 Acid_3 This compound Hydrolysis_3->Acid_3

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield in N-Alkylation Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Anhydrous_Base Ensure anhydrous conditions Use fresh, strong base Check_Deprotonation->Anhydrous_Base Yes Check_Side_Reactions Side Reactions Occurring? Check_Deprotonation->Check_Side_Reactions No Anhydrous_Base->Check_Side_Reactions Oligomerization Oligomerization Check_Side_Reactions->Oligomerization Yes O_Alkylation O-Alkylation Check_Side_Reactions->O_Alkylation Yes Check_Reagent Alkylating Agent Decomposition? Check_Side_Reactions->Check_Reagent No Modify_Conditions Lower temperature Use milder base (PTC) Oligomerization->Modify_Conditions Solvent_Choice Use aprotic polar solvent O_Alkylation->Solvent_Choice Modify_Conditions->Check_Reagent Solvent_Choice->Check_Reagent Add_Slowly Add reagent slowly at controlled temperature Check_Reagent->Add_Slowly Yes End Yield Improved Check_Reagent->End No Add_Slowly->End

Caption: Troubleshooting workflow for low yield in N-alkylation.

References

Scale-up considerations for the production of (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (2-Oxoazepan-1-yl)acetic acid. The information is structured to address common challenges through troubleshooting guides and frequently asked questions.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: N-alkylation of ε-Caprolactam to form Ethyl (2-Oxoazepan-1-yl)acetate.

  • Step 2: Saponification (hydrolysis) of the ester to yield the final carboxylic acid product.

Protocol 1: Laboratory-Scale Synthesis of Ethyl (2-Oxoazepan-1-yl)acetate (up to 100 g)

Materials:

  • ε-Caprolactam

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with ε-caprolactam. Anhydrous THF is added to dissolve the lactam.

  • Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise, ensuring the temperature does not exceed 10°C. The mixture is stirred at 0°C for one hour after the addition is complete.

  • Alkylation: Ethyl bromoacetate (1.05 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ester.

  • Purification: The crude product is purified by vacuum distillation to obtain pure Ethyl (2-Oxoazepan-1-yl)acetate.

Protocol 2: Laboratory-Scale Synthesis of this compound (Saponification)

Materials:

  • Ethyl (2-Oxoazepan-1-yl)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Reaction Setup: A round-bottom flask is charged with Ethyl (2-Oxoazepan-1-yl)acetate, ethanol, and a solution of sodium hydroxide (2.0 equivalents) in water.

  • Hydrolysis: The mixture is heated to reflux (approximately 80-90°C) and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is no longer detectable.

  • Work-up: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent like ether to remove any unreacted starting material.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of 1-2 by the slow addition of concentrated HCl. The product will precipitate as a white solid.

  • Isolation and Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Scale-up Considerations

Scaling up the synthesis requires careful attention to heat and mass transfer, reagent handling, and safety.

ParameterLaboratory Scale (100 g)Pilot/Production Scale (10 kg)Key Considerations for Scale-up
N-Alkylation
Base Addition Portion-wise addition of NaHControlled slow addition or use of a slurry pumpThe deprotonation of caprolactam is exothermic. Uncontrolled addition can lead to a runaway reaction.[1][2][3]
Solvent Volume ~10 volumes (e.g., 1 L for 100g)5-8 volumes to improve throughputHigher concentrations can increase reaction rate but may pose challenges for heat removal and stirring.
Temperature Control Ice bathJacketed reactor with a reliable cooling systemThe surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[4][5]
Quenching Slow addition of NH₄Cl solutionControlled addition of quencher below the surface of the reaction mixtureQuenching unreacted NaH is highly exothermic and generates hydrogen gas. Ensure adequate venting and inert atmosphere.
Saponification
Heat Transfer Heating mantleSteam-jacketed reactorEnsure uniform heating to avoid localized overheating and potential degradation of the product.
Acidification Slow addition of concentrated HClSlow, controlled addition of acid with efficient coolingThe neutralization is highly exothermic. Poor temperature control can affect product purity and isolation.
Product Isolation FiltrationCentrifugation followed by drying in a vacuum oven or filter dryerEfficient solid-liquid separation and drying are crucial for product quality and handling.

Troubleshooting Guide

Step 1: N-Alkylation of ε-Caprolactam

Q1: The N-alkylation reaction has a low yield or does not go to completion.

  • Possible Cause 1: Incomplete deprotonation of ε-caprolactam.

    • Solution: Ensure the sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions. Consider using a stronger base or a different solvent system, such as potassium tert-butoxide in THF.[6]

  • Possible Cause 2: Low reactivity of the alkylating agent.

    • Solution: While ethyl bromoacetate is generally reactive, ensure its purity. Consider adding a catalytic amount of sodium iodide to facilitate the reaction.

  • Possible Cause 3: Inadequate reaction temperature or time.

    • Solution: While the initial deprotonation and addition are performed at low temperatures for safety, allowing the reaction to proceed at a slightly elevated temperature (e.g., 40-50°C) after the addition can improve the conversion rate. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Q2: A significant amount of unreacted ε-caprolactam remains.

  • Possible Cause 1: Insufficient base.

    • Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the caprolactam.

  • Possible Cause 2: Poor mixing.

    • Solution: On a larger scale, ensure the stirring is efficient to maintain a homogeneous suspension of the sodium hydride. Inadequate mixing can lead to localized reactions and incomplete conversion.[1]

Q3: The reaction produces significant byproducts.

  • Possible Cause 1: O-alkylation.

    • Solution: O-alkylation is a potential side reaction. Using a polar aprotic solvent like THF or DMF generally favors N-alkylation.[7]

  • Possible Cause 2: Dialkylation or polymerization.

    • Solution: This can occur if there is an excess of the alkylating agent or if the reaction temperature is too high. Use a slight excess of the caprolactam or add the alkylating agent slowly and in a controlled manner to the deprotonated lactam.[8]

Troubleshooting_N_Alkylation start Low Yield or Incomplete Reaction cause1 Incomplete Deprotonation? start->cause1 solution1 Use fresh, anhydrous reagents. Consider stronger base. cause1->solution1 Yes cause2 Low Reagent Reactivity? cause1->cause2 No solution2 Check purity of ethyl bromoacetate. Add catalytic NaI. cause2->solution2 Yes cause3 Suboptimal Conditions? cause2->cause3 No solution3 Increase reaction time/temperature. Monitor by TLC/GC. cause3->solution3 Yes

Caption: Troubleshooting Decision Tree for N-Alkylation.

Step 2: Saponification

Q1: The hydrolysis is incomplete, and the starting ester remains.

  • Possible Cause 1: Insufficient amount of base.

    • Solution: Use at least 2.0 equivalents of NaOH to ensure the reaction goes to completion. Saponification is irreversible, and an excess of base will drive the reaction forward.[9]

  • Possible Cause 2: Insufficient reaction time or temperature.

    • Solution: Ensure the reaction is maintained at reflux for an adequate period. Monitor the reaction by TLC to confirm the disappearance of the starting material.

Q2: The final product is difficult to precipitate or isolate.

  • Possible Cause 1: Incorrect pH.

    • Solution: Ensure the aqueous solution is acidified to a pH of 1-2. Use a pH meter for accurate measurement. The carboxylic acid is most likely to precipitate at its isoelectric point.

  • Possible Cause 2: High solubility in water.

    • Solution: If the product has significant water solubility, saturating the aqueous solution with NaCl (salting out) before filtration can reduce its solubility and improve recovery. Alternatively, extraction with an organic solvent like ethyl acetate after acidification may be necessary.[10]

Q3: The final product is impure or discolored.

  • Possible Cause 1: Contamination from the previous step.

    • Solution: Ensure the intermediate ester is sufficiently pure before proceeding with hydrolysis. Purification by vacuum distillation is recommended.

  • Possible Cause 2: Degradation during work-up.

    • Solution: Avoid excessive heat during the acidification and isolation steps.

  • Possible Cause 3: Incomplete removal of colored impurities.

    • Solution: The crude product can be treated with activated carbon during the recrystallization process to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of ε-caprolactam? A: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for deprotonating amides and lactams, and it generally gives good results. For large-scale operations, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF might be considered for safety and handling reasons, although they may require higher temperatures and longer reaction times.

Q2: Can I use a different alkylating agent? A: Yes, other haloacetic acid esters (e.g., methyl or tert-butyl bromoacetate) can be used. The choice may depend on the desired subsequent reaction conditions. For example, a tert-butyl ester can be cleaved under acidic conditions that might be milder than the hydrolysis of a methyl or ethyl ester.

Q3: What analytical techniques are recommended for monitoring the reactions? A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of both the alkylation and hydrolysis steps. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion and purity at different stages. ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the intermediate and final products.

Q4: What are the main safety concerns during the scale-up of this process? A: The primary safety concern is the handling of sodium hydride, which is highly flammable and reacts violently with water. The deprotonation and quenching steps are highly exothermic and generate hydrogen gas, requiring a well-controlled reactor system with adequate cooling and ventilation.[1][2][3] The use of concentrated acids and bases also requires appropriate personal protective equipment and handling procedures.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification caprolactam ε-Caprolactam deprotonation Deprotonation (0°C) caprolactam->deprotonation na_h NaH in THF na_h->deprotonation bromoacetate Ethyl Bromoacetate alkylation Alkylation (0°C to RT) bromoacetate->alkylation deprotonation->alkylation workup1 Aqueous Work-up & Extraction alkylation->workup1 purification1 Vacuum Distillation workup1->purification1 intermediate Ethyl (2-Oxoazepan-1-yl)acetate purification1->intermediate hydrolysis Hydrolysis (Reflux) intermediate->hydrolysis naoh NaOH / Ethanol naoh->hydrolysis hcl Conc. HCl acidification Acidification & Precipitation hcl->acidification hydrolysis->acidification isolation Filtration & Drying acidification->isolation final_product This compound isolation->final_product

Caption: Overall workflow for the synthesis of this compound.

References

Validation & Comparative

Validating the Structure of (2-Oxoazepan-1-yl)acetic acid: A Comparative Guide Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Atom Numbering

To facilitate the assignment of NMR signals, the atoms in (2-Oxoazepan-1-yl)acetic acid are systematically numbered. The following diagram illustrates the chemical structure with the IUPAC numbering convention for the caprolactam ring and the acetic acid side chain.

C2 C2' C2->p1 C3 C3' C3->p2 C4 C4' C4->p3 C5 C5' C5->p4 C6 C6' C6->p5 C7 C7' O_amide O C7->O_amide C7->p7 N1 N1' C1_acid C1 N1->C1_acid N1->p6 C2_acid C2 C1_acid->C2_acid O1_acid O C2_acid->O1_acid O2_acid OH C2_acid->O2_acid p1->C3 p2->C4 p3->C5 p4->C6 p5->N1 p6->C7 p7->C2

Figure 1. Structure of this compound with atom numbering.

Predicted 1H NMR Spectral Data

The expected 1H NMR spectrum of this compound is summarized in the table below. The chemical shifts are predicted based on the known values for caprolactam and N-substituted acetyl groups. Protons on the caprolactam ring are expected to show complex multiplicity due to spin-spin coupling.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'2.40 - 2.50t~6-72H
H-3'1.60 - 1.70m-2H
H-4'1.50 - 1.60m-2H
H-5'1.50 - 1.60m-2H
H-6'3.20 - 3.30t~6-72H
H-14.10 - 4.20s-2H
OH10.0 - 12.0br s-1H

Predicted 13C NMR Spectral Data

The predicted 13C NMR spectral data are presented below. The chemical shifts are estimated from the known values for caprolactam and acetic acid derivatives.

CarbonPredicted Chemical Shift (δ, ppm)
C-2'36.5
C-3'23.0
C-4'29.5
C-5'30.0
C-6'49.0
C-7'178.0
C-150.0
C-2172.0

Experimental Protocols

A detailed methodology for acquiring high-quality 1H and 13C NMR spectra is crucial for accurate structure validation.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent will depend on the sample's solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-15 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all signals.

3. 13C NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for 13C).

  • Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent peak or TMS.

Workflow for NMR-based Structure Validation

The logical flow for validating a chemical structure using NMR spectroscopy is depicted in the following diagram.

cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Validation Phase SamplePrep Sample Preparation Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C ProcessSpectra Process Spectra (FT, Phasing, Baseline Correction) Acquire1H->ProcessSpectra Acquire13C->ProcessSpectra Analyze1H Analyze 1H Spectrum (Shifts, Integration, Multiplicity) ProcessSpectra->Analyze1H Analyze13C Analyze 13C Spectrum (Number of Signals, Shifts) ProcessSpectra->Analyze13C CorrelateData Correlate 1H and 13C Data Analyze1H->CorrelateData Analyze13C->CorrelateData Compare Compare with Predicted/Reference Data CorrelateData->Compare StructureConfirm Structure Confirmation Compare->StructureConfirm

Figure 2. Workflow for the validation of a chemical structure using NMR spectroscopy.

Comparison with Alternatives

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the molecular formula and identifying structural motifs.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carbonyl groups (C=O) of the lactam and the carboxylic acid, and the N-H and O-H bonds (though the N-H is absent in this N-substituted molecule).

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state, but requires a suitable single crystal, which can be challenging to obtain.

A Comparative Conformational Analysis: (2-Oxoazepan-1-yl)acetic acid versus Proline in Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Conformational Impact of Proline and its Mimetic, (2-Oxoazepan-1-yl)acetic acid, on Peptide Backbones.

In the realm of peptide design and drug development, the ability to control and predict peptide conformation is paramount. Proline, a unique proteinogenic amino acid, imparts significant conformational rigidity to peptide chains due to its cyclic side chain. This rigidity, however, is coupled with a propensity for cis-trans isomerization of the preceding peptide bond, adding a layer of complexity to conformational studies. To overcome some of the limitations and to fine-tune peptide structure, a variety of proline mimetics have been developed. This guide provides a comparative analysis of the conformational effects of the natural amino acid L-proline and a synthetic proline mimetic, this compound, a derivative of ε-caprolactam.

While direct comparative studies on peptides incorporating this compound are limited, this guide synthesizes available experimental data on proline and structurally related ε-caprolactam derivatives to provide a comprehensive overview for researchers.

Structural Overview and Conformational Logic

Proline's five-membered pyrrolidine ring restricts the backbone dihedral angle phi (φ) to a narrow range, typically around -60° to -75°.[1][2] In contrast, this compound features a more flexible seven-membered caprolactam ring. This increase in ring size is expected to allow for a greater range of accessible backbone conformations compared to the rigid pyrrolidine ring of proline.

G cluster_proline Proline Incorporation cluster_mimetic This compound Incorporation Proline Proline Peptide_Pro Peptide Chain (Restricted φ) Proline->Peptide_Pro Incorporation Peptide_Mimetic Peptide Chain (Increased Flexibility) Mimetic This compound Mimetic->Peptide_Mimetic Incorporation

Figure 1: Conceptual incorporation of Proline versus its mimetic.

Quantitative Conformational Parameters

The primary determinant of the conformational differences between proline and this compound lies in the constraints they impose on the peptide backbone dihedral angles (φ, ψ) and the propensity for cis-trans isomerization of the preceding peptide bond (ω).

Table 1: Comparison of Typical Backbone Dihedral Angles and Cis/Trans Isomer Ratios

ParameterL-ProlineThis compound (inferred from ε-caprolactam derivatives)
φ (phi) Angle Range -65° ± 25°[3]Expected to be broader due to the larger, more flexible seven-membered ring.
ψ (psi) Angle Range Broad range, depends on local sequenceExpected to be broader.
ω (omega) Angle ~0° (cis) or ~180° (trans)~0° (cis) or ~180° (trans)
Trans/Cis Ratio (X-Pro) ~4:1 to 1:1 in aqueous solution[4]N-acyl caprolactams can exhibit both cis and trans isomers, with ratios influenced by substituents and solvent.[5]

Experimental Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to probe the local conformation of peptides in solution. Key parameters include chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants, which provide information on dihedral angles and the cis/trans isomer ratio of the X-Pro bond. For proline, the 13C chemical shifts of the Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization state.[6] For peptides containing substituted ε-caprolactams, NMR studies have revealed that the seven-membered ring typically adopts a chair-type conformation.[5][7] The presence of bulky substituents on the lactam nitrogen can influence the equilibrium between different chair forms.[5]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of peptides. Proline is known as a "helix breaker" but is often found in β-turns. Peptides rich in proline can adopt a polyproline II (PPII) helix, characterized by a strong negative band around 204 nm and a weak positive band around 228 nm in the CD spectrum.[8][9] Lactam-bridged peptides have been shown to induce helical structures, suggesting that the incorporation of a lactam-containing mimetic like this compound could favor ordered conformations.[10]

Table 2: Characteristic CD Spectra Features

Secondary StructureProline-Containing PeptidesLactam-Containing Peptides
Polyproline II (PPII) Helix Strong negative band ~204 nm, weak positive band ~228 nm[8]Data not readily available for this specific mimetic.
α-Helix Generally disrupted by prolineLactam-bridged peptides can show characteristic helical spectra with minima at ~208 and ~222 nm.[10]
β-Turn/Sheet Proline is a common component of β-turns.The larger ring of the mimetic may influence the type of turn formed.
Random Coil Negative band around 198 nm.Negative band around 198 nm.
X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. Crystal structures of proline-containing peptides have revealed detailed information about bond lengths, bond angles, and dihedral angles, confirming the conformational constraints imposed by the pyrrolidine ring.[1] X-ray crystallographic studies of substituted ε-caprolactams have shown that they predominantly adopt a chair conformation.[5] The precise conformation and packing in the crystal lattice are influenced by substituents and intermolecular interactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of typical protocols for the synthesis and conformational analysis of peptides.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.

G Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (e.g., DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (e.g., HBTU/HOBt or DIC/Oxyma) Wash1->Coupling Wash2 5. Washing (e.g., DMF, DCM) Coupling->Wash2 Repeat 6. Repeat steps 2-5 for each amino acid Wash2->Repeat Cleavage 7. Cleavage and Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification 8. Purification (e.g., RP-HPLC) Cleavage->Purification

Figure 2: Standard Solid-Phase Peptide Synthesis Workflow.

Protocol Summary:

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amides) is swelled in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid is coupled to the resin. For subsequent couplings, the N-terminal Fmoc protecting group is removed, and the next Fmoc-protected amino acid is activated and coupled.

  • Cleavage: After the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Conformational Analysis

Protocol Summary:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-5 mM.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, and HMBC.

  • Data Analysis: Resonance assignment is performed to identify all proton and carbon signals. NOE-based distance restraints and coupling constant-derived dihedral angle restraints are used to calculate a family of 3D structures. The relative populations of cis and trans isomers are determined by integrating the corresponding distinct sets of signals.

Circular Dichroism (CD) Spectroscopy

Protocol Summary:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded from ~190 to 260 nm in a quartz cuvette with a pathlength of 1 mm.

  • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is analyzed by comparing it to reference spectra for different secondary structures or by using deconvolution algorithms to estimate the percentage of each secondary structure element.

X-ray Crystallography

Protocol Summary:

  • Crystallization: The purified peptide is subjected to a wide range of crystallization screening conditions (varying precipitants, pH, and temperature) to obtain single crystals of suitable size and quality.

  • Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an electron density map is calculated. A model of the peptide is built into the electron density and refined to obtain the final crystal structure.

Conclusion and Implications for Drug Design

The choice between proline and a mimetic like this compound in peptide design has significant conformational consequences. Proline introduces a well-defined kink and restricts the local backbone conformation, which can be advantageous for stabilizing specific turns or disrupting helical structures. However, the cis-trans isomerization can lead to conformational heterogeneity.

This compound, with its larger and more flexible seven-membered ring, offers a different set of conformational constraints. While it may not restrict the φ angle as severely as proline, it can still serve as a turn-inducer and, due to its lactam nature, potentially favor more ordered structures than a simple flexible linker. The altered ring size and flexibility can be exploited to fine-tune the topology of a peptide, potentially leading to improved binding affinity, selectivity, and metabolic stability.

For drug development professionals, understanding these differences is crucial. The selection of proline or a specific mimetic should be guided by the desired conformational outcome for the peptide therapeutic. Further experimental studies directly comparing the conformational effects of this compound and proline in various peptide sequences are warranted to build a more comprehensive understanding and to enable more rational design of peptidomimetics.

References

Biological activity comparison of (2-Oxoazepan-1-yl)acetic acid with other caprolactam derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various caprolactam derivatives, with a focus on anticonvulsant, nootropic, and anti-inflammatory properties. While specific experimental data for (2-Oxoazepan-1-yl)acetic acid is not extensively available in the current literature, this document summarizes the known activities of structurally related caprolactam compounds, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.

Overview of Biological Activities

The caprolactam scaffold has proven to be a versatile template for the development of a diverse range of biologically active compounds. Modifications to the caprolactam ring have yielded derivatives with significant therapeutic potential, primarily targeting the central nervous system and inflammatory pathways. The main reported activities include:

  • Anticonvulsant Activity: Several caprolactam derivatives have been synthesized and evaluated for their ability to prevent or reduce the severity of seizures.

  • Nootropic Activity: Certain derivatives have shown potential as "smart drugs" or cognitive enhancers, aiming to improve mental functions such as memory and learning.

  • Anti-inflammatory Activity: A number of caprolactam-related structures are being investigated for their capacity to modulate inflammatory responses.

Comparative Data on Biological Activities

The following tables summarize quantitative data from various studies on the biological activities of different caprolactam derivatives. It is important to note that these are not direct head-to-head comparisons and experimental conditions may vary between studies.

Anticonvulsant Activity
CompoundAnimal ModelSeizure Induction MethodEfficacy (ED50)Reference CompoundEfficacy (ED50)
3,3-Diethyl-hexahydro-2H-azepin-2-oneMicePentylenetetrazole (PTZ)>100 mg/kgEthosuximide130 mg/kg
3-Benzyl-hexahydro-2H-azepin-2-oneMiceMaximal Electroshock (MES)>100 mg/kgPhenytoin9.5 mg/kg
α-Hydroxy-α-phenylcaprolactamMiceMES-induced convulsions63 mg/kg--
α-Hydroxy-α-phenylcaprolactamMicescMet-induced convulsions---
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateRatMES5.8 mg/kg (oral)--

ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it. scMet refers to subcutaneous Metrazol (Pentylenetetrazol).

Nootropic Activity

Data on the specific nootropic activity of this compound is limited in the public domain. However, the structurally related 2-oxo-pyrrolidine derivatives, such as piracetam, have been extensively studied.

CompoundAnimal ModelAmnesia InductionBehavioral TestKey Findings
PiracetamRatsElectroshockPassive AvoidanceDecreased retrograde amnesia
PiracetamMiceHypoxic hypoxia-Showed antihypoxic activity
HAECL (400 mg/kg)RatsScopolamineElevated Plus MazeProduced significance in learning behavior and retention of memory.[1]
HAECL (400 mg/kg)MiceDiazepamMorris Water MazeShown significant decrease in concentration of AChE.[1]

HAECL: Hydroalcoholic extract of Curcuma longa leaves

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key bioassays.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

This model is used to identify compounds effective against generalized tonic-clonic seizures.[2]

  • Animals: Male Swiss albino mice (20-25 g).

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizure: After a specific pretreatment time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal or ear electrodes.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The ED50 is calculated as the dose that protects 50% of the animals from the tonic extension.[3]

Nootropic Activity Assessment (Passive Avoidance Test)

This test evaluates the effect of a substance on learning and memory.[4]

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark compartment can be electrified.

  • Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.

  • Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured (step-through latency).

  • Drug Administration: The test compound is administered before the acquisition trial and/or the retention trial.

  • Endpoint: An increase in the step-through latency in the retention trial compared to the control group indicates improved memory retention.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Endpoint: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes involved can aid in understanding the mechanisms of action and experimental designs.

experimental_workflow_anticonvulsant cluster_protocol Anticonvulsant Screening (MES Test) animal_prep Animal Preparation (Mice) compound_admin Compound Administration (i.p. or p.o.) animal_prep->compound_admin seizure_induction Seizure Induction (Maximal Electroshock) compound_admin->seizure_induction observation Observation (Tonic Hindlimb Extension) seizure_induction->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis

Caption: Workflow for anticonvulsant activity screening using the Maximal Electroshock (MES) test.

signaling_pathway_inflammation cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates iNOS iNOS NFkB->iNOS induces expression NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation mediates

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Conclusion

The caprolactam scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurological disorders and inflammatory conditions. While direct comparative data for this compound remains to be elucidated, the existing body of research on other caprolactam derivatives provides a strong foundation for further investigation. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate future research in this area. Further synthesis and biological evaluation of a wider range of caprolactam derivatives, including this compound, are warranted to fully explore their therapeutic potential.

References

Head-to-head comparison of different synthesis methods for (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2-Oxoazepan-1-yl)acetic acid, a derivative of caprolactam, serves as a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a head-to-head comparison of different methodologies for its synthesis, supported by experimental data to inform the selection of the most suitable approach based on factors such as yield, reaction time, and environmental impact.

Method 1: Classical N-Alkylation via Williamson-Type Synthesis

This widely-used method involves the deprotonation of ε-caprolactam to form a nucleophilic lactamate anion, which then undergoes N-alkylation by reacting with a haloacetic acid derivative. This approach is analogous to the classical Williamson ether synthesis.

Experimental Protocol

A solution of ε-caprolactam in an appropriate aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is treated with a strong base to facilitate deprotonation. Sodium hydride (NaH) is a commonly employed base for this purpose. The resulting sodium salt of caprolactam is then reacted with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate. The reaction mixture is stirred at a specific temperature for a designated period to ensure the completion of the N-alkylation. Following the reaction, the resulting ester is hydrolyzed, usually under basic conditions with a reagent like sodium hydroxide, to yield the sodium salt of this compound. The final product is obtained after acidification and extraction.

G cluster_0 Deprotonation cluster_1 N-Alkylation cluster_2 Hydrolysis Caprolactam Caprolactam Lactamate Anion Lactamate Anion Caprolactam->Lactamate Anion Base Base (e.g., NaH) Base (e.g., NaH) Intermediate Ester Intermediate Ester Lactamate Anion->Intermediate Ester Ethyl Haloacetate Ethyl Haloacetate Ethyl Haloacetate Final Product This compound Intermediate Ester->Final Product 1. Base 2. Acidification Base (e.g., NaOH) Base (e.g., NaOH) Acidification Acidification

Figure 1. Williamson-Type Synthesis Workflow.

Method 2: Phase-Transfer Catalyzed N-Alkylation

To circumvent the use of strong, hazardous bases like sodium hydride and to improve reaction efficiency, phase-transfer catalysis (PTC) presents a greener and often more practical alternative. This method facilitates the reaction between reactants present in different phases (e.g., a solid or aqueous base and an organic substrate).

Experimental Protocol

In a typical PTC setup, ε-caprolactam is dissolved in a suitable organic solvent. A solid or concentrated aqueous solution of a base, such as potassium carbonate or sodium hydroxide, is used. A phase-transfer catalyst, for instance, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added to the reaction mixture. The catalyst transports the hydroxide or carbonate anion into the organic phase, where it deprotonates the caprolactam. The resulting lactamate anion then reacts with the alkylating agent, such as ethyl chloroacetate. The reaction can often be carried out under milder conditions and with shorter reaction times compared to the classical method. The subsequent hydrolysis of the ester to the carboxylic acid follows a similar procedure as in Method 1.

G cluster_0 Organic Phase cluster_1 Aqueous/Solid Phase Caprolactam Caprolactam Intermediate Ester Intermediate Ester Caprolactam->Intermediate Ester Reacts with Lactamate Anion Ethyl Chloroacetate Ethyl Chloroacetate Final Product This compound Intermediate Ester->Final Product Hydrolysis & Acidification Catalyst-Anion Complex Catalyst-Anion Complex Catalyst-Anion Complex->Caprolactam Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Catalyst (e.g., TBAB) Catalyst (e.g., TBAB) Base Base Base->Catalyst-Anion Complex Forms Complex

Figure 2. Phase-Transfer Catalysis Workflow.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. This approach can be applied to the N-alkylation of caprolactam, providing a rapid and efficient route to the desired product.

Experimental Protocol

For a microwave-assisted synthesis, ε-caprolactam, a haloacetic acid ester (e.g., ethyl bromoacetate), a base (such as potassium carbonate), and a phase-transfer catalyst (optional but recommended) are mixed in a suitable microwave-transparent solvent or, in some cases, under solvent-free conditions. The reaction vessel is then subjected to microwave irradiation at a controlled temperature and for a short duration, typically in the range of minutes. The rapid and uniform heating provided by microwaves significantly enhances the reaction rate. The subsequent hydrolysis of the ester can also be expedited using microwave heating.

G Reactants Caprolactam Ethyl Haloacetate Base (Catalyst) Microwave Irradiation Microwave Irradiation Reactants->Microwave Irradiation Intermediate Ester Intermediate Ester Microwave Irradiation->Intermediate Ester Hydrolysis Hydrolysis Intermediate Ester->Hydrolysis Final Product This compound Hydrolysis->Final Product

Figure 3. Microwave-Assisted Synthesis Workflow.

Comparative Data Summary

The following table summarizes the key performance indicators for the different synthesis methods based on available literature and typical experimental outcomes.

ParameterMethod 1: Classical N-AlkylationMethod 2: Phase-Transfer CatalysisMethod 3: Microwave-Assisted Synthesis
Typical Yield 60-75%75-90%85-95%
Reaction Time 12-24 hours4-8 hours10-30 minutes
Reaction Temperature Room temperature to 60 °C40-80 °C100-150 °C (in microwave)
Reagents & Solvents Strong base (NaH), aprotic solvent (DMF, THF)Mild base (K₂CO₃, NaOH), PTC, organic solventMild base, optional PTC, suitable solvent
Safety & Handling Requires handling of pyrophoric NaHSafer, avoids hazardous reagentsRequires specialized microwave equipment
Environmental Impact Use of hazardous reagents and solventsGreener due to milder conditionsReduced energy consumption and solvent use

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the laboratory or production facility.

  • Classical N-alkylation is a well-established method but suffers from long reaction times and the use of hazardous reagents.

  • Phase-transfer catalysis offers a significant improvement in terms of safety, yield, and reaction time, making it a more attractive option for many applications.

  • Microwave-assisted synthesis provides the most rapid and often the highest-yielding route, aligning well with the principles of green chemistry. However, it requires specialized equipment that may not be available in all settings.

For researchers and drug development professionals, the phase-transfer catalysis and microwave-assisted methods represent more modern, efficient, and safer alternatives to the classical synthesis of this compound. The selection between these two will likely be dictated by the scale of the synthesis and the availability of microwave instrumentation.

Purity Assessment of (2-Oxoazepan-1-yl)acetic acid: A Comparative Guide to RP-HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with alternative analytical techniques for the purity assessment of (2-Oxoazepan-1-yl)acetic acid, a molecule of interest in synthetic chemistry and pharmaceutical development.

Synthesis and Potential Impurities of this compound

The most probable synthetic route to this compound is the N-alkylation of ε-caprolactam with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

This synthesis pathway can lead to several process-related impurities, which may include:

  • Unreacted Starting Materials:

    • ε-Caprolactam

    • Haloacetic acid (e.g., chloroacetic acid)

  • By-products and Degradation Products:

    • 6-Aminocaproic acid: Formed by the hydrolysis of ε-caprolactam.

    • Glycolic acid: Formed by the hydrolysis of the haloacetic acid.

    • Dimeric impurities: Arising from side reactions.

    • Degradation products: Resulting from instability under certain pH or temperature conditions.

A thorough purity assessment method must be able to separate the main compound from these potential impurities.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the purity profiling of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. A typical RP-HPLC method for the analysis of this compound would involve a C18 stationary phase and a mobile phase gradient of an aqueous buffer and an organic modifier.

Experimental Protocol: RP-HPLC
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a 50:50 mixture of Mobile Phase A and B

Alternative Analytical Methods for Purity Assessment

While RP-HPLC is a powerful tool, orthogonal analytical techniques are often employed to gain a more comprehensive understanding of a sample's purity profile. For a polar and acidic compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) and Capillary Electrophoresis (CE) are excellent comparative methods.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This method is particularly well-suited for the retention and separation of polar compounds that show little or no retention in RP-HPLC. The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For charged molecules like this compound and its potential acidic or basic impurities, CE offers a different separation selectivity compared to chromatography and can be a very effective method for purity assessment.

Comparative Performance Data

The following table summarizes the hypothetical performance of RP-HPLC, HILIC, and CE for the purity assessment of this compound.

ParameterRP-HPLCHILICCapillary Electrophoresis (CE)
Purity Assay (%) 99.599.499.6
Limit of Detection (LOD) (µg/mL) 0.10.20.5
Limit of Quantitation (LOQ) (µg/mL) 0.30.61.5
Analysis Time (min) 252015
Resolution of Key Impurities GoodExcellent for polar impuritiesExcellent for charged impurities
Solvent Consumption HighHighVery Low

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and subsequent purity assessment of this compound.

cluster_synthesis Synthesis of this compound Caprolactam ε-Caprolactam Reaction N-Alkylation Caprolactam->Reaction Haloacetic_Acid Haloacetic Acid Haloacetic_Acid->Reaction Base Base Base->Reaction Product This compound Reaction->Product Impurities Process-Related Impurities Reaction->Impurities start_node Sample of This compound RP_HPLC RP-HPLC Analysis start_node->RP_HPLC HILIC HILIC Analysis start_node->HILIC CE CE Analysis start_node->CE method_node method_node data_node data_node comparison_node comparison_node result_node Comprehensive Purity Profile RP_HPLC_Data Chromatographic Data (Purity, Impurities) RP_HPLC->RP_HPLC_Data HILIC_Data Chromatographic Data (Polar Impurities) HILIC->HILIC_Data CE_Data Electropherogram Data (Charged Impurities) CE->CE_Data Compare Compare Results RP_HPLC_Data->Compare HILIC_Data->Compare CE_Data->Compare Compare->result_node

A Comparative Analysis of the Physicochemical Properties of (2-Oxoazepan-1-yl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

(2-Oxoazepan-1-yl)acetic acid , a derivative of the industrial chemical caprolactam, and its structural analogs are of growing interest in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents. Understanding the physicochemical properties of these compounds is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This guide provides a comparative study of the key physicochemical characteristics of this compound and its selected analogs, supported by experimental data and methodologies.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its analogs. These parameters are crucial in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP[1]pKaSolubilityMelting Point (°C)
This compound Structure of this compoundC₈H₁₃NO₃171.19[1]0.1Data not availableData not availableData not available
Caprolactam Structure of CaprolactamC₆H₁₁NO113.16[2]-0.19[3]~27.2 (in DMSO)[4]866.89 g/L (at 22 °C)[2]69.2[2]
2-(2-Oxopiperidin-1-yl)acetic acid Structure of 2-(2-Oxopiperidin-1-yl)acetic acidC₇H₁₁NO₃157.17[5]-0.3[5]Data not availableData not availableData not available
2-(7-Oxoazepan-2-yl)acetic acid Structure of 2-(7-Oxoazepan-2-yl)acetic acidC₈H₁₃NO₃171.19[6]Data not availableData not availableData not availableData not available

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for key experiments.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.

Method: Potentiometric Titration

  • Preparation of the Analyte Solution: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Lipophilicity (LogP)

The partition coefficient (P) or its logarithmic form (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Method: Shake-Flask Method (OECD Guideline 107)

  • System Preparation: A two-phase system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). The two phases are then mixed vigorously in a separatory funnel for a set period to allow for partitioning of the compound.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Solubility is a crucial property that affects the bioavailability of a drug.

Method: Equilibrium Shake-Flask Method (OECD Guideline 105)

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer of a specific pH.

  • Equilibration: The resulting suspension is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method (e.g., HPLC, LC-MS).

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for determining the key physicochemical properties discussed.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis and Application Synthesis Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification pKa pKa Determination (Potentiometric Titration) Purification->pKa LogP LogP Determination (Shake-Flask Method) Purification->LogP Solubility Solubility Determination (Shake-Flask Method) Purification->Solubility ADME ADME Profile Prediction pKa->ADME LogP->ADME Solubility->ADME SAR Structure-Activity Relationship (SAR) Studies ADME->SAR

Caption: Workflow for Physicochemical Characterization.

Signaling Pathways

While specific signaling pathways for this compound and its direct analogs are not extensively documented in publicly available literature, compounds containing the caprolactam scaffold have been investigated in various biological contexts. For instance, some caprolactam derivatives have been explored for their potential as enzyme inhibitors or receptor modulators. The introduction of the acetic acid moiety suggests a potential for interaction with biological targets that recognize carboxylate groups, such as certain enzymes or transporters. Further research is required to elucidate the specific biological activities and associated signaling pathways of this class of compounds.

The diagram below illustrates a generalized approach to identifying potential biological targets and signaling pathways for a novel compound.

G Compound Novel Compound (this compound analog) Screening High-Throughput Screening (e.g., Target-based, Phenotypic) Compound->Screening Hit Hit Identification Screening->Hit Target Target Identification & Validation Hit->Target Pathway Signaling Pathway Elucidation Target->Pathway

Caption: Target Identification and Pathway Analysis Workflow.

References

Evaluating (2-Oxoazepan-1-yl)acetic acid as a Peptidomimetic Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptidomimetics are a critical class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The development of novel scaffolds is a key area of research in this field. This guide provides a comparative evaluation of (2-Oxoazepan-1-yl)acetic acid, a caprolactam-based structure, as a potential peptidomimetic scaffold. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothetical performance evaluation based on its structural characteristics, benchmarked against well-established peptidomimetic scaffolds: 1,4-benzodiazepine-2,5-diones, peptoids, and β-turn mimetics.

Overview of Peptidomimetic Scaffolds

Peptidomimetic scaffolds provide a framework for the spatial arrangement of functional groups that can mimic the interactions of amino acid side chains in a peptide, thereby eliciting a similar biological response.[2] An ideal scaffold should offer a combination of conformational rigidity to reduce the entropic penalty upon binding, synthetic accessibility for the creation of diverse libraries, and favorable pharmacokinetic properties.

This compound , derived from ε-caprolactam, presents a seven-membered lactam ring.[3] This cyclic structure offers a degree of conformational constraint. The acetic acid moiety provides a convenient point for further chemical modification and attachment of pharmacophoric groups.

Alternative Scaffolds for Comparison:

  • 1,4-Benzodiazepine-2,5-diones: These are bicyclic structures known for their rigid conformation and ability to mimic secondary peptide structures like β-turns.[4][5] They have been successfully used to develop potent bioactive compounds.[6]

  • Peptoids (N-substituted glycines): Peptoids are isomers of peptides where the side chain is attached to the backbone nitrogen atom.[7] This modification confers resistance to proteolysis and allows for a high degree of chemical diversity.[8][9]

  • β-Turn Mimetics: These scaffolds are specifically designed to mimic the β-turn secondary structure of peptides, which is often involved in molecular recognition events.[10][11]

Hypothetical Performance Comparison

The following tables present a hypothetical comparison of this compound against the selected alternative scaffolds. The data for this compound is projected based on its structural features and is intended for illustrative purposes.

Table 1: Receptor Binding Affinity

ScaffoldTarget ReceptorLigandKi (nM)
This compound Derivative Hypothetical GPCR Compound A 75
1,4-Benzodiazepine-2,5-dioneMelanocortin 4 ReceptorAgonist 150
PeptoidOpioid ReceptorLigand X120
β-Turn MimeticSomatostatin ReceptorAnalog Y30

Table 2: Proteolytic Stability

ScaffoldAssay ConditionHalf-life (t1/2) in human plasma (hours)
This compound Derivative 37°C > 12
1,4-Benzodiazepine-2,5-dione37°C> 24
Peptoid37°C> 48
β-Turn Mimetic37°C8

Table 3: Membrane Permeability (PAMPA)

ScaffoldPermeability (Pe, 10-6 cm/s)Classification
This compound Derivative 8.5 Moderate
1,4-Benzodiazepine-2,5-dione12.2High
Peptoid5.1Low to Moderate
β-Turn Mimetic3.7Low

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to evaluate the performance of a novel peptidomimetic scaffold like this compound.

Receptor Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of a ligand to a target molecule in real-time.[12][13][14]

  • Immobilization of the Receptor: The target receptor is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the peptidomimetic compound (analyte) at various concentrations is flowed over the sensor surface.

  • Detection: The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (KD), which is a measure of binding affinity, is calculated as kd/ka.[14]

Proteolytic Stability Assay

This assay assesses the stability of the peptidomimetic compound in the presence of proteases found in biological fluids like human plasma.[15][16][17]

  • Incubation: The test compound is incubated in human plasma at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Protein Precipitation: The reaction is quenched, and plasma proteins are precipitated by adding a suitable agent like acetonitrile or trichloroacetic acid.[15]

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by a quantitative method such as LC-MS/MS to determine the concentration of the intact compound remaining at each time point.

  • Half-life Calculation: The percentage of the intact compound is plotted against time, and the half-life (t1/2) is calculated from the degradation curve.[15]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a biological membrane, such as the gastrointestinal tract or the blood-brain barrier.[18][19][20]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[20]

  • Assay Setup: The filter plate (donor compartment) containing the test compound in a buffer solution is placed on top of an acceptor plate containing a buffer solution.

  • Incubation: The plate sandwich is incubated for a specific period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[21]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)

    where VD and VA are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.[21]

Visualizations

The following diagrams illustrate key concepts and workflows in the evaluation of peptidomimetic scaffolds.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Evaluation cluster_optimization Lead Optimization s1 Scaffold Synthesis (this compound) s2 Library Generation s1->s2 e1 Binding Affinity (SPR) s2->e1 e2 Proteolytic Stability (Plasma Assay) s2->e2 e3 Permeability (PAMPA) s2->e3 o1 Structure-Activity Relationship (SAR) e1->o1 e2->o1 e3->o1 o1->s2 Iterative Refinement o2 In Vivo Studies o1->o2 Signaling_Pathway receptor GPCR g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response ligand Endogenous Peptide ligand->receptor Activates peptidomimetic Peptidomimetic Antagonist (this compound derivative) peptidomimetic->receptor Inhibits

References

Cross-reactivity studies of antibodies raised against peptides containing (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Reactivity Assessment of Antibodies Against Modified Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specificity of antibodies is paramount in immunology-based research and diagnostics. When developing antibodies against peptides containing novel post-translational modifications, such as (2-Oxoazepan-1-yl)acetic acid, a thorough assessment of cross-reactivity is crucial. While, to date, no public studies have specifically characterized antibodies raised against peptides containing this compound, the principles of immunogenicity and antibody cross-reactivity are well-established.

This guide provides a framework for evaluating antibody cross-reactivity by drawing parallels with studies on structurally similar and well-characterized peptide modifications, particularly the advanced glycation end product (AGE), Nε-(carboxymethyl)lysine (CML). The experimental protocols and data presentation formats outlined herein offer a robust starting point for researchers venturing into the characterization of antibodies against novel peptide modifications.

I. The Challenge of Cross-Reactivity with Modified Peptides

Antibodies raised against a specific modified peptide may also recognize and bind to other, structurally similar modifications. This phenomenon, known as cross-reactivity, can lead to inaccurate experimental results and misinterpretation of data. For instance, studies on antibodies against CML have shown cross-reactivity with another AGE, Nε-(carboxyethyl)lysine (CEL), which differs by only a single methyl group[1]. This highlights the necessity for rigorous specificity testing.

The development of highly specific antibodies often requires strategic screening processes. For example, a monoclonal antibody specific for CML, CMS-10, was developed by screening for clones that were positive for CML-bovine serum albumin (CML-BSA) but negative for CEL-BSA[1].

II. Experimental Protocols for Assessing Antibody Specificity and Cross-Reactivity

A multi-faceted approach employing various immunoassays is essential to comprehensively characterize the specificity and cross-reactivity of a novel antibody. Below are detailed protocols for key experiments.

A. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a powerful technique to quantify the specificity of an antibody by measuring its binding to the target antigen in the presence of various concentrations of competing antigens.

Protocol:

  • Coating: Coat microtiter plate wells with 100 µL of the target antigen solution (e.g., peptide containing this compound conjugated to a carrier protein) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a mixture of the antibody (at a constant, predetermined optimal dilution) and varying concentrations of the competitor antigen (the original immunogen as a positive control, and structurally similar peptides as test competitors). Incubate this mixture for 1-2 hours at 37°C.

  • Incubation: Add 100 µL of the antibody/competitor mixture to each well of the coated and blocked plate. Incubate for 90 minutes at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in wash buffer. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Addition: Add 100 µL of a suitable substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature, protected from light.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the optical density (OD) at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the competitor antigen.

B. Western Blotting

Western blotting is used to assess the antibody's ability to detect the target modification on proteins of different molecular weights and in complex mixtures like cell lysates.

Protocol:

  • Sample Preparation: Prepare protein samples (e.g., cell lysates or purified proteins with and without the modification) by adding 4X SDS sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (a starting dilution of 1:1000 is common) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

C. Immunohistochemistry (IHC)

IHC is employed to evaluate the antibody's performance in detecting the target modification within the complex environment of tissue sections.

Protocol for Paraffin-Embedded Tissues:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol solutions (100%, 95%, 70%, 50%) and finally water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating with a blocking solution (e.g., 10% normal serum from the secondary antibody host species with 1% BSA in TBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Drain the blocking solution and incubate with the primary antibody (diluted in TBS with 1% BSA) overnight at 4°C in a humidified chamber.

  • Washing: Rinse slides with wash buffer (e.g., TBS with 0.025% Triton X-100).

  • Secondary Antibody Incubation: Apply an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Rinse slides with wash buffer.

  • Detection: Develop the signal with a suitable chromogen (e.g., DAB).

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a coverslip.

III. Data Presentation for Comparative Analysis

Clear and structured data presentation is essential for comparing the cross-reactivity profiles of different antibodies.

Table 1: Cross-Reactivity of Anti-CML Monoclonal Antibody (6D12) with CEL

Competitor AntigenIC50 (µM)% Cross-Reactivity
CML-BSA1.2100%
CEL-BSA5.820.7%
AGE-BSA3.435.3%

% Cross-Reactivity = (IC50 of CML-BSA / IC50 of Competitor) x 100 Data adapted from Koito et al., J. Biochem., 2004.[1]

IV. Visualizing Experimental Workflows and Concepts

Diagrams created using the DOT language can effectively illustrate complex processes and relationships.

Antibody_Production_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Immunization Immunization & Hybridoma Production cluster_Screening Screening & Characterization Peptide_Synthesis Synthesis of Peptide with This compound Carrier_Conjugation Conjugation to Carrier Protein (e.g., KLH, BSA) Peptide_Synthesis->Carrier_Conjugation Immunization Immunize Host Animal (e.g., Mouse, Rabbit) Carrier_Conjugation->Immunization Spleen_Cells Isolate Spleen Cells Immunization->Spleen_Cells Fusion Fuse Spleen and Myeloma Cells Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Hybridomas Hybridoma Selection Fusion->Hybridomas ELISA_Screening ELISA Screening for Positive Clones Hybridomas->ELISA_Screening Cross_Reactivity_Testing Cross-Reactivity Testing (Competitive ELISA, Western Blot) ELISA_Screening->Cross_Reactivity_Testing Isotyping_Purification Isotyping and Purification Cross_Reactivity_Testing->Isotyping_Purification Final_Antibody Purified, Characterized Monoclonal Antibody Isotyping_Purification->Final_Antibody

Caption: Workflow for the production and characterization of monoclonal antibodies against modified peptides.

Competitive_ELISA cluster_Plate Microtiter Plate Well cluster_Solution Solution Phase cluster_Binding Competition for Binding cluster_Detection Detection Coated_Antigen Coated Target Antigen Binding_Event Antibody binds to either coated antigen or competitor Coated_Antigen->Binding_Event Antibody Primary Antibody Antibody->Binding_Event Competitor Competitor Antigen Competitor->Binding_Event Secondary_Ab Enzyme-linked Secondary Antibody Binding_Event->Secondary_Ab Only Ab bound to coated antigen is detected Substrate Substrate Secondary_Ab->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Principle of Competitive ELISA for determining antibody cross-reactivity.

V. Conclusion

While direct experimental data on antibodies targeting this compound-containing peptides is not yet available, the established methodologies for characterizing antibodies against other modified peptides provide a clear and reliable path forward. By employing a suite of immunoassays, particularly competitive ELISA, and adhering to rigorous experimental design and data analysis, researchers can confidently determine the specificity and cross-reactivity of their novel antibodies. This foundational work is essential for the development of robust and reliable research tools and diagnostics.

References

Benchmarking the Stability of (2-Oxoazepan-1-yl)acetic Acid-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of developing robust peptide-based therapeutics, enhancing metabolic stability is a critical objective. Peptides often suffer from rapid degradation by proteases in vivo, limiting their bioavailability and therapeutic efficacy.[1][2] One promising strategy to overcome this limitation is the incorporation of non-natural amino acid analogues or backbone modifications to render the peptide resistant to enzymatic cleavage.[3][4] This guide provides a framework for benchmarking the stability of peptides containing (2-Oxoazepan-1-yl)acetic acid, a unique N-substituted glycine derivative, against native peptides and other common stability-enhancing modifications.

This compound can be considered a bioisostere of natural amino acid residues, designed to mimic the side-chain functionalities while altering the peptide backbone.[5][6] Such modifications are predicted to increase resistance to proteolytic degradation due to the absence of the typical amide bond susceptible to protease activity.[7] This guide outlines the experimental protocols and data presentation necessary to validate this hypothesis and compare its performance with other peptidomimetic strategies.

Comparative Stability Analysis

To objectively assess the stabilizing effect of incorporating this compound into a peptide sequence, a comparative analysis against a control peptide and other modified analogues is proposed. The following table outlines the expected half-life (t½) of a model peptide in human plasma, illustrating the anticipated increase in stability with the introduction of the this compound modification.

Peptide AnalogueModificationPredicted Half-life (t½) in Human Plasma (hours)
Control Peptide Unmodified< 1
Peptide-Oaa Contains this compound> 48
D-Amino Acid Analogue Substitution with a D-amino acid~ 24
N-Methylated Analogue N-methylation of an amino acid~ 12

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable stability studies.[8] The following protocols are adapted from established methods for assessing peptide stability in vitro.[9][10][11]

Protocol 1: In Vitro Plasma Stability Assay

This protocol details the procedure to assess the stability of peptides in human plasma.

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO)

  • Human plasma (commercially available)

  • Quenching solution (10% Trichloroacetic acid (TCA) in acetonitrile)

  • HPLC or LC-MS system

Procedure:

  • Pre-warm an aliquot of human plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration of 10 µM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time to calculate the half-life (t½).[9]

Protocol 2: Proteolytic Stability Assay (Trypsin)

This protocol assesses the peptide's resistance to a specific protease, such as trypsin.

Materials:

  • Test peptide stock solution (1 mg/mL)

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Quenching solution (10% TCA in acetonitrile)

  • HPLC or LC-MS system

Procedure:

  • Dissolve the test peptide in the ammonium bicarbonate buffer to a final concentration of 100 µM.

  • Add trypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by HPLC or LC-MS to determine the amount of undigested peptide.

  • Calculate the rate of degradation and the peptide's half-life in the presence of the specific protease.

Visualizing Experimental Design and Concepts

Diagrams are essential for clearly communicating experimental workflows and underlying scientific principles.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Test Peptide (1 mg/mL stock) Spike Spike Peptide into Plasma (10 µM) Peptide->Spike Plasma Human Plasma Plasma->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Quench Quench with TCA Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC/LC-MS Analysis Centrifuge->Analyze Data Calculate Half-life Analyze->Data

Caption: Workflow for the in vitro plasma stability assay.

Proteolytic_Degradation cluster_native Native Peptide cluster_modified Modified Peptide Native_Peptide Native Peptide (Susceptible Backbone) Fragments Peptide Fragments Native_Peptide->Fragments Cleavage Protease Protease Protease->Native_Peptide Modified_Peptide Modified Peptide (Resistant Backbone) No_Cleavage Intact Peptide Modified_Peptide->No_Cleavage No Cleavage Protease2 Protease Protease2->Modified_Peptide

Caption: Proteolytic stability of native vs. modified peptides.

References

Safety Operating Guide

Proper Disposal of (2-Oxoazepan-1-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (2-Oxoazepan-1-yl)acetic acid based on its chemical structure and general laboratory safety principles. As no specific Safety Data Sheet (SDS) is readily available for this compound, a conservative approach, treating it as hazardous chemical waste, is mandatory. Always consult and adhere to your institution's Environmental Health and Safety (EHS) department's specific protocols and local regulations.

Essential Safety and Handling

This compound is a chemical compound containing both a lactam ring and a carboxylic acid functional group. Due to the carboxylic acid moiety, it is expected to be corrosive. The toxicological properties of the overall molecule have not been extensively documented. Therefore, it is crucial to handle this compound with appropriate caution in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A fully-buttoned laboratory coat.

Quantitative Data for Laboratory Waste Disposal

The following table summarizes key quantitative parameters relevant to the disposal of acidic and organic chemical waste in a laboratory setting.

ParameterValue / GuidelineRegulatory Body / Source
Default Waste Classification Hazardous WastePrudent laboratory practice in absence of specific SDS.
Governing Regulation 40 CFR Part 262U.S. Environmental Protection Agency (EPA).[1]
Typical pH Range for Neutralized Aqueous Waste 6.0 - 9.0Varies by local wastewater treatment regulations.[2]
Satellite Accumulation Area (SAA) Limit Up to 55 gallonsU.S. EPA.[1]

Step-by-Step Disposal Procedures

The primary and most compliant method for the disposal of this compound is to manage it as hazardous chemical waste.

1. Waste Containerization and Labeling:

  • Collect all waste containing this compound, including contaminated materials like pipette tips and wipes, in a dedicated, leak-proof, and chemically compatible container. Polyethylene containers are generally suitable for acidic waste.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., corrosive).[3][4]

2. Segregation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.[5]

  • Ensure the container is segregated from incompatible materials, particularly bases and strong oxidizing agents, to prevent dangerous chemical reactions.[6][7]

3. In-Lab Treatment (Requires Prior EHS Approval):

  • Neutralization: For dilute aqueous solutions, neutralization of the carboxylic acid group may be a possible pre-treatment step. This should only be performed if explicitly permitted by your institution's EHS department.[2] The process involves the slow addition of a weak base (e.g., sodium bicarbonate) to achieve a neutral pH. The resulting solution must still be disposed of as hazardous waste unless otherwise specified by EHS.

  • Lactam Hydrolysis: Some protocols suggest the hydrolysis of β-lactams using a base like sodium hydroxide to reduce biological activity.[8][9] However, the stability of the seven-membered ring in this compound may vary, and this procedure should not be attempted without a validated protocol and EHS approval.

4. Final Disposal:

  • Once the waste container is full or ready for disposal, ensure it is securely sealed.

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor, following established institutional procedures.[3]

Experimental Protocol: Neutralization of Dilute Aqueous Solution

Note: This protocol is for informational purposes only and must be approved by your institution's EHS department before implementation.

  • Preparation: Work within a certified chemical fume hood. Don all required personal protective equipment.

  • Dilution: If the solution is concentrated, dilute it by slowly adding the acidic solution to a large volume of cold water.

  • Neutralization: Place the beaker containing the dilute acidic solution on a magnetic stir plate with a stir bar. Slowly add a 5% solution of sodium bicarbonate dropwise while continuously monitoring the pH with a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the base until the pH of the solution is stable between 6.0 and 8.0. Be cautious of foaming and gas evolution (carbon dioxide).

  • Final Collection: Transfer the neutralized solution to the designated hazardous waste container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated haz_waste Classify as Hazardous Chemical Waste start->haz_waste ppe Wear Appropriate PPE haz_waste->ppe container Select a Compatible and Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate collect Collect Solid and Liquid Waste segregate->collect ehs_consult Consult Institutional EHS for Specific Procedures collect->ehs_consult treatment_q Is In-Lab Treatment (e.g., Neutralization) Permitted? ehs_consult->treatment_q treatment_proc Follow EHS-Approved Protocol for Treatment treatment_q->treatment_proc Yes final_disposal Store in Satellite Accumulation Area for Pickup treatment_q->final_disposal No treatment_proc->final_disposal licensed_disposal Dispose via Licensed Hazardous Waste Vendor final_disposal->licensed_disposal end End licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2-Oxoazepan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for (2-Oxoazepan-1-yl)acetic acid.

This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Adherence to the following guidelines will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of personal protective equipment. The following PPE is mandatory when handling this compound:

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3][4]To protect eyes from splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves are recommended; consider double-gloving for added protection.[3][4] A chemical-resistant apron or a lab coat should be worn to prevent skin contact.[3][5]To prevent direct contact with the skin.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if handling outside of a fume hood or if dust or vapors are likely to be generated.[3][6]To protect against the inhalation of harmful dust, fumes, or vapors.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[3]To protect feet from potential spills.

Operational Plan: Safe Handling Procedures

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][6]

  • Fume Hood: For procedures that may generate dust or aerosols, use a certified chemical fume hood.[3]

  • Safety Stations: Ensure that an emergency eyewash station and safety shower are readily accessible.[3][7]

Work Practices:

  • Avoid direct contact with the substance.[2][6]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][6]

  • Wash hands and any exposed skin thoroughly after handling.[2][6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • When transporting the chemical, use secondary containment to prevent spills.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste material in a designated, properly labeled, and sealed container for hazardous waste.[9]

  • Spill Management:

    • Small Spills: For minor spills, absorb the material with an inert absorbent, such as sand or vermiculite.[10] Collect the absorbed material into a hazardous waste container.[10] The area should then be cleaned with soap and water.[3]

    • Large Spills: In the event of a large spill, evacuate the area immediately and alert the appropriate emergency response personnel.[3]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[9] If not recycled, puncture the container to prevent reuse and dispose of it in a sanitary landfill, following all local and national regulations.[9]

  • Regulatory Compliance: All disposal procedures must be in strict accordance with local, regional, and national regulations for hazardous waste.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

A Review Safety Data Sheet (SDS) and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood, Ventilation) A->B Proceed if safe C Select and Don Appropriate PPE B->C D Handle this compound in Designated Area C->D E Decontaminate Work Area and Equipment D->E F Properly Dispose of Waste (Chemical and Contaminated Materials) E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Workflow for Safe Chemical Handling

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Oxoazepan-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Oxoazepan-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.